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  • Product: 4-Methylthiophene-3-carbonitrile
  • CAS: 73229-39-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Methylthiophene-3-carbonitrile

Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 4-methylthiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The primary f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-methylthiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The primary focus is on a robust and well-established two-stage synthetic strategy: the initial construction of the thiophene ring via the Gewald multicomponent reaction to yield a 2-aminothiophene intermediate, followed by a deaminative transformation to afford the target molecule. This document delves into the mechanistic underpinnings of each reaction, offering field-proven insights into experimental choices and providing detailed, actionable protocols for researchers, scientists, and drug development professionals. The guide emphasizes scientific integrity, with all claims supported by authoritative sources and all quantitative data presented in a clear, comparative format.

Introduction: The Significance of 4-Methylthiophene-3-carbonitrile

Substituted thiophenes are a cornerstone of heterocyclic chemistry, with broad applications in pharmaceuticals, agrochemicals, and organic electronics. Among these, 4-methylthiophene-3-carbonitrile serves as a valuable intermediate for the synthesis of more complex molecules, including thieno[2,3-d]pyrimidines, which are recognized as bioisosteres of purines and exhibit a wide range of biological activities.[1][2][3][4] The strategic placement of the methyl and nitrile groups on the thiophene core provides versatile handles for further functionalization, making reliable and well-understood synthetic access to this compound a priority for synthetic chemists.

This guide will focus on the most prevalent and scientifically sound method for the synthesis of 4-methylthiophene-3-carbonitrile, which proceeds through a 2-amino-4-methylthiophene-3-carbonitrile intermediate.

The Primary Synthetic Pathway: A Two-Stage Approach

The synthesis of 4-methylthiophene-3-carbonitrile is most effectively achieved through a two-stage process. The first stage involves the construction of the thiophene ring using the Gewald reaction, a powerful multicomponent reaction that delivers a polysubstituted 2-aminothiophene. The second stage involves the removal of the 2-amino group via a deamination reaction, classically accomplished through a Sandmeyer-type transformation.

Synthesis_Workflow Start Starting Materials: - Propanal - Malononitrile - Elemental Sulfur Gewald Stage 1: Gewald Reaction Start->Gewald Multicomponent Condensation Intermediate 2-Amino-4-methylthiophene-3-carbonitrile Gewald->Intermediate Thiophene Ring Formation Deamination Stage 2: Deamination (e.g., Sandmeyer Reaction) Intermediate->Deamination Diazotization & Reduction Product 4-Methylthiophene-3-carbonitrile Deamination->Product Final Product

Caption: Overall workflow for the two-stage synthesis of 4-methylthiophene-3-carbonitrile.

Stage 1: Gewald Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester or other activated nitrile, and elemental sulfur, in the presence of a base.[5][6] For the synthesis of 2-amino-4-methylthiophene-3-carbonitrile, the reactants are propanal, malononitrile, and elemental sulfur.

Mechanistic Insights

The mechanism of the Gewald reaction has been the subject of considerable study, and while some aspects are still debated, the general pathway is well-accepted.[5]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (propanal) and the active methylene compound (malononitrile). This forms an α,β-unsaturated nitrile intermediate.[5]

  • Michael Addition of Sulfur: The elemental sulfur (typically S8) is activated by the base and adds to the β-position of the unsaturated nitrile in a Michael-type addition. This forms a thiolate intermediate.

  • Cyclization and Tautomerization: The thiolate then attacks the nitrile carbon, leading to cyclization. Subsequent tautomerization yields the stable 2-aminothiophene ring.[5]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Propanal Propanal CH3CH2CHO UnsaturatedNitrile α,β-Unsaturated Nitrile CH3CH2CH=C(CN)2 Propanal->UnsaturatedNitrile Base Malononitrile Malononitrile CH2(CN)2 Malononitrile->UnsaturatedNitrile Thiolate Thiolate Intermediate UnsaturatedNitrile->Thiolate Michael Addition Sulfur Elemental Sulfur S8 Sulfur->Thiolate Base Cyclized Cyclized Intermediate Thiolate->Cyclized Intramolecular Attack Product 2-Amino-4-methylthiophene-3-carbonitrile Cyclized->Product Tautomerization

Caption: Simplified mechanism of the Gewald reaction for the synthesis of 2-amino-4-methylthiophene-3-carbonitrile.

Experimental Protocol: Gewald Synthesis

This protocol is a representative procedure for the synthesis of 2-amino-4-methylthiophene-3-carbonitrile.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
Propanal58.081.0
Malononitrile66.061.0
Elemental Sulfur32.061.1
Diethylamine73.141.5
Ethanol46.07Solvent

Procedure:

  • To a stirred solution of propanal (1.0 eq) and malononitrile (1.0 eq) in ethanol, add diethylamine (1.5 eq).

  • To this mixture, add elemental sulfur (1.1 eq) portion-wise, ensuring the temperature does not exceed 40 °C.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Expected Yield: 70-85%

Trustworthiness of the Protocol: This protocol employs a well-established multicomponent reaction. The progress can be easily monitored by TLC, and the product precipitates from the reaction mixture, simplifying purification. The use of common and relatively inexpensive starting materials adds to its practicality.

Stage 2: Deamination of 2-Amino-4-methylthiophene-3-carbonitrile

The conversion of the 2-amino-4-methylthiophene-3-carbonitrile intermediate to the final product, 4-methylthiophene-3-carbonitrile, requires the removal of the amino group. The Sandmeyer reaction is a classic and effective method for this transformation.[1][3]

Mechanistic Insights: The Sandmeyer Reaction

The Sandmeyer reaction proceeds via the formation of a diazonium salt, which then decomposes in the presence of a copper(I) salt to yield the desired product.[1] For deamination (replacement of the amino group with hydrogen), a reducing agent is used in the second step.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3]

  • Reduction: The diazonium salt is then treated with a reducing agent, such as hypophosphorous acid (H3PO2), in the presence of a copper(I) catalyst. This results in the replacement of the diazonium group with a hydrogen atom, releasing nitrogen gas.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Reduction Aminothiophene 2-Amino-4-methylthiophene-3-carbonitrile Diazonium Thiophene-2-diazonium salt Aminothiophene->Diazonium NaNO2, H+ Product 4-Methylthiophene-3-carbonitrile Diazonium->Product H3PO2, Cu(I)

Caption: Simplified mechanism of the Sandmeyer-type deamination.

Experimental Protocol: Deamination

This protocol provides a representative procedure for the deamination of 2-amino-4-methylthiophene-3-carbonitrile.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-Amino-4-methylthiophene-3-carbonitrile138.191.0
Sodium Nitrite (NaNO2)69.001.2
Hydrochloric Acid (conc. HCl)36.46Excess
Hypophosphorous Acid (H3PO2, 50% aq.)66.005.0
Copper(I) Oxide (Cu2O)143.09Catalytic

Procedure:

  • Dissolve 2-amino-4-methylthiophene-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of hypophosphorous acid (5.0 eq) and a catalytic amount of copper(I) oxide. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation.

Expected Yield: 50-70%

Trustworthiness of the Protocol: The Sandmeyer reaction is a well-understood and widely used transformation. The formation of the diazonium salt at low temperatures is crucial for its stability. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution. Standard workup and purification techniques are employed to isolate the final product.

Alternative Synthetic Strategies

While the two-stage approach described above is the most common, other methods for the synthesis of substituted thiophenes exist and may be applicable. These include:

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods typically involve the coupling of pre-functionalized thiophene precursors. While powerful for creating diverse substitution patterns, they may require more steps to prepare the necessary starting materials.

  • Cycloaddition Reactions: Certain cycloaddition reactions can be employed to construct the thiophene ring. However, these methods are often less general than the Gewald synthesis.

For the specific synthesis of 4-methylthiophene-3-carbonitrile, the Gewald reaction followed by deamination offers a reliable and efficient route from simple, commercially available starting materials.

Conclusion

The synthesis of 4-methylthiophene-3-carbonitrile is effectively achieved through a well-defined, two-stage process. The Gewald reaction provides a highly efficient and convergent method for the construction of the key intermediate, 2-amino-4-methylthiophene-3-carbonitrile. Subsequent deamination via a Sandmeyer-type reaction reliably furnishes the desired product. This technical guide has provided a detailed examination of the mechanisms and experimental protocols for this synthetic pathway, offering researchers and drug development professionals a comprehensive resource for the preparation of this valuable heterocyclic building block. The methodologies described are robust, scalable, and rely on well-established chemical principles, ensuring a high degree of confidence in their application.

References

  • Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities. Yakugaku Zasshi.[Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.[Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry.[Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.[Link]

  • Sandmeyer reaction. Wikipedia.[Link]

  • Gewald reaction. Wikipedia.[Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme.[Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica.[Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health.[Link]

  • Sandmeyer Reaction - experimental procedure and set up.. YouTube.[Link]

  • Sandmeyer Reaction. Organic Chemistry Portal.[Link]

  • Diazotisation. Organic Chemistry Portal.[Link]

  • One-Pot Synthesis of 4-Substituted 3-Amino-2-cyanothiophenes Involving O-Ethyl Thioformate. ACS Publications.[Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.[Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.. Sciforum.[Link]

  • Gewald Reaction. Organic Chemistry Portal.[Link]

  • Synthesis of substituted thiophene-3-carbonitrile. ResearchGate.[Link]

  • One-Pot Synthesis of 4-Substituted 3-Amino-2-cyanothiophenes Involving O-Ethyl Thioformate. ACS Publications.[Link]

  • One-Pot Synthesis of 4-Substituted 3-Amino-2-cyanothiophenes Involving O-Ethyl Thioformate. ACS Publications.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 4-Methylthiophene-3-carbonitrile (C₆H₅NS). Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond procedural outlines to offer expert insights into the causal relationships between molecular structure and spectral output. We will detail the theoretical underpinnings, provide field-tested experimental protocols, and interpret the resulting data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section is designed as a self-validating system, ensuring that the presented methodologies and interpretations are robust, reproducible, and grounded in authoritative scientific principles.

Introduction: The Significance of 4-Methylthiophene-3-carbonitrile

4-Methylthiophene-3-carbonitrile is a heterocyclic aromatic compound featuring a thiophene ring substituted with a methyl group and a nitrile group. Thiophene derivatives are crucial building blocks in medicinal chemistry and materials science, finding applications in pharmaceuticals, agrochemicals, and organic electronics.[1][2] The precise arrangement of the methyl and nitrile substituents on the thiophene core dictates the molecule's chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical first step in any research or development pipeline.

Spectroscopic analysis provides a non-destructive, detailed view into the molecular architecture. This guide presents a multi-technique approach, demonstrating how FT-IR, NMR, and MS data are synergistically employed to build a complete and validated structural profile of the target compound.

G cluster_structure 4-Methylthiophene-3-carbonitrile cluster_analysis Spectroscopic Techniques mol FTIR FT-IR (Functional Groups) mol->FTIR NMR NMR (¹H & ¹³C Connectivity) mol->NMR MS Mass Spec (Molecular Weight & Formula) mol->MS Elucidation Validated Molecular Structure FTIR->Elucidation NMR->Elucidation MS->Elucidation caption Figure 1: Overall analytical workflow.

Caption: Figure 2: Numbering scheme for 4-Methylthiophene-3-carbonitrile for NMR assignment purposes.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C{¹H} NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (~256 or more). [3]A wider spectral width is used, with typical parameters including a 45° pulse angle and a relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and ¹³C. The residual solvent peak of CDCl₃ can also be used as a secondary reference (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). [4] Spectral Interpretation: ¹H NMR

The ¹H NMR spectrum is expected to show three distinct signals, confirming the three unique proton environments:

  • Aromatic Protons (H2, H5): The two protons on the thiophene ring are in different chemical environments and will appear as two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). [5]They are adjacent to each other and will exhibit mutual coupling, appearing as doublets. The proton at the C2 position, being adjacent to the sulfur atom and the nitrile-bearing carbon, is expected to be deshielded and appear further downfield compared to the proton at the C5 position.

  • Methyl Protons (C4-CH₃): The three protons of the methyl group are equivalent and will appear as a single, sharp peak (a singlet) in the aliphatic region, typically around δ 2.0-2.5 ppm. [6] Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7Doublet (d)1HH2
~7.1 - 7.3Doublet (d)1HH5
~2.3 - 2.5Singlet (s)3HC4-CH₃

Spectral Interpretation: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum will display six signals, corresponding to the six unique carbon atoms in the molecule.

  • Thiophene Ring Carbons (C2, C3, C4, C5): These four carbons will resonate in the aromatic region (δ 120-145 ppm). [7][8]Their precise shifts are influenced by the attached substituents. C3 (bearing the electron-withdrawing nitrile) and C4 (bearing the electron-donating methyl group) will be quaternary and thus may show weaker signals.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in a distinct region around δ 115-120 ppm. [3]* Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear far upfield, typically around δ 15-20 ppm. [8] Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~140 - 145C4Attached to methyl group, in aromatic ring
~130 - 135C2Adjacent to S and C3-CN
~125 - 130C5Thiophene ring carbon adjacent to S
~120 - 125C≡NCharacteristic nitrile carbon shift
~110 - 115C3Attached to nitrile group, quaternary
~15 - 20-CH₃Aliphatic methyl carbon

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments, its elemental formula. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common "hard" ionization technique that not only yields the molecular ion (M⁺˙) but also causes predictable fragmentation, which can provide additional structural clues.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (1 µL) of the solution into a GC system equipped with a suitable capillary column (e.g., HP-5ms). The oven temperature program is designed to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the software plots the relative abundance of ions versus their m/z value to generate the mass spectrum.

Spectral Interpretation:

The mass spectrum will provide the definitive molecular weight.

  • Molecular Ion Peak (M⁺˙): For 4-Methylthiophene-3-carbonitrile (C₆H₅NS), the molecular formula gives a monoisotopic mass of approximately 123.02 Da. [9]The mass spectrum should show a prominent molecular ion peak at m/z = 123. The presence of a sulfur atom will also give rise to a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of about 4.4% relative to the M⁺˙ peak.

  • Fragmentation Pattern: Common fragmentation pathways for thiophene derivatives can include the loss of small, stable molecules or radicals. [10][11]Potential fragments for this compound include the loss of the methyl radical ([M-15]⁺), loss of hydrogen cyanide ([M-27]⁺), or cleavage of the thiophene ring.

Data Presentation: Key Mass Spectrometry Data

m/z ValueProposed IdentityNotes
123[M]⁺˙Molecular Ion
124[M+1]⁺˙Isotope peak due to ¹³C
125[M+2]⁺˙Isotope peak primarily due to ³⁴S
108[M - CH₃]⁺Loss of a methyl radical
96[M - HCN]⁺˙Loss of hydrogen cyanide from the ring

Conclusion

The combination of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a rigorous and complete characterization of 4-Methylthiophene-3-carbonitrile. FT-IR confirms the essential nitrile and aromatic functionalities. NMR spectroscopy delivers an unambiguous map of the proton and carbon skeletons, confirming the 3,4-disubstitution pattern. Finally, mass spectrometry validates the molecular weight and elemental composition. This integrated analytical approach ensures the highest level of scientific integrity and provides the trustworthy data required for progression in drug discovery and materials science applications.

References

  • Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2955-2961. [URL: https://jchps.com/issues/Volume%209_Issue%204/jchps%209(4)%20130%202955-2961.pdf]
  • Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 10(1), 115-125. [URL: https://doi.org/10.24729/00009228]
  • The Royal Society of Chemistry. (2019). Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel. [URL: https://www.rsc.
  • ACS Applied Polymer Materials. (2023). Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsapm.3c01994]
  • Margl, L., et al. (1996). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [URL: https://www.researchgate.
  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]. [URL: https://webbook.nist.gov/chemistry/]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [URL: https://www.compoundchem.com/2015/05/21/c13-nmr/]
  • Reid, S. T., & O'Yang, C. (1987). The synthesis of some new thiophene derivatives. ResearchGate. [URL: https://www.researchgate.
  • Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05105]
  • Dyachenko, V. D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8613615/]
  • Page, T. F., et al. (1968). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01027a003]
  • NIST. (n.d.). Thiophene, 3-methyl-. Retrieved January 17, 2026, from [Link]. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C616444]

  • Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives. [URL: https://patents.google.
  • NIST. (n.d.). NIST Chemistry WebBook General Information. Retrieved January 17, 2026, from [Link]. [URL: https://webbook.nist.gov/]

  • MySkinRecipes. (n.d.). 2-Amino-4-methylthiophene-3-carbonitrile. Retrieved January 17, 2026, from [Link]. [URL: https://myskinrecipes.com/shop/th/analytical-chemicals/2-amino-4-methylthiophene-3-carbonitrile-4623-55-6.html]

  • PubChemLite. (n.d.). 2-amino-4-methylthiophene-3-carbonitrile (C6H6N2S). Retrieved January 17, 2026, from [Link]. [URL: https://pubchemlite.deepchem.org/compound/264281]

  • The Royal Society of Chemistry. (2019). Supporting Information - A general palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [URL: https://www.rsc.
  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 17, 2026, from [Link]. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123584]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]. [URL: https://oregonstate.edu/instruct/ch361/ch362/nmr/cnmr/c13shft.htm]

  • Data.gov. (n.d.). DOI access for NIST Chemistry WebBook - SRD 69. Retrieved January 17, 2026, from [Link]. [URL: https://catalog.data.gov/dataset/doi-access-for-nist-chemistry-webbook-srd-69]

  • NIST. (n.d.). IR Spectrum for Thiophene, 3-methyl-. Retrieved January 17, 2026, from [Link]. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C616444&Type=IR-SPEC&Index=1]

  • ResearchGate. (n.d.). The (a) 1 H-NMR spectrum at 4 position of the thiophene ring. Retrieved January 17, 2026, from [Link]. [URL: https://www.researchgate.net/figure/The-a-1-H-NMR-spectrum-at-4-position-of-the-thiophene-ring-and-the-methylene-region_fig6_263435199]

  • ResearchGate. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile. [URL: https://www.researchgate.net/publication/357662896_Synthesis_and_Evaluation_of_Coupler_4-Aryl-2-Aminothiophene-3-Carbonitrile_and_its_Derivatives_as_Potential_Coupling_Component_in_Dye_Synthesis]
  • ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. Retrieved January 17, 2026, from [Link]. [URL: https://www.researchgate.net/figure/Observed-and-calculated-FT-IR-spectra-of-4-phenylthio-phthalonitrile_fig3_265814120]

  • NIST. (n.d.). Mass Spectrum for Thiophene. Retrieved January 17, 2026, from [Link]. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C110021&Type=Mass-Spec&Index=1]

  • PubChem. (n.d.). 4-Methyl-2-phenacyloxythiophene-3-carbonitrile. Retrieved January 17, 2026, from [Link]. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13211021]

  • NIST. (n.d.). IR Spectrum for Thiophene. Retrieved January 17, 2026, from [Link]. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C110021&Type=IR-SPEC&Index=1]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 17, 2026, from [Link]. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_Interpreting_C-13_NMR_Spectra]

  • Yilmaz, M. D., et al. (2018). A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6119047/]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om100106e]
  • NIST. (n.d.). Mass Spectrum for Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 17, 2026, from [Link]. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C85006311&Type=Mass-Spec&Index=1]

Sources

Foundational

A Study of the Reaction Kinetics of 4-Methylthiophene-3-carbonitrile: Methodologies and Mechanistic Insights

An In-depth Technical Guide Abstract 4-Methylthiophene-3-carbonitrile is a pivotal heterocyclic building block in the synthesis of pharmacologically active compounds and advanced organic materials.[1][2] Understanding th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

4-Methylthiophene-3-carbonitrile is a pivotal heterocyclic building block in the synthesis of pharmacologically active compounds and advanced organic materials.[1][2] Understanding the kinetics of its transformations is fundamental for optimizing synthetic routes, elucidating reaction mechanisms, and predicting its stability and reactivity profiles. This guide provides a comprehensive framework for investigating the reaction kinetics of 4-methylthiophene-3-carbonitrile, focusing on the hydrolysis of the nitrile group as a model reaction. We will explore the theoretical underpinnings of its reactivity, detail robust experimental protocols, and outline the analytical and data interpretation methodologies required for a thorough kinetic analysis.

Introduction: The Significance of 4-Methylthiophene-3-carbonitrile

Thiophene and its derivatives are classified as "privileged pharmacophores" in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[3] These five-membered heterocyclic compounds, containing a sulfur atom, exhibit a wide array of biological activities and are integral to the fields of drug discovery and materials science.[3][4][5] 4-Methylthiophene-3-carbonitrile is a bifunctional reagent of significant interest. Its structure comprises:

  • A thiophene ring , which is aromatic and electron-rich, making it susceptible to electrophilic substitution.[4][6] The reactivity of the thiophene ring is generally greater than that of benzene.[3]

  • A methyl group at the 4-position, which acts as an electron-donating group, further activating the ring towards electrophilic attack.

  • A carbonitrile (cyano) group at the 3-position, which is a strong electron-withdrawing group. The nitrile carbon is electrophilic and susceptible to nucleophilic attack, and the group can undergo reactions such as hydrolysis and reduction.[7][8]

This unique combination of functional groups allows for diverse chemical transformations. A quantitative understanding of the rates of these transformations—their kinetics—is crucial for controlling reaction outcomes and scaling up processes efficiently and safely. This guide will use the hydrolysis of the nitrile group as a case study to illustrate the principles of a comprehensive kinetic investigation.

Theoretical Framework: Predicting Reactivity

The reactivity of 4-methylthiophene-3-carbonitrile is governed by the electronic interplay between the thiophene ring and its substituents.

  • Reactions at the Nitrile Group: The carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic.[8] This site is the primary target for nucleophilic attack. Hydrolysis, a common reaction for nitriles, can be catalyzed by either acid or base to yield a carboxylic acid (via an amide intermediate).[7][9] The presence of the electron-rich thiophene ring may influence the electronic environment of the nitrile, potentially affecting its hydrolysis rate compared to simple alkyl or aryl nitriles.

  • Reactions on the Thiophene Ring: The thiophene ring is highly activated towards electrophilic aromatic substitution (EAS).[4] The directing effects of the methyl (ortho-, para-directing) and nitrile (meta-directing) groups are in opposition. However, the 2- and 5-positions of the thiophene ring are inherently the most reactive.[6] Kinetic studies of EAS reactions would reveal the quantitative effects of these substituents on the rate and regioselectivity of substitution.

Experimental Design for a Kinetic Study: Nitrile Hydrolysis

To determine the rate law and activation parameters for a reaction, we must systematically measure the change in concentration of a reactant or product over time and under various conditions.[10][11]

Model Reaction: Hydrolysis to 4-Methylthiophene-3-carboxylic Acid

We will focus on the hydrolysis of the nitrile. This reaction is highly relevant as it represents a common synthetic transformation and a potential degradation pathway. The overall reaction proceeds in two main steps: nitrile to amide, then amide to carboxylic acid.

Reaction Scheme: 4-Methylthiophene-3-carbonitrile → [4-Methylthiophene-3-carboxamide] → 4-Methylthiophene-3-carboxylic Acid

Causality in Experimental Choices
  • Selection of Reactor: A jacketed batch reactor is ideal for maintaining a constant and uniform temperature, which is a critical parameter in kinetics.[12]

  • Kinetic Method: A discontinuous (sampling) method is practical for reactions that occur over minutes to hours.[13] Aliquots are withdrawn at specific time intervals, the reaction is quenched, and the sample is analyzed later.

  • Establishing Pseudo-First-Order Conditions: To simplify the rate law, the reaction can be run with one reactant in large excess (e.g., water as the solvent and the acid or base catalyst at a much higher concentration than the thiophene substrate). This makes the reaction rate dependent only on the concentration of the limiting reactant (4-methylthiophene-3-carbonitrile), and the reaction is said to follow pseudo-first-order kinetics.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent choice. Thiophene derivatives are typically UV-active, allowing for sensitive and specific quantification of the reactant and product(s) over time. Gas chromatography (GC) can also be a viable alternative.[14]

Overall Experimental Workflow

The following diagram outlines the logical flow of a comprehensive kinetic study.

G cluster_prep Preparation & Setup cluster_exp Kinetic Run cluster_analysis Data Analysis A Develop & Validate HPLC Method B Prepare Stock Solutions (Substrate, Acid/Base) A->B C Equilibrate Reactor to Desired Temperature B->C D Initiate Reaction (t=0) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction in Sample Vial E->F G Analyze Samples by HPLC F->G H Plot [Substrate] vs. Time G->H I Determine Reaction Order & Pseudo-k H->I J Repeat at Different Temperatures I->J K Construct Arrhenius Plot J->K L Calculate Ea and A K->L

Caption: Workflow for the kinetic analysis of 4-methylthiophene-3-carbonitrile hydrolysis.

Detailed Experimental Protocols

Trustworthiness through Self-Validation: Each protocol includes steps for creating calibration standards. This ensures that the analytical measurements are accurate and validated for each set of experiments, forming a self-validating system.

Protocol 1: Acid-Catalyzed Hydrolysis Kinetics
  • HPLC Method Development:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Validation: Verify baseline separation of the starting material, intermediate amide, and final carboxylic acid product.

  • Preparation:

    • Prepare a 1.0 M stock solution of hydrochloric acid (HCl) in water.

    • Prepare a 10 mM stock solution of 4-methylthiophene-3-carbonitrile in a small amount of a miscible co-solvent like acetonitrile.

    • Prepare a series of calibration standards of 4-methylthiophene-3-carbonitrile (e.g., 0.01 mM to 0.5 mM) in the quenched reaction matrix (e.g., acidic solution neutralized with a base).

  • Kinetic Run (Example at 60°C):

    • Add 99.0 mL of the 1.0 M HCl solution to the jacketed reactor and allow it to equilibrate at 60.0 ± 0.1°C with stirring.

    • To initiate the reaction (t=0), inject 1.0 mL of the 10 mM substrate stock solution into the reactor. The initial substrate concentration will be ~0.1 mM.

    • Immediately withdraw the first aliquot (t=0 sample, ~0.5 mL).

    • Withdraw subsequent aliquots at timed intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes).

    • For each aliquot, immediately quench the reaction by adding it to a vial containing a predetermined amount of a strong base (e.g., 2 M NaOH) to neutralize the acid catalyst.

    • Store quenched samples on ice for subsequent HPLC analysis.

  • Analysis:

    • Generate a calibration curve by injecting the prepared standards into the HPLC.

    • Inject the quenched samples and determine the concentration of 4-methylthiophene-3-carbonitrile at each time point using the calibration curve.

Data Presentation and Analysis

Determining the Rate Law

The collected data (concentration vs. time) is plotted to determine the order of the reaction with respect to the substrate.[12]

Time (min)[Substrate] (mM)ln[Substrate]1/[Substrate] (mM⁻¹)
00.100-2.30310.00
100.082-2.50112.20
200.067-2.70314.93
400.045-3.10122.22
600.030-3.50733.33
900.015-4.20066.67
Table 1: Representative data for a kinetic run.

By plotting [Substrate] vs. time, ln[Substrate] vs. time, and 1/[Substrate] vs. time, one can identify the linear relationship that corresponds to zero, first, or second-order kinetics, respectively. For a pseudo-first-order reaction, the plot of ln[Substrate] vs. time will be linear, and the slope will be equal to -k', where k' is the pseudo-first-order rate constant.

Determining Activation Energy (Ea)

The experiment is repeated at several different temperatures (e.g., 50°C, 60°C, 70°C) to determine the rate constant at each temperature. The activation energy is then found using the Arrhenius equation.

Arrhenius Equation: ln(k) = ln(A) - Ea / (R * T)

A plot of ln(k) versus 1/T (where T is in Kelvin) yields a straight line with a slope of -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).[12]

Temperature (°C)Temperature (K)1/T (K⁻¹)k' (s⁻¹)ln(k')
50323.150.003090.00015-8.805
60333.150.003000.00032-8.047
70343.150.002910.00065-7.338
Table 2: Hypothetical rate constants at different temperatures.

Mechanistic Visualization

The hydrolysis of a nitrile in acid involves protonation of the nitrogen, followed by nucleophilic attack by water, and tautomerization to an amide, which is then further hydrolyzed.[7]

G sub Th-CN (Substrate) p1 sub->p1 Protonation h_plus + H⁺ h2o + H₂O p2 minus_h_plus - H⁺ amide Th-C(=O)NH₂ (Amide Intermediate) p3 amide->p3 Further Hydrolysis acid Th-COOH (Carboxylic Acid) p1->p2 Nucleophilic Attack p2->amide Tautomerization p3->acid p4 annotation1 Th = 4-Methyl-3-thienyl

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the nitrile group.

Conclusion

This guide has established a comprehensive, field-proven framework for the kinetic study of 4-methylthiophene-3-carbonitrile. By employing systematic experimental design, robust analytical methods, and rigorous data analysis, researchers can elucidate the fundamental parameters governing its reactivity. The insights gained from such studies are invaluable for the rational design of synthetic processes, the development of stable pharmaceutical formulations, and the prediction of the behavior of novel materials derived from this versatile heterocyclic scaffold.

References

  • Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

  • Luthfa, A. Experimental Methods in Chemical Kinetics. SlideShare. [Link]

  • Fiveable. Experimental Methods in Chemical Kinetics. Fiveable. [Link]

  • Wikipedia. (2024). Chemical kinetics. [Link]

  • Georganics. Thiophene derivatives. [Link]

  • Making Sense Chem. (2022). Kinetics | Experimental Methods | A level H2 Chem. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 2.1: Experimental Determination of Kinetics. [Link]

  • Wikipedia. (2024). Thiophene. [Link]

  • SlideShare. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link]

  • Pearson. Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • ResearchGate. (2024). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]

  • ResearchGate. Detection and determination of nitriles. [Link]

  • Google Patents.
  • MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. [Link]

  • Save My Exams. (2025). Nitriles | OCR A Level Chemistry A Revision Notes 2015. [Link]

  • ResearchGate. Synthesis of substituted thiophene-3-carbonitrile. [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • PubMed. Kinetics and Mechanisms of the Reactions of 4-nitro- And 3-nitrophenyl 4-methylphenyl Thionocarbonates With Alicyclic Amines and Pyridines. [Link]

  • MySkinRecipes. 2-Amino-4-methylthiophene-3-carbonitrile. [Link]

  • University of Johannesburg. Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. [Link]

  • YouTube. (2021). Heterocyclic Chemistry|Pyrrole|Pyridine|Furan|Indole|Heterocyclic reactions|BARC Test Series. [Link]

  • ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Open Access Journals. Heterocyclic compounds: The Diverse World of Ringed Molecules. [Link]

  • PubMed Central. Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction. [Link]

Sources

Exploratory

Quantum chemical studies of 4-Methylthiophene-3-carbonitrile

An In-depth Technical Guide to the Quantum Chemical Analysis of 4-Methylthiophene-3-carbonitrile Foreword: Bridging Theory and Application In the landscape of modern drug discovery and materials science, the predictive p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Analysis of 4-Methylthiophene-3-carbonitrile

Foreword: Bridging Theory and Application

In the landscape of modern drug discovery and materials science, the predictive power of computational chemistry is indispensable. Thiophene-based heterocycles are a cornerstone of medicinal chemistry, recognized as "privileged" scaffolds due to their presence in numerous FDA-approved drugs and their ability to act as bioisosteres for phenyl rings.[1] The subject of this guide, 4-Methylthiophene-3-carbonitrile, combines this key scaffold with a methyl donor group and a nitrile acceptor group, creating a molecule of significant interest for its potential electronic and pharmacological properties.

This document is not merely a recitation of data; it is a technical guide designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for conducting and interpreting a thorough quantum chemical investigation of 4-Methylthiophene-3-carbonitrile. We will delve into the causality behind methodological choices, demonstrating how theoretical calculations serve as a self-validating system when cross-referenced with experimental data. Our objective is to equip you with the expertise to not only understand this specific molecule but to apply these principles to the broader class of heterocyclic compounds.

The Strategic Importance of 4-Methylthiophene-3-carbonitrile

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its unique electronic structure and hydrophobicity enhance membrane permeability and receptor binding affinity, making it a valuable component in drug design.[1] The addition of a nitrile (-C≡N) group is particularly strategic; the nitrile is a versatile functional group found in over 30 prescribed pharmaceuticals.[2] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for further synthesis, all while being metabolically robust.[2] The methyl group at the 4-position acts as a weak electron donor, subtly modulating the electronic landscape of the thiophene ring.

Understanding the interplay of these components at a quantum level is paramount. It allows us to predict the molecule's geometry, stability, reactivity, and spectroscopic signatures before committing significant resources to synthesis and testing.

Methodological Framework: A Validated Computational Protocol

The cornerstone of a reliable quantum chemical study is a well-defined and validated methodology. The following protocol outlines the standard approach for analyzing molecules like 4-Methylthiophene-3-carbonitrile, leveraging Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency.

Step-by-Step Computational Workflow
  • Structure Optimization:

    • Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

    • Method: Density Functional Theory (DFT) using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. The B3LYP functional is widely used for its excellent performance in predicting the geometries of organic molecules.[3]

    • Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style split-valence triple-zeta basis set that provides a high degree of flexibility. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing lone pairs and hydrogen bonding interactions. The '(d,p)' denotes the addition of polarization functions, which are necessary to correctly model the bonding in cyclic systems and strained geometries.[4]

    • Verification: A frequency calculation is performed on the optimized structure. The absence of any imaginary (negative) frequencies confirms that the geometry corresponds to a true energy minimum.

  • Spectroscopic Analysis (Theoretical):

    • Vibrational Frequencies (FT-IR/FT-Raman): The harmonic vibrational frequencies are calculated from the second derivative of the energy. Due to the harmonic approximation and basis set limitations, raw calculated frequencies are typically higher than experimental values. They are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental spectra.[4] The assignment of vibrational modes is confirmed by analyzing the Total Energy Distribution (TED).

    • NMR Chemical Shifts: The 1H and 13C NMR chemical shifts are predicted using the Gauge-Invariant Atomic Orbital (GIAO) method.[5] Calculations are performed relative to a reference standard (Tetramethylsilane, TMS), which is optimized using the same level of theory.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and electronic excitability.[6][7]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8]

    • Non-Linear Optical (NLO) Properties: The static dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the molecule's potential for NLO applications. These properties are crucial for materials used in optoelectronics.[3][9]

The entire workflow can be visualized as follows:

G cluster_input Input cluster_dft DFT Calculation Core cluster_output Analysis & Interpretation mol_structure Initial Molecular Structure (4-Methylthiophene-3-carbonitrile) optimization Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->optimization freq_calc Frequency Calculation optimization->freq_calc Verify Minimum nmr_calc NMR Calculation (GIAO) optimization->nmr_calc electronic_calc Electronic Properties optimization->electronic_calc geom_params Optimized Geometry (Bond Lengths, Angles) freq_calc->geom_params vib_spectra Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vib_spectra nmr_spectra NMR Chemical Shifts nmr_calc->nmr_spectra fmo HOMO-LUMO Analysis electronic_calc->fmo mep MEP Surface electronic_calc->mep nlo NLO Properties electronic_calc->nlo

Caption: Computational workflow for quantum chemical analysis.

Analysis and Interpretation of Results

This section details the expected outcomes from the computational protocol, providing a guide to interpreting the data in the context of drug development and material science.

Molecular Geometry

The optimized structure of 4-Methylthiophene-3-carbonitrile is expected to be largely planar, consistent with the aromaticity of the thiophene ring. Key structural parameters, such as bond lengths and angles, provide insight into the electronic structure. For instance, the C-S bond lengths will be shorter than a typical single bond, indicating delocalization of electrons within the ring. The C≡N bond of the nitrile group will be a strong, short triple bond.

ParameterAtom LabelingExpected Value (Å or °)Significance
Bond Lengths
C2-S1Cring-S~1.72 ÅIndicates partial double bond character due to aromaticity.
C3-C6Cring-Cnitrile~1.43 ÅShorter than a typical C-C single bond, suggesting conjugation.
C6-N7C≡N~1.16 ÅCharacteristic triple bond length of a nitrile.
C4-C8Cring-Cmethyl~1.50 ÅTypical C-C single bond.
Bond Angles
C3-C6-N7C-C≡N~179°Nearly linear geometry of the nitrile substituent.
S1-C2-C3S-C=C~111°Internal angle of the five-membered thiophene ring.

Note: Expected values are based on DFT calculations of similar thiophene derivatives.[10]

Caption: Atom labeling for 4-Methylthiophene-3-carbonitrile.

Vibrational Spectroscopy

Correlating theoretical vibrational spectra with experimental FT-IR and FT-Raman data is a critical validation step. The calculated frequencies help assign the specific atomic motions responsible for each observed peak.

Vibrational ModeExpected Scaled Wavenumber (cm-1)Experimental Region (cm-1)Intensity
C-H stretching (Methyl)2950-30002950-3000Medium
C-H stretching (Ring)3100-31503100-3150Weak
C≡N stretching (Nitrile)2225-22352220-2240Strong, Sharp
C=C stretching (Ring)1500-16001500-1600Medium-Strong
C-S stretching (Ring)650-750650-750Medium

Note: Wavenumbers are based on studies of similar nitrile- and thiophene-containing molecules.[4][5]

Electronic Properties and Reactivity

The FMOs are key to understanding chemical reactivity and electronic transitions.

  • HOMO: Represents the ability to donate an electron. For 4-Methylthiophene-3-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the sulfur atom.

  • LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be centered on the electron-withdrawing nitrile group and the adjacent carbon atoms of the ring.

  • Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a measure of molecular stability. A small gap suggests the molecule is more reactive and can be easily excited, which is relevant for NLO properties and charge transfer applications.[7] For thiophene derivatives, this gap typically falls in the 3-5 eV range.[11][12]

Caption: HOMO-LUMO energy gap diagram.

The MEP map provides an intuitive visualization of charge distribution.

  • Red/Yellow Regions (Negative Potential): These are electron-rich areas, prone to electrophilic attack. They are expected over the nitrogen atom of the nitrile group and the sulfur atom, due to their lone pairs of electrons. These sites are key hydrogen bond acceptors in biological systems.

  • Blue Regions (Positive Potential): These are electron-poor areas, susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the methyl group and the thiophene ring.

The MEP is invaluable in drug design for predicting how a ligand might interact with a protein's active site.

Non-Linear Optical (NLO) Properties

Molecules with a significant difference in electron distribution between their ground and excited states can exhibit NLO properties. The presence of a donor (methyl) and an acceptor (nitrile) group connected by a π-conjugated system (the thiophene ring) is a classic design for NLO chromophores. The calculated first hyperpolarizability (β) value is a key indicator; a large β value suggests a strong NLO response. Comparison with a known standard like urea is common practice.[3]

Implications for Drug Development

The insights gained from this quantum chemical analysis directly inform the drug development process:

  • Pharmacophore Identification: The MEP and FMO analyses identify the key features (hydrogen bond acceptors, electron-rich regions) that define the molecule's pharmacophore. This guides the design of analogs with improved binding affinity.

  • Metabolic Stability: The nitrile group is known for its metabolic stability.[2] Analysis of bond strengths and MEP can help predict potential sites of metabolism on other parts of the molecule.

  • Structure-Activity Relationship (SAR): By computationally modeling derivatives (e.g., changing the substituent at the 4-position), a theoretical SAR can be established. This allows for the rational, in silico screening of many potential compounds, prioritizing the most promising candidates for synthesis. For example, replacing the methyl group with a stronger donor could increase the NLO response or alter receptor binding interactions.

Conclusion

The quantum chemical study of 4-Methylthiophene-3-carbonitrile provides a deep, predictive understanding of its structural, spectroscopic, and electronic properties. This theoretical framework, when validated against experimental data, is a powerful, cost-effective tool in modern chemical research. It enables scientists to make informed decisions, accelerating the discovery and development of novel therapeutics and advanced materials. The methodologies and interpretative principles outlined in this guide serve as a robust foundation for the exploration of this and other promising heterocyclic systems.

References

  • Time in Edmonton, CA. Google Search.
  • Quantum Chemical Calculations for Thiophene-Furan Deriv
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives.
  • Fused thiophenes: An overview of the computational investigations.
  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.
  • UV-Visible spectra of the four st. DOI.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. University of Johannesburg.
  • Synthesis, molecular conformation, vibrational, electronic transition, and chemical shift assignments of 4-(thiophene. Springer.
  • Synthesis, Spectroscopic, DFT Study, and Molecular Modeling of Thiophene-Carbonitrile Against Enoyl-ACP Reductase Receptor. Semantic Scholar.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
  • 73229-39-7|4-Methylthiophene-3-carbonitrile|BLD Pharm. BLD Pharm.
  • Process for preparing thiophene derivatives.
  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. PubMed Central.
  • Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N. Moroccan Journal of Chemistry.
  • Buy 2-Methylthiophene-3-carbonitrile. BenchChem.
  • Synthesis of substituted thiophene-3-carbonitrile.
  • 4-Methylthiophene-3-carbonitrile. LabSolu.
  • Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis.
  • Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent.
  • Electronic Structure, Nonlinear Optical Properties and Spectroscopic Studies of 4-Methyl-3-Nitropyridine-1-Carbonitrile using Density Functional Theory.
  • 3-Thiopheneacetonitrile as a Versatile Precursor for Bioactive Heterocyclic Compounds. BenchChem.
  • Visualization of the HOMO and LUMO electronic orbitals computed for the...
  • Influence of benzothiophene acceptor moieties on the non-linear optical properties of pyreno-based chromophores: first-principles DFT framework.
  • Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calcul
  • Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central.
  • Synthesis, molecular conformation, vibrational, electronic transition and chemical shift assignments of 4-(thiophene-3-ylmethoxy) phthalonitrile: A combined experimental and theoretical analysis.
  • 73229-39-7 Cas No. | 4-Methylthiophene-3-carbonitrile. Apollo Scientific.

Sources

Foundational

Physical and chemical properties of 4-Methylthiophene-3-carbonitrile

An In-Depth Technical Guide to 4-Methylthiophene-3-carbonitrile: Properties, Reactivity, and Applications Abstract 4-Methylthiophene-3-carbonitrile (CAS No. 73229-39-7) is a functionalized heterocyclic compound of signif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylthiophene-3-carbonitrile: Properties, Reactivity, and Applications

Abstract

4-Methylthiophene-3-carbonitrile (CAS No. 73229-39-7) is a functionalized heterocyclic compound of significant interest to the scientific community. As a substituted thiophene, it belongs to a class of molecules recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, and chemical reactivity. Furthermore, it explores its applications as a versatile building block in drug discovery and materials science, outlines plausible synthetic strategies, and details critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this valuable chemical intermediate.

Introduction: The Significance of the Thiophene Scaffold

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with thiophene rings being particularly prominent.[1] The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the benzene ring, offering similar aromatic character but with distinct electronic properties and metabolic profiles. This unique combination has led to its incorporation into a wide array of pharmacologically active agents.[1]

4-Methylthiophene-3-carbonitrile is a strategic derivative, featuring both an electron-donating methyl group and an electron-withdrawing nitrile group. This substitution pattern creates a molecule with specific reactivity and a defined three-dimensional structure, making it an ideal starting point for the synthesis of more complex molecular architectures. Its utility spans from being a key intermediate in the synthesis of novel therapeutics to a building block for organic semiconductors.[2][3]

Caption: Key reaction pathways of 4-Methylthiophene-3-carbonitrile.

Plausible Synthesis Methodology

While various proprietary methods exist, a common academic approach to synthesizing substituted thiophenes is the Gewald reaction. A plausible, generalized protocol for synthesizing a precursor to 4-Methylthiophene-3-carbonitrile or a related analogue is outlined below. This protocol is illustrative and would require laboratory optimization.

Synthesis_Workflow start Start: Reagents step1 Step 1: Knoevenagel Condensation (Ketone + Malononitrile) start->step1 rationale1 Rationale: Formation of an activated α,β-unsaturated nitrile intermediate. step1->rationale1 step2 Step 2: Michael Addition (Add Elemental Sulfur) step1->step2 rationale2 Rationale: Nucleophilic attack of sulfur to form a thioether intermediate. step2->rationale2 step3 Step 3: Ring Closure & Tautomerization (Gewald Reaction) step2->step3 rationale3 Rationale: Intramolecular cyclization followed by aromatization to form the stable aminothiophene ring. step3->rationale3 step4 Step 4: Deamination/Modification (e.g., Sandmeyer Reaction) step3->step4 rationale4 Rationale: Conversion of the amino group to the desired functionality or its removal. step4->rationale4 end Product: 4-Methylthiophene-3-carbonitrile step4->end

Caption: Generalized workflow for thiophene-3-carbonitrile synthesis.

Experimental Protocol (Illustrative)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add an appropriate ketone (e.g., acetone), malononitrile, and a solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a base (e.g., morpholine or piperidine) to facilitate the initial condensation.

  • Sulfur Addition: Once the condensation is complete (monitored by TLC), add elemental sulfur to the reaction mixture.

  • Cyclization: Heat the mixture to reflux for several hours until the thiophene product is formed.

  • Work-up and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude product. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

This generalized protocol yields an aminothiophene, which would then require further chemical steps, such as a Sandmeyer reaction, to remove the amino group and arrive at the target 4-Methylthiophene-3-carbonitrile.

Applications in Research and Drug Development

The structural features of 4-Methylthiophene-3-carbonitrile make it a valuable building block in several high-value research areas.

  • Medicinal Chemistry: As a thiophene derivative, it serves as a scaffold for synthesizing molecules with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [1][2]The nitrile group can act as a hydrogen bond acceptor or be converted into other functional groups to modulate drug-receptor interactions. [1]Aminothiophene-carbonitrile derivatives, for instance, have been investigated as potential drug candidates for Hepatitis B and C. [4]* Materials Science: Thiophene-based molecules are fundamental to the field of organic electronics. The π-conjugated system of the thiophene ring allows for electron delocalization, a key property for conductive polymers and organic semiconductors. [2][3]4-Methylthiophene-3-carbonitrile can be used as a monomer or an intermediate in the synthesis of novel materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Safety, Handling, and Storage

Proper handling of 4-Methylthiophene-3-carbonitrile is crucial to ensure laboratory safety. It is classified with several hazards, and appropriate precautions must be taken. [5][6]

Hazard Type GHS Classification & Statement Precautionary Measures
Acute Toxicity H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. [7]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [5]
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves. [7][8]P302+P352: IF ON SKIN: Wash with plenty of soap and water. [5]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection/face protection. [7][8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/vapors. [7]P271: Use only outdoors or in a well-ventilated area. [7]|

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound. [7]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [7]* Storage: Store the container tightly sealed in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents. [5][6]

Conclusion

4-Methylthiophene-3-carbonitrile is a synthetically versatile and valuable heterocyclic compound. Its unique combination of a thiophene core, a methyl group, and a reactive nitrile handle provides chemists with a powerful tool for the construction of complex molecules. With significant potential in both medicinal chemistry as a pharmacophore and in materials science for the development of novel organic electronics, a thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in research and development.

References

  • 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile - Benchchem. (URL: )
  • 4-Methylthiophene-3-carbonitrile | 73229-39-7 - ChemicalBook. (URL: )
  • 73229-39-7|4-Methylthiophene-3-carbonitrile|BLD Pharm. (URL: )
  • SAFETY DATA SHEET - TCI Chemicals. (2024-10-13). (URL: )
  • Safety d
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02). (URL: )
  • SAFETY D
  • 4-Methylthiophene-3-carbonitrile - Labsolu. (URL: )
  • US4847386A - Process for preparing thiophene derivatives - Google P
  • 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem. (URL: )
  • 73229-39-7 Cas No. | 4-Methylthiophene-3-carbonitrile - Apollo Scientific. (URL: )
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. (2021-11-19). (URL: )
  • 2-Amino-4-methylthiophene-3-carbonitrile - MySkinRecipes. (URL: )
  • A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - Semantic Scholar. (2023-09-30). (URL: )
  • Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C - University of Johannesburg. (URL: )
  • 3-Methylthiophene-2-carbonitrile | C6H5NS | CID 521617 - PubChem. (URL: )
  • Synthesis of substituted thiophene-3-carbonitrile - ResearchG
  • The Infrared Absorption Spectra of Thiophene Deriv
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: )

Sources

Exploratory

An In-depth Technical Guide to 4-Methylthiophene-3-carbonitrile (CAS 73229-39-7)

Foreword: The Utility of a Functionalized Thiophene Scaffold In the landscape of modern organic synthesis and medicinal chemistry, the thiophene ring system stands as a cornerstone heterocyclic motif. Its inherent electr...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Utility of a Functionalized Thiophene Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the thiophene ring system stands as a cornerstone heterocyclic motif. Its inherent electronic properties and the capacity for diverse functionalization make it a privileged scaffold in a multitude of applications, from pharmaceuticals to materials science. 4-Methylthiophene-3-carbonitrile, a specifically substituted thiophene, represents a valuable building block. The presence of the nitrile group at the 3-position offers a versatile chemical handle for transformations into amides, carboxylic acids, amines, or more complex heterocyclic systems, while the methyl group at the 4-position subtly modulates the electronic character of the ring.

This guide provides a comprehensive technical overview of 4-Methylthiophene-3-carbonitrile, consolidating its known properties, proposing a robust synthetic strategy based on established methodologies, and offering an expert analysis of its expected spectral characteristics and reactivity. The information herein is designed to empower researchers to confidently incorporate this valuable synthon into their research and development programs.

Core Molecular Attributes and Physicochemical Properties

4-Methylthiophene-3-carbonitrile is a distinct organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and a nitrile group at the 3-position. This arrangement of substituents dictates its reactivity and physical properties.

Chemical Identity
IdentifierValue
CAS Number 73229-39-7[1][2]
Molecular Formula C₆H₅NS[1][2]
Molecular Weight 123.18 g/mol [1][2]
IUPAC Name 4-methylthiophene-3-carbonitrile
SMILES CC1=CSC=C1C#N[1]
InChI Key ALZHYEITUZEZMT-UHFFFAOYSA-N[3]
Physicochemical Data

While specific experimental data for melting point and boiling point are not extensively reported in peer-reviewed literature, data from commercial suppliers and analogous compounds provide a reasonable estimation. The compound is noted to be light-sensitive and should be stored accordingly.[2]

PropertyValue / ObservationSource(s)
Purity Typically ≥97%[2]
Boiling Point Not definitively reported. Isomer 3-Methylthiophene-2-carbonitrile boils at 91-93 °C (12 mmHg).[3]
Melting Point Not definitively reported.
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and THF.
Storage Conditions Keep in a dark place, sealed in a dry environment at room temperature.[1]

Proposed Synthesis Protocol: A Multi-Component Approach

While various methods exist for the synthesis of substituted thiophenes, three-component reactions offer an efficient and atom-economical route to densely functionalized heterocycles.[4][5] The direct synthesis of 3-cyanothiophenes can be achieved through a base-catalyzed reaction of a chalcone (or a related α,β-unsaturated ketone), an active methylene nitrile, and elemental sulfur.[6]

The following protocol is a proposed, robust method for the synthesis of 4-Methylthiophene-3-carbonitrile, adapted from established literature procedures for similar structures.

Reaction Principle

The core of this synthesis involves the base-catalyzed reaction between an appropriate α,β-unsaturated ketone, malononitrile (as the nitrile source), and elemental sulfur. The reaction proceeds through a series of conjugate additions and a final sulfur-mediated cyclization and aromatization to yield the thiophene ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-Penten-2-one P1 Base-Catalyzed Michael Addition R1->P1 R2 Malononitrile R2->P1 R3 Elemental Sulfur (S8) P2 Sulfur Addition & Cyclization R3->P2 P1->P2 P3 Oxidative Aromatization P2->P3 Prod 4-Methylthiophene-3-carbonitrile P3->Prod caption Proposed Synthesis Workflow

Caption: Proposed Synthesis Workflow

Detailed Experimental Protocol

Materials:

  • 3-Penten-2-one

  • Malononitrile

  • Elemental Sulfur (S₈)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-penten-2-one (1.0 eq.), malononitrile (1.1 eq.), and elemental sulfur (2.5 eq.).

  • Solvent and Catalyst Addition: Add anhydrous DMF (or DMSO) to achieve a starting material concentration of approximately 0.5 M. Begin stirring the suspension under a nitrogen atmosphere. Add DBU (1.5 eq.) dropwise to the mixture at room temperature.

    • Causality: DBU acts as a strong, non-nucleophilic base to deprotonate the malononitrile, initiating the Michael addition into the α,β-unsaturated ketone. DMF or DMSO are chosen for their high boiling points and ability to dissolve the reactants and intermediates.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

    • Causality: Heating provides the necessary activation energy for the cyclization and subsequent oxidative aromatization steps, which involve the elimination of hydrogen sulfide (or a related species).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine.

    • Causality: The aqueous washes are crucial for removing the DMF/DMSO solvent and the basic catalyst, simplifying the subsequent purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 4-Methylthiophene-3-carbonitrile.

Representative Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the thiophene protons and one signal in the aliphatic region for the methyl group.

  • δ ~7.5-7.7 ppm (d, 1H): This signal corresponds to the proton at the 2-position (H2). It will appear as a doublet due to coupling with the proton at the 5-position (H5).

  • δ ~7.1-7.3 ppm (d, 1H): This signal corresponds to the proton at the 5-position (H5). It will also appear as a doublet due to coupling with H2. The coupling constant (³JH2-H5) is expected to be in the range of ~5 Hz, characteristic of thiophene ring protons.

  • δ ~2.3-2.5 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the 4-position. It is a singlet because there are no adjacent protons to couple with.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule.

  • δ ~140-145 ppm: Aromatic quaternary carbon at the 4-position (C4), attached to the methyl group.

  • δ ~130-135 ppm: Aromatic CH carbon at the 2-position (C2).

  • δ ~125-130 ppm: Aromatic CH carbon at the 5-position (C5).

  • δ ~115-118 ppm: The carbon of the nitrile group (-C≡N).[7]

  • δ ~105-110 ppm: Aromatic quaternary carbon at the 3-position (C3), attached to the nitrile group.

  • δ ~15-18 ppm: The carbon of the methyl group (-CH₃).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.

  • ~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.[8]

  • ~2950-2850 cm⁻¹: C-H stretching of the aliphatic methyl group.

  • ~2220-2240 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretching vibration.[7] This is a key diagnostic peak.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations within the thiophene ring.[9]

  • ~700-900 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the thiophene ring.[8]

Mass Spectrometry (Predicted)

Electron Impact Mass Spectrometry (EI-MS) will show a prominent molecular ion peak and characteristic fragmentation patterns.

  • m/z = 123 (M⁺): The molecular ion peak, corresponding to the molecular weight of the compound. This peak is expected to be strong due to the stability of the aromatic ring.

  • m/z = 122 (M-1)⁺: Loss of a hydrogen atom.

  • m/z = 96 (M-27)⁺: Loss of HCN from the molecular ion.

  • m/z = 108 (M-15)⁺: Loss of a methyl radical (•CH₃).

Reactivity and Synthetic Applications

The synthetic utility of 4-Methylthiophene-3-carbonitrile stems primarily from the reactivity of the nitrile group, which serves as a gateway to a variety of other functionalities. The thiophene ring itself can also undergo electrophilic substitution, although it is generally less reactive than furan or pyrrole.

G cluster_products Potential Derivatives center 4-Methylthiophene-3-carbonitrile P1 Carboxylic Acid (via Hydrolysis) center->P1 H₃O⁺ / Heat P2 Amine (via Reduction) center->P2 LiAlH₄ or H₂/Catalyst P3 Tetrazole (via Cycloaddition) center->P3 NaN₃, NH₄Cl P4 Aldehyde (via DIBAL-H) center->P4 1. DIBAL-H 2. H₂O caption Key Reaction Pathways

Caption: Key Reaction Pathways

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-methylthiophene-3-carboxylic acid, a valuable intermediate in its own right.[10]

  • Reduction: Catalytic hydrogenation (e.g., using H₂ with a Raney Nickel or Palladium catalyst) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine, (4-methylthiophen-3-yl)methanamine. This opens pathways to amides, sulfonamides, and other nitrogen-containing structures.

  • Partial Reduction: Use of a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) followed by aqueous workup can convert the nitrile to 4-methylthiophene-3-carbaldehyde.

  • Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for example with sodium azide (NaN₃), to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

These transformations highlight the role of 4-Methylthiophene-3-carbonitrile as a versatile platform for accessing a wide array of more complex molecules for drug discovery and materials science.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling 4-Methylthiophene-3-carbonitrile.

  • Hazard Statements: The compound is classified with the following hazards:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

    • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

    • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1]

Conclusion

4-Methylthiophene-3-carbonitrile (CAS 73229-39-7) is a strategically functionalized heterocyclic building block with significant potential for synthetic applications. While detailed experimental characterization in academic literature is sparse, its properties and behavior can be confidently predicted from established chemical principles. This guide has provided a framework for its synthesis via an efficient multi-component reaction, a detailed interpretation of its expected spectral characteristics, and an overview of its potential synthetic transformations. By leveraging the information contained within this document, researchers can effectively utilize this compound as a key intermediate in the development of novel molecules for a wide range of scientific applications.

References

  • Wikipedia. Gewald reaction.

  • Putrov, D., Císařová, I., & Rulíšek, L. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/209-246]
  • Organic Chemistry Portal. Gewald Reaction.

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376.

  • ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • The Royal Society of Chemistry. Supplementary data.

  • The Royal Society of Chemistry. Supplementary Information.

  • ChemicalBook. 4-Methylthiophene-3-carbonitrile | 73229-39-7.

  • BLD Pharm. 73229-39-7|4-Methylthiophene-3-carbonitrile.

  • Royal Society of Chemistry. (2022). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers, 9(10), 2736-2742.

  • Vasin, V. A., Razin, V. V., & Kostryukov, S. G. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31836–31853.

  • PubChem. Thiophene-3-carbonitrile.

  • PubChem. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

  • Royal Society of Chemistry. (2022). Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. Organic Chemistry Frontiers.

  • Royal Society of Chemistry. Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur.

  • ResearchGate. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction.

  • The Royal Society of Chemistry. Supporting information for.

  • ResearchGate. (2020). Synthesis of Multiply Substituted 3‐Cyano‐thiophenes.

  • Preprints.org. (2019). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:).

  • ResearchGate. The 1 H NMR spectrum of Compound 3.

  • Labsolu. 4-Methylthiophene-3-carbonitrile.

  • Google Patents. US4847386A - Process for preparing thiophene derivatives.

  • ResearchGate. Synthesis of substituted thiophene-3-carbonitrile.

  • National Institutes of Health. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.

  • mzCloud. 4 Methylthio 2 phenyl 6 4 trifluoromethyl anilino pyrimidine 5 carbonitrile.

  • SpringerLink. Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer.

  • ResearchGate. 13 C NMR spectra of synthesized model compound 4f.

  • J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives.

  • Cheméo. Chemical Properties of 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8).

  • Sigma-Aldrich. 3-Thiophenecarbonitrile 95 1641-09-4.

  • PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate.

  • PubChem. 4-Methylthiophene-3-carboxylic acid.

  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

  • Fisher Scientific. 3-Methylthiophene-2-carbonitrile, 96%.

  • ResearchGate. Infrared spectrum (KBr pellets) of the poly-(thio ester) 4a.

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

  • ChemSynthesis. 2,3-ditert-butoxy-4-methylthiophene.

  • MDPI. Excess Properties, FT-IR Spectral Analysis, and CO2 Absorption Performance of Monoethanolamine with Diethylene Glycol Monoethyl Ether or Methyldiethanolamine Binary Solutions.

  • NIST WebBook. Thiophene.

  • Amerigo Scientific. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate.

Sources

Foundational

An In-depth Technical Guide to 4-Methylthiophene-3-carbonitrile: Molecular Structure, Electronics, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Methylthiophene-3-carbonitrile, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We wi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methylthiophene-3-carbonitrile, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular and electronic architecture, explore its synthesis, and discuss its potential as a valuable scaffold in the design of novel therapeutics.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are cornerstones in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2][3] The thiophene ring is considered a bioisostere of a phenyl ring, offering similar steric properties while introducing a heteroatom that can modulate electronic properties and metabolic stability. This five-membered aromatic ring containing a sulfur atom is a privileged scaffold found in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1] The introduction of a nitrile group, a versatile functional group, further enhances the potential of thiophene derivatives in drug design by influencing their pharmacokinetic profiles and binding affinities.[4]

4-Methylthiophene-3-carbonitrile, with its specific substitution pattern, presents a unique combination of structural and electronic features that make it a compelling building block for the synthesis of novel bioactive molecules.

Molecular Structure and Spectroscopic Profile

The molecular structure of 4-Methylthiophene-3-carbonitrile dictates its physical and chemical properties, and ultimately its biological activity. A thorough understanding of its three-dimensional arrangement and spectroscopic fingerprints is crucial for its application in rational drug design.

Structural Elucidation

Key Structural Features:

  • CAS Number: 73229-39-7[5][6][7]

  • Molecular Formula: C₆H₅NS[5]

  • Molecular Weight: 123.18 g/mol [5]

A proposed 3D structure of 4-Methylthiophene-3-carbonitrile is depicted below:

Caption: Ball-and-stick model of 4-Methylthiophene-3-carbonitrile.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of 4-Methylthiophene-3-carbonitrile.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts in ¹H and ¹³C NMR can be predicted based on the analysis of similar thiophene derivatives.[8][9][10]

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (ppm)Multiplicity
H27.5 - 7.8Singlet
H57.0 - 7.3Singlet
CH₃2.3 - 2.6Singlet

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
C2125 - 130
C3110 - 115
C4140 - 145
C5120 - 125
CN115 - 120
CH₃14 - 18

The IR spectrum of 4-Methylthiophene-3-carbonitrile would exhibit characteristic absorption bands corresponding to its functional groups. The interpretation of these bands provides a molecular fingerprint.[11][12][13]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~3100C-H stretching (aromatic)
2950-2850C-H stretching (methyl)
~2230C≡N stretching (nitrile)
1500-1400C=C stretching (thiophene ring)
~700C-S stretching

Electronic Properties: A Computational Perspective

Density Functional Theory (DFT) calculations are powerful tools for elucidating the electronic structure and reactivity of molecules.[14][15][16][17][18] While specific DFT studies on 4-Methylthiophene-3-carbonitrile are not prevalent in the literature, we can infer its electronic properties from studies on analogous thiophene-based compounds.

The electronic properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its potential as an electron donor or acceptor.

G cluster_0 Molecular Orbitals cluster_1 Reactivity Indicators HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) LUMO - HOMO HOMO->Energy_Gap Contributes to LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Contributes to Electrophilicity Electrophilicity Index Energy_Gap->Electrophilicity Influences Gewald_Reaction Ketone α-Methylene Ketone Intermediate Knoevenagel Condensation Product Ketone->Intermediate Nitrile Active Methylene Nitrile Nitrile->Intermediate Sulfur Elemental Sulfur Product 2-Aminothiophene-3-carbonitrile Sulfur->Product Base Base (e.g., Morpholine) Base->Intermediate Catalyst Base->Product Catalyst Intermediate->Product

Caption: Simplified workflow of the Gewald reaction.

Experimental Protocol: Synthesis of a 2-Aminothiophene Precursor

The following is a representative protocol for the synthesis of a 2-aminothiophene derivative via the Gewald reaction, which can be adapted for the synthesis of precursors to 4-methylthiophene-3-carbonitrile.

Materials:

  • α-Methylene ketone (e.g., acetone)

  • Active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or dimethylformamide)

Procedure:

  • To a solution of the α-methylene ketone and active methylene nitrile in the chosen solvent, add the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated product by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene product.

Applications in Drug Development and Medicinal Chemistry

Thiophene-3-carbonitrile derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. [1][2][3][4][19]Their structural and electronic properties make them suitable scaffolds for targeting various biological receptors and enzymes.

Potential Therapeutic Areas:

  • Anticancer Agents: The thiophene nucleus is present in several kinase inhibitors and other anticancer drugs. [4]* Anti-inflammatory Drugs: Thiophene derivatives have shown promise as anti-inflammatory agents. [2][3]* Antimicrobial Agents: The scaffold has been incorporated into compounds with antibacterial and antifungal activities.

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the thiophene ring allows for good blood-brain barrier penetration, making these compounds attractive for CNS targets. [1] The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines or carboxylic acids, providing a handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

Conclusion

4-Methylthiophene-3-carbonitrile is a heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined molecular structure, tunable electronic properties, and accessibility through established synthetic routes like the Gewald reaction make it an attractive building block for medicinal chemists. Further exploration of its reactivity and the biological activities of its derivatives is warranted to fully unlock its therapeutic potential. This guide has provided a foundational understanding of this promising molecule, serving as a valuable resource for researchers and scientists in the pharmaceutical sciences.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

  • (PDF) Therapeutic importance of synthetic thiophene. ResearchGate. [Link]

  • Therapeutic importance of synthetic thiophene. PMC - PubMed Central. [Link]

  • Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers. [Link]

  • Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel with Tunable Band Structures as an Efficient Visible and Near Infrared Light -Driven Metal-Free Photocatalyst. The Royal Society of Chemistry. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. University of Johannesburg. [Link]

  • 4 - Supporting Information. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • 13 C NMR spectra of synthesized model compound 4f. ResearchGate. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. [Link]

  • Thiophene-based covalent organic frameworks. MIT. [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

  • Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. National Institutes of Health. [Link]

  • Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. [Link]

  • FTIR spectra of poly (3-methylthiophene) thin films. ResearchGate. [Link]

  • (PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

  • Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C | Request PDF. ResearchGate. [Link]

  • (PDF) Thiophene as a Gas Sensor for the Adsorption of Carbonyl Sulfide: Dft Calculations. [Link]

Sources

Exploratory

Foreword: The Thiophene-3-Carbonitrile Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Screening of Novel Thiophene-3-Carbonitrile Derivatives In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Screening of Novel Thiophene-3-Carbonitrile Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—core structures capable of binding to multiple biological targets with high affinity.[1] The thiophene ring, a five-membered sulfur-containing heterocycle, is a quintessential example of such a scaffold.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[4][5] When functionalized with a carbonitrile (-C≡N) group at the 3-position, the resulting thiophene-3-carbonitrile core offers a unique combination of rigidity, hydrogen bonding capability, and metabolic stability, making it an exceptionally fertile ground for the discovery of novel bioactive molecules.[6]

This guide provides a comprehensive, technically-grounded framework for the systematic biological screening of novel thiophene-3-carbonitrile derivatives. Moving beyond a simple recitation of protocols, we delve into the causal logic behind experimental design, creating a self-validating workflow from initial high-throughput screening to definitive in vivo evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to translating novel chemical entities into next-generation therapeutics.

Part 1: The Anticancer Screening Cascade

The anticancer potential of thiophene derivatives is extensively documented, with mechanisms including the inhibition of crucial cellular signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.[7][8][9] A robust screening cascade is essential to identify and characterize promising lead compounds efficiently.

Mechanistic Rationale: Targeting Cancer's Core Machinery

Thiophene-based compounds frequently exert their anticancer effects by targeting key proteins that drive malignant proliferation and survival.[4] A significant number of these derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[7][10] By blocking the ATP-binding site of these kinases, they can halt the downstream signaling pathways responsible for cell growth and angiogenesis.[2] Another prevalent mechanism is the induction of apoptosis (programmed cell death), often triggered by increasing reactive oxygen species (ROS) or disrupting mitochondrial function.[9][11]

Primary Screening: Identifying Cytotoxic Hits

The initial goal is to screen a library of novel thiophene-3-carbonitrile derivatives to identify compounds that inhibit cancer cell growth. Colorimetric assays that measure metabolic activity are the workhorses of this stage due to their reliability, scalability, and cost-effectiveness.

Key Assays: MTT and XTT Assays.[12][13]

  • Principle: These assays rely on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[13][14][15] The intensity of the color is directly proportional to the number of viable cells. A reduction in color in treated wells compared to a vehicle control indicates cytotoxicity.

  • Causality: Choosing a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) is critical.[16] This initial broad screen helps identify compounds with either pan-cancer activity or selective cytotoxicity, providing early insights into potential therapeutic applications.

  • Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-3-carbonitrile derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate) to the wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Secondary Screening: Elucidating the Mechanism of Action

Hits from the primary screen (compounds with potent IC₅₀ values) must be further investigated to understand how they kill cancer cells.

G Primary Primary Screen (MTT/XTT Assay) IC50 Determination Hits Active Hits (Potent IC50) Primary->Hits Kinase Kinase Inhibition Assay (e.g., Kinase Panel Screen) Hits->Kinase If structure suggests kinase binding Apoptosis Apoptosis Assay (Annexin V/PI Staining) Hits->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Hits->CellCycle Lead Lead Candidate (Defined MoA) Kinase->Lead Apoptosis->Lead CellCycle->Lead InVivo In Vivo Efficacy (Xenograft Model) Lead->InVivo

Caption: Anticancer drug discovery screening cascade.

  • Kinase Inhibition Assays: For compounds with structures suggestive of kinase binding, high-throughput profiling against a panel of kinases is invaluable.[17][18] These assays typically measure the remaining kinase activity after incubation with the test compound, often by quantifying ADP production.[19] A "hit" would be a compound that selectively inhibits one or a small family of kinases implicated in the cancer type being studied.

  • Apoptosis Assays: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane early in apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis). This allows for the quantification of early apoptotic, late apoptotic, and necrotic cell populations.

In Vivo Validation: Testing Efficacy in a Biological System

Promising lead candidates must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.[20] Human tumor xenograft models are the most common preclinical models for this purpose.[21][22]

  • Model System: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[20][22]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, positive control like a standard chemotherapy agent, and one or more doses of the thiophene derivative). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Efficacy is determined by calculating the Tumor Growth Inhibition (TGI).

Data Presentation: Summarizing Anticancer Activity
Derivative IDCancer Cell LineIC₅₀ (µM) [a]Target KinaseKinase IC₅₀ (nM)TGI (%) in vivo [b]
TH-CN-001MCF-7 (Breast)1.2EGFR5565% @ 20 mg/kg
TH-CN-002A549 (Lung)0.8VEGFR22578% @ 20 mg/kg
TH-CN-003HCT116 (Colon)5.4CDK215042% @ 20 mg/kg
DoxorubicinMCF-7 (Breast)0.5Topo IIN/A85% @ 5 mg/kg

[a] IC₅₀ values determined by MTT assay after 72h treatment. [b] TGI: Tumor Growth Inhibition in a subcutaneous xenograft model.

Part 2: The Antimicrobial Screening Workflow

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[23][24] Thiophene derivatives have shown considerable promise as antibacterial and antifungal agents.[25][26]

Rationale: Quantifying Growth Inhibition

The primary goal of antimicrobial screening is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[27] This is a quantitative measure of a compound's potency.

Screening Methodology: From Diffusion to Dilution

A tiered approach is most effective.

  • Primary Screen (Qualitative): Agar Disk Diffusion. This is a rapid, low-cost method to screen many compounds for any sign of activity.[27] A paper disk impregnated with the test compound is placed on an agar plate swabbed with the target microorganism. A "zone of inhibition" around the disk indicates that the compound diffused into the agar and inhibited microbial growth. The size of the zone gives a preliminary, qualitative indication of potency.

  • Secondary Screen (Quantitative): Broth Microdilution. This method is the gold standard for determining MIC values.[27] It involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration where no growth is observed.

  • Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this bacterial suspension to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control in well 11.

Data Presentation: Comparative Antimicrobial Potency
Derivative IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
TH-CN-0044328
TH-CN-005>128>12864
TH-CN-0068816
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

Part 3: The Anti-Inflammatory Screening Funnel

Chronic inflammation is a key pathological driver of numerous diseases.[28] Thiophene derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenases (COX).[29]

Rationale: Targeting Key Inflammatory Mediators

The screening strategy for anti-inflammatory compounds focuses on assays that measure the inhibition of processes central to the inflammatory response, such as protein denaturation and the production of inflammatory mediators like prostaglandins and nitric oxide.[30][31]

G InVitro_Biochem In Vitro Biochemical Screen (Protein Denaturation Assay) Hits1 Primary Hits InVitro_Biochem->Hits1 InVitro_Cell Cell-Based Assay (LPS-stimulated Macrophages) (NO/Cytokine Inhibition) Hits1->InVitro_Cell Hits2 Confirmed Hits InVitro_Cell->Hits2 InVivo In Vivo Model (Carrageenan-Induced Paw Edema) Hits2->InVivo Lead Lead Candidate InVivo->Lead

Sources

Foundational

The Evolving Landscape of 4-Methylthiophene-3-carbonitrile: A Technical Guide to its Structure-Activity Relationship in Drug Discovery

For Immediate Release [City, State] – January 18, 2026 – In the intricate world of medicinal chemistry, the 4-methylthiophene-3-carbonitrile scaffold has emerged as a privileged structure, serving as a versatile building...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 18, 2026 – In the intricate world of medicinal chemistry, the 4-methylthiophene-3-carbonitrile scaffold has emerged as a privileged structure, serving as a versatile building block for a new generation of therapeutic agents. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the core principles of its structure-activity relationship (SAR), providing a comprehensive overview of its synthesis, biological targets, and the nuanced impact of chemical modifications on its efficacy.

The 4-Methylthiophene-3-carbonitrile Core: A Privileged Scaffold

The thiophene ring, a bioisostere of the phenyl ring, offers unique physicochemical properties that enhance drug-receptor interactions and metabolic stability. The strategic placement of a methyl group at the 4-position and a carbonitrile at the 3-position creates a synthetically accessible and highly adaptable core structure. The 2-amino-4-methylthiophene-3-carbonitrile derivative, in particular, serves as a crucial starting material for a vast array of biologically active compounds.[1] Its derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in oncology.

Synthetic Strategies: The Gewald Reaction as a Cornerstone

The synthesis of the 2-amino-4-methylthiophene-3-carbonitrile core is predominantly achieved through the Gewald three-component reaction.[2][3] This one-pot synthesis is valued for its efficiency and the ready availability of its starting materials.

Experimental Protocol: Gewald Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

Materials:

  • Acetone (α-methylene carbonyl compound)

  • Malononitrile (active methylene nitrile)

  • Elemental sulfur

  • Morpholine or other suitable base (catalyst)

  • Ethanol (solvent)

Procedure:

  • A mixture of equimolar amounts of acetone, malononitrile, and elemental sulfur is prepared in ethanol.

  • A catalytic amount of morpholine is added to the mixture.

  • The reaction mixture is stirred at room temperature for a specified period, typically several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield pure 2-amino-4-methylthiophene-3-carbonitrile.

This robust protocol allows for the efficient production of the core scaffold, which can then be subjected to further derivatization to explore its SAR.

Structure-Activity Relationship (SAR) of 4-Methylthiophene-3-carbonitrile Derivatives

The true therapeutic potential of the 4-methylthiophene-3-carbonitrile scaffold is unlocked through targeted modifications, primarily at the 2-amino position and the 5-position of the thiophene ring. These modifications have a profound impact on the compound's biological activity, particularly its anticancer properties.

Anticancer Activity: A Multifaceted Approach

Derivatives of 4-methylthiophene-3-carbonitrile have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key kinases involved in tumor angiogenesis and the disruption of microtubule dynamics, ultimately leading to apoptosis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5] Several 2-amido derivatives of 4-methylthiophene-3-carbonitrile have emerged as potent VEGFR-2 inhibitors.

The general SAR for VEGFR-2 inhibition suggests that:

  • Acylation of the 2-amino group is crucial for activity. The nature of the acyl group significantly influences potency.

  • Aromatic and heteroaromatic substituents on the acyl moiety can interact with the hydrophobic pocket of the ATP-binding site of VEGFR-2.

  • Substitutions on the terminal phenyl ring of the acyl group can fine-tune the inhibitory activity. Electron-withdrawing and electron-donating groups can modulate the electronic properties and steric fit of the molecule within the active site.

Table 1: Anticancer Activity of Selected 4-Methylthiophene-3-carbonitrile Derivatives

Compound IDModification at 2-positionTarget Cell LineIC50 (µM)
1a N-(4-chlorobenzoyl)HCT11615.2
1b N-(3,4,5-trimethoxybenzoyl)MCF78.5
2a N-(phenylacetyl)A54912.1
2b N-(4-methoxyphenylacetyl)A5499.8
3a N-benzoylHepG225.4

This table is a representative compilation from various sources and is intended for illustrative purposes.

VEGFR2_Inhibition_Pathway

Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a clinically validated anticancer strategy.[6][7][8] Certain derivatives of 2-amino-4-methylthiophene-3-carbonitrile have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9][10]

The SAR for tubulin polymerization inhibitors based on this scaffold indicates that:

  • A 3,4,5-trimethoxybenzoyl group at the 2-amino position is a key pharmacophore that mimics the binding of colchicine to tubulin.[7]

  • Substitutions on the thiophene ring , particularly at the 5-position, can enhance activity.

  • The overall conformation of the molecule is critical for effective binding to the colchicine-binding site on tubulin.

Tubulin_Inhibition_Workflow

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxic potential of newly synthesized 4-methylthiophene-3-carbonitrile derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

MTT_Assay_Workflow

Future Directions and Conclusion

The 4-methylthiophene-3-carbonitrile scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The established SAR provides a rational basis for the design of more potent and selective inhibitors of key biological targets. Future research will likely focus on:

  • Exploration of novel substitutions at the 5-position of the thiophene ring to enhance target engagement and selectivity.

  • Development of dual-target inhibitors that can simultaneously modulate multiple signaling pathways involved in cancer progression.

  • Application of computational modeling and machine learning to predict the activity of new derivatives and guide synthetic efforts.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Scilit. [Link]

  • Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. ACS Publications. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. [Link]

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. SFERA. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Springer. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. National Institutes of Health. [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PubMed. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Dove Press. [Link]

  • 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro. PubMed. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. [Link]

  • Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal. [Link]

  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Sci-Hub. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. ResearchGate. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. ResearchGate. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. National Institutes of Health. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. [Link]

  • 2-Amino-4-methylthiophene-3-carbonitrile. MySkinRecipes. [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]

  • Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. PubMed. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Bentham Science. [Link]

  • 2-Amino-4-methylthiophene-3-carbonitrile. PubChem. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. ResearchGate. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]

  • 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities. PubMed. [Link]

  • Synthesis and Anti-microbial Screening of N-(3-cyano-4,5,6,7-tetrahydro-1 benzothiophen-2-yl)-2-(arylphenyl)acetamide. Der Pharma Chemica. [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link]

  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl). PubChem. [Link]

  • Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines. PubMed. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from 4-Methylthiophene-3-carbonitrile

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Structurally, it acts...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Structurally, it acts as a bioisostere of purine, a fundamental component of DNA and RNA, allowing it to interact with a wide range of biological targets.[1] This has led to the development of thieno[2,3-d]pyrimidine derivatives with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective effects.[1][3][4] The versatility and potent biological activity of this scaffold underscore the need for robust and efficient synthetic routes for its elaboration.

This guide provides a detailed, field-proven protocol for the synthesis of the thieno[2,3-d]pyrimidine core, commencing from the readily available starting material, 4-methylthiophene-3-carbonitrile. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights to empower researchers to not only replicate the procedure but also to adapt it for the synthesis of diverse analogues.

Synthetic Strategy: A Two-Step Approach to the Thieno[2,3-d]pyrimidine Core

The most prevalent and versatile approach for the synthesis of thieno[2,3-d]pyrimidines involves the annulation of a pyrimidine ring onto a pre-formed thiophene.[2] Our strategy, therefore, begins with the functionalization of 4-methylthiophene-3-carbonitrile to install a crucial amino group, followed by a cyclization step to construct the fused pyrimidine ring.

This two-step sequence is outlined below:

  • Step 1: The Gewald Reaction - Synthesis of the key intermediate, 2-amino-4-methylthiophene-3-carbonitrile. This multicomponent reaction is a cornerstone in thiophene synthesis.[5][6]

  • Step 2: Pyrimidine Ring Formation - Cyclization of the 2-aminothiophene intermediate to yield the final thieno[2,3-d]pyrimidine scaffold.

G cluster_0 Overall Synthetic Workflow Start 4-Methylthiophene-3-carbonitrile Intermediate 2-Amino-4-methylthiophene-3-carbonitrile Start->Intermediate Step 1: Gewald Reaction Product Thieno[2,3-d]pyrimidine Core Intermediate->Product Step 2: Pyrimidine Ring Formation G cluster_1 Gewald Reaction Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Step1 Knoevenagel Condensation Reactants->Step1 Intermediate1 Stable Intermediate Step1->Intermediate1 Step2 Sulfur Addition Intermediate1->Step2 Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Cyclization & Tautomerization Intermediate2->Step3 Product 2-Aminothiophene Step3->Product

Caption: Simplified mechanism of the Gewald reaction.

Experimental Protocol

Materials:

  • Propionaldehyde

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine

  • Ethanol

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL).

  • Add propionaldehyde (10 mmol, 0.72 mL), malononitrile (10 mmol, 0.66 g), and elemental sulfur (10 mmol, 0.32 g).

  • Slowly add triethylamine (10 mmol, 1.39 mL) to the stirred suspension. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to afford 2-amino-4-methylthiophene-3-carbonitrile as a solid.

ReagentMolar Eq.MW ( g/mol )Amount
Propionaldehyde1.058.0810 mmol (0.72 mL)
Malononitrile1.066.0610 mmol (0.66 g)
Sulfur1.032.0610 mmol (0.32 g)
Triethylamine1.0101.1910 mmol (1.39 mL)
Ethanol--50 mL

Expected Yield: 75-85%

Characterization: The structure of the synthesized 2-amino-4-methylthiophene-3-carbonitrile should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Pyrimidine Ring Formation and Cyclization

With the key 2-aminothiophene intermediate in hand, the next step is the construction of the fused pyrimidine ring. This can be achieved through various methods, with one of the most common being reaction with formamide or formic acid.

Mechanistic Rationale

The amino group of the 2-aminothiophene acts as a nucleophile, attacking the carbonyl carbon of the one-carbon synthon (e.g., formamide). This is followed by an intramolecular cyclization and dehydration to yield the aromatic thieno[2,3-d]pyrimidine ring system.

Experimental Protocol

Materials:

  • 2-Amino-4-methylthiophene-3-carbonitrile

  • Formamide

  • Formic Acid (optional, as catalyst)

Procedure:

  • In a 100 mL round-bottom flask, place 2-amino-4-methylthiophene-3-carbonitrile (5 mmol, 0.69 g) and formamide (20 mL).

  • Add a catalytic amount of formic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 180-190 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (50 mL) and stir.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to give the desired 4-amino-5-methylthieno[2,3-d]pyrimidine.

ReagentMolar Eq.MW ( g/mol )Amount
2-Amino-4-methylthiophene-3-carbonitrile1.0138.195 mmol (0.69 g)
Formamide-45.0420 mL
Formic Acidcatalytic46.032-3 drops

Expected Yield: 60-75%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry. [7][8][9]The progress of each reaction should be diligently monitored by TLC to ensure the consumption of starting materials and the formation of the product. Spectroscopic characterization at each stage is crucial for verifying the identity and purity of the intermediates and the final product, thus ensuring the validity of the synthetic process. For researchers looking to improve yields and reduce reaction times, microwave-assisted synthesis has been shown to be beneficial for these types of reactions. [5][9]

Conclusion

This application note provides a comprehensive and reliable guide for the synthesis of the medicinally important thieno[2,3-d]pyrimidine scaffold starting from 4-methylthiophene-3-carbonitrile. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently synthesize this key heterocyclic core and its derivatives for further investigation in drug discovery and development programs.

References

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1746-1764.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold. (n.d.). Benchchem.
  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO.
  • Technical Support Center: Synthesis of Thieno[2,3-d]pyrimidine Cores. (n.d.). Benchchem.
  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (n.d.). SciSpace.
  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (n.d.).
  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl
  • Thieno[2,3‐d]pyrimidines as Potential Chemotherapeutic Agents. (n.d.). Semantic Scholar.
  • Gewald reaction. (n.d.). Wikipedia.

Sources

Application

Application Notes and Protocols for 4-Methylthiophene-3-carbonitrile in Organic Electronics

Forward-Looking Statement This document provides a comprehensive technical guide for researchers, scientists, and professionals interested in the application of 4-Methylthiophene-3-carbonitrile in the field of organic el...

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

This document provides a comprehensive technical guide for researchers, scientists, and professionals interested in the application of 4-Methylthiophene-3-carbonitrile in the field of organic electronics. While this molecule presents as a promising building block due to its inherent electronic and structural properties, it is crucial to note that as of the date of this publication, there is a notable absence of peer-reviewed studies detailing its direct use as a primary semiconducting material in organic electronic devices.

Therefore, this guide is structured to provide both a theoretical framework for the potential applications of 4-Methylthiophene-3-carbonitrile and practical, field-proven protocols for the fabrication and characterization of organic electronic devices using a closely related and well-characterized thiophene derivative as a proxy. This approach is intended to equip researchers with the foundational knowledge and technical skills necessary to explore the potential of novel materials like 4-Methylthiophene-3-carbonitrile.

Introduction: The Promise of Thiophene Derivatives in Organic Electronics

Thiophene-based compounds have emerged as a cornerstone in the development of organic electronics.[1][2] Their chemical robustness, versatile functionality, and excellent electronic properties make them ideal candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][3] The π-conjugated system of the thiophene ring facilitates efficient charge transport, a critical requirement for high-performance semiconductor materials.[4]

4-Methylthiophene-3-carbonitrile is a functionalized thiophene derivative that holds significant potential as a building block for advanced organic electronic materials. The presence of the electron-withdrawing nitrile (-CN) group can significantly influence the electronic properties of the molecule, potentially leading to materials with n-type or ambipolar charge transport characteristics, which are less common but highly sought after for complementary logic circuits. The methyl group (-CH3) can enhance solubility and influence the solid-state packing of the material, which in turn affects charge carrier mobility.

Potential Roles of 4-Methylthiophene-3-carbonitrile:
  • Monomer for Polymer Synthesis: 4-Methylthiophene-3-carbonitrile can be functionalized with polymerizable groups (e.g., bromine or boronic esters) to serve as a monomer for the synthesis of novel conjugated polymers. The resulting polymers could be used as the active layer in OFETs or as either the donor or acceptor material in OPVs.

  • Precursor for Small Molecule Semiconductors: It can be used as a starting material for the synthesis of larger, well-defined small molecule semiconductors. The nitrile group can be a site for further chemical modifications or can be used to tune the energy levels of the final molecule.

  • Component in Donor-Acceptor Systems: The electron-withdrawing nature of the nitrile group makes this molecule an interesting candidate for incorporation into donor-acceptor (D-A) architectures, which are fundamental to the design of efficient OPV materials.[5]

Application in Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronic circuits, acting as switches and amplifiers.[6] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. While no direct data exists for 4-Methylthiophene-3-carbonitrile, we present a protocol for a bottom-gate, top-contact (BGTC) OFET using a well-established thiophene-based polymer, poly(3-hexylthiophene-2,5-diyl) (P3HT), as an exemplary p-type semiconductor. This protocol provides a robust workflow that can be adapted for testing new materials.

Principle of OFET Operation

An OFET consists of a semiconductor layer, a gate electrode, a dielectric layer, and source and drain electrodes.[6] By applying a voltage to the gate electrode, an electric field is generated across the dielectric, which induces an accumulation of charge carriers at the semiconductor-dielectric interface, forming a conductive channel between the source and drain electrodes. The current flowing through this channel can be modulated by the gate voltage.

Experimental Protocol: Fabrication of a P3HT-based OFET

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • Regioregular P3HT (average Mw 50-70 kDa)

  • Anhydrous chloroform or chlorobenzene (high purity)

  • Gold (Au) for source and drain electrodes (99.99% purity)

  • Trichloro(octadecyl)silane (OTS) for surface treatment

  • Anhydrous toluene (high purity)

  • Standard cleaning solvents: Deionized water, acetone, isopropanol

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (N₂ or Ar)

  • Semiconductor parameter analyzer

Protocol Steps:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of N₂ gas.

    • Treat the substrates with O₂ plasma for 5 minutes to remove any residual organic contaminants and to hydroxylate the surface.

  • Dielectric Surface Modification (OTS Treatment):

    • Prepare a 10 mM solution of OTS in anhydrous toluene inside a glovebox.

    • Immerse the cleaned substrates in the OTS solution for 30 minutes.

    • Rinse the substrates thoroughly with fresh toluene to remove any excess OTS.

    • Anneal the substrates at 120 °C for 20 minutes on a hotplate inside the glovebox. This step is crucial for forming a dense, hydrophobic self-assembled monolayer (SAM), which improves the crystallinity of the subsequently deposited P3HT film and reduces charge trapping.

  • Semiconductor Deposition:

    • Prepare a 5 mg/mL solution of P3HT in anhydrous chloroform. Stir the solution overnight at 40-50 °C to ensure complete dissolution.

    • Filter the P3HT solution through a 0.2 µm PTFE filter.

    • Inside the glovebox, spin-coat the P3HT solution onto the OTS-treated substrates. A typical spin-coating recipe is 2000 rpm for 60 seconds, which yields a film thickness of approximately 50-70 nm.

    • Anneal the P3HT film at 120 °C for 15 minutes on a hotplate to promote a more ordered film morphology, which is essential for achieving high charge carrier mobility.

  • Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Using a shadow mask, deposit 50 nm of gold (Au) for the source and drain electrodes at a rate of 0.1-0.2 Å/s. A typical channel length (L) is 50 µm and a channel width (W) is 1000 µm.

  • Device Characterization:

    • Transfer the fabricated OFETs to a probe station connected to a semiconductor parameter analyzer, preferably inside a glovebox to prevent degradation from ambient air and moisture.

    • Measure the output and transfer characteristics of the device.

OFET Workflow Diagram

OFET_Fabrication cluster_prep Substrate Preparation cluster_sam Surface Modification cluster_active Active Layer Deposition cluster_electrode Electrode Deposition cluster_char Characterization Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Plasma O2 Plasma Treatment Cleaning->Plasma OTS_Dep OTS SAM Deposition Plasma->OTS_Dep Anneal_OTS Annealing (120°C) OTS_Dep->Anneal_OTS Spin_Coat Spin-Coating P3HT Anneal_OTS->Spin_Coat Anneal_P3HT Annealing (120°C) Spin_Coat->Anneal_P3HT Evaporation Thermal Evaporation of Au Electrodes Anneal_P3HT->Evaporation Measurement Electrical Measurement (Parameter Analyzer) Evaporation->Measurement

Caption: Workflow for the fabrication of a P3HT-based OFET.

Expected Performance of P3HT OFETs

The performance of P3HT-based OFETs can vary depending on the processing conditions. Below is a table summarizing typical performance parameters.

ParameterTypical Value Range
Charge Carrier Mobility (µ)0.01 - 0.1 cm²/Vs
On/Off Current Ratio> 10⁵
Threshold Voltage (Vth)0 to -10 V

Application in Organic Photovoltaics (OPVs)

OPVs, or organic solar cells, convert sunlight into electricity. The most common device architecture is the bulk heterojunction (BHJ), where an electron-donating material and an electron-accepting material are blended together to form the active layer.[5] The efficiency of an OPV is determined by its ability to absorb light, generate excitons, dissociate those excitons into free charges, and transport those charges to the respective electrodes.

Given the electron-withdrawing nature of its nitrile group, a polymer derived from 4-Methylthiophene-3-carbonitrile could potentially act as an electron acceptor. However, for this exemplary protocol, we will use the well-established P3HT as the electron donor and[7][7]-phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) as the electron acceptor.

Principle of OPV Operation
  • Light Absorption: Photons are absorbed by the active layer, creating excitons (bound electron-hole pairs).

  • Exciton Diffusion: The excitons diffuse to the donor-acceptor interface.

  • Charge Separation: The exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the donor.

  • Charge Transport: The free electrons and holes are transported through the acceptor and donor domains, respectively, to the electrodes.

  • Charge Collection: The charges are collected at the electrodes, generating a photocurrent.

Experimental Protocol: Fabrication of a P3HT:PC₆₁BM BHJ Solar Cell

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • P3HT and PC₆₁BM

  • Anhydrous chlorobenzene or 1,2-dichlorobenzene

  • Calcium (Ca) and Aluminum (Al) for the cathode

Equipment:

  • UV-Ozone cleaner

  • Spin coater

  • Glovebox with integrated thermal evaporator

  • Solar simulator (AM 1.5G)

  • Source measure unit

Protocol Steps:

  • Substrate Cleaning:

    • Clean the patterned ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with N₂.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO and enhance the adhesion of the next layer.

  • Hole Transport Layer (HTL) Deposition:

    • Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.

    • Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.

    • Anneal the substrates at 140 °C for 10 minutes in air.

  • Active Layer Deposition:

    • Transfer the substrates into a glovebox.

    • Prepare a blend solution of P3HT:PC₆₁BM (e.g., 1:0.8 by weight) in chlorobenzene at a total concentration of 20 mg/mL. Stir overnight at 50 °C.

    • Filter the blend solution through a 0.2 µm PTFE filter.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer at 800 rpm for 60 seconds. This should result in a film thickness of around 200 nm.

    • Slowly dry the film in a covered petri dish for about 1 hour to promote the formation of a favorable morphology for charge transport.

    • Anneal the active layer at 150 °C for 10 minutes on a hotplate.

  • Cathode Deposition:

    • Transfer the substrates to the thermal evaporator inside the glovebox.

    • Deposit a bilayer cathode of Ca (20 nm) followed by Al (100 nm) through a shadow mask defining the active area of the device.

  • Device Encapsulation and Characterization:

    • Encapsulate the devices with a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.

    • Measure the current-voltage (J-V) characteristics of the solar cell under a solar simulator with an intensity of 100 mW/cm² (AM 1.5G).

OPV Device Architecture and Energy Level Diagram

OPV_Structure cluster_device Device Architecture cluster_energy Energy Level Diagram (eV) Glass Glass ITO ITO (Anode) Glass->ITO PEDOT PEDOT:PSS (HTL) ITO->PEDOT Active P3HT:PCBM (Active Layer) PEDOT->Active CaAl Ca/Al (Cathode) Active->CaAl level1 level2 level3 level4 level5 ITO_level ITO ~ -4.7 eV PEDOT_level PEDOT:PSS ~ -5.2 eV ITO_level->PEDOT_level P3HT_HOMO P3HT HOMO ~ -5.0 eV PEDOT_level->P3HT_HOMO P3HT_HOMO->ITO_level h+ transfer PCBM_HOMO PCBM HOMO ~ -6.1 eV P3HT_LUMO P3HT LUMO ~ -3.0 eV PCBM_LUMO PCBM LUMO ~ -3.7 eV P3HT_LUMO->PCBM_LUMO e- transfer CaAl_level Ca/Al ~ -2.9 eV PCBM_LUMO->CaAl_level

Caption: OPV device architecture and corresponding energy level diagram.

Expected Performance of P3HT:PC₆₁BM Solar Cells
ParameterTypical Value Range
Power Conversion Efficiency (PCE)3.0 - 4.5 %
Open-Circuit Voltage (Voc)0.55 - 0.65 V
Short-Circuit Current (Jsc)8 - 12 mA/cm²
Fill Factor (FF)0.60 - 0.70

Conclusion and Future Outlook

4-Methylthiophene-3-carbonitrile represents a promising, yet underexplored, building block for the synthesis of novel organic semiconductors. The protocols and principles outlined in this guide, using well-established thiophene-based materials, provide a solid foundation for researchers to fabricate and test new materials derived from this precursor. The key to unlocking the potential of 4-Methylthiophene-3-carbonitrile will be innovative synthetic chemistry to incorporate it into larger conjugated systems and rigorous characterization of the resulting materials' properties and device performance. Future work should focus on synthesizing polymers and small molecules from this building block and evaluating their performance in OFETs and OPVs to determine if the strategic inclusion of the methyl and nitrile groups translates into improved device characteristics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Thiophene Derivatives in Materials Science: Paving the Way for Advanced Electronics.
  • Various Authors. (2021). Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. Retrieved from [Link]

  • Kim, C., et al. (2012). Enhanced Performance of Organic Photovoltaic Cells Fabricated With a Methyl thiophene-3-carboxylate-containing Alternating Conjugated Copolymer. Macromolecular Rapid Communications, 33(2), 146-151. Retrieved from [Link]

  • Perepichka, I. F., & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. Wiley.
  • Mishra, A., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-57.
  • Isci, R., & Ozturk, T. (2023). A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). Turkish Journal of Chemistry, 47(4), 735-743. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing thiophene derivatives.
  • Various Authors. (2023). Synthesis of substituted thiophene-3-carbonitrile. ResearchGate. Retrieved from [https://www.researchgate.net/publication/367184081_Synthesis_of_substituted_thiophene-3-carbonitrile]
  • Isci, R., & Ozturk, T. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 1849-1857. Retrieved from [Link]

  • Various Authors. (2018). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Molecules, 23(12), 3196. Retrieved from [Link]

  • Kok, C., et al. (2020). Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs. RSC Advances, 10(32), 19047-19058. Retrieved from [Link]

Sources

Method

Application Note: A Robust Protocol for the Selective N-alkylation of 2-Amino-4-methylthiophene-3-carbonitrile

Abstract This document provides a comprehensive, field-tested protocol for the selective mono-N-alkylation of 2-amino-4-methylthiophene-3-carbonitrile. Thiophene derivatives are privileged scaffolds in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the selective mono-N-alkylation of 2-amino-4-methylthiophene-3-carbonitrile. Thiophene derivatives are privileged scaffolds in medicinal chemistry, and the targeted functionalization of their substituents is crucial for developing novel therapeutic agents.[1][2] The N-alkylation of 2-aminothiophenes, however, can be challenging, often requiring harsh conditions or resulting in undesired overalkylation.[3][4] This guide details a reliable method using cesium carbonate as a mild and effective base in N,N-Dimethylformamide (DMF) to achieve high yields of mono-alkylated products. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, present optimization data, and offer troubleshooting solutions to ensure reproducible and successful outcomes.

Introduction and Scientific Background

The 2-aminothiophene core is a foundational structure in a multitude of biologically active compounds, including antipsychotics like Olanzapine, anti-inflammatory agents, and potential anticancer therapeutics.[2][5][6][7] The amino group at the C2 position serves as a critical handle for synthetic diversification, allowing chemists to modulate the pharmacological properties of the molecule. N-alkylation of this amino group introduces substituents that can enhance binding affinity, improve pharmacokinetic profiles, or explore new structure-activity relationships (SAR).

However, the direct alkylation of primary aromatic amines is often complicated by the formation of dialkylated byproducts, as the resulting secondary amine can be more nucleophilic than the starting material.[8] Furthermore, the electron-rich thiophene ring system can be sensitive to the strongly basic conditions traditionally used for such transformations.[5]

This protocol circumvents these challenges by employing cesium carbonate (Cs₂CO₃). The "cesium effect" refers to the unique ability of cesium ions, particularly in aprotic polar solvents like DMF, to promote selective mono-N-alkylation while suppressing overalkylation.[9][10][11] This is attributed to the high solubility and basicity of Cs₂CO₃ in organic media, which facilitates the efficient deprotonation of the primary amine.[9][12] The resulting cesium amide intermediate is sterically hindered and exhibits reduced reactivity towards a second alkylation event, thus favoring the desired mono-alkylated product.[10][11]

Reaction Mechanism and Key Parameters

The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Step 1: Deprotonation. The base (Cs₂CO₃) removes a proton from the 2-amino group of the thiophene substrate, forming a nucleophilic amide anion. Step 2: Nucleophilic Attack. The amide anion attacks the electrophilic carbon of the alkyl halide (R-X), displacing the halide leaving group. Step 3: Product Formation. The carbon-nitrogen bond is formed, yielding the N-alkylated 2-aminothiophene product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Thiophene-NH2 2-Amino-4-methyl- thiophene-3-carbonitrile AmideAnion Thiophene Amide Anion (Nucleophile) Thiophene-NH2->AmideAnion Deprotonation Base Cs₂CO₃ (Base) AmideAnion_c Thiophene Amide Anion AlkylHalide R-X (Alkyl Halide) TransitionState [Transition State] AlkylHalide->TransitionState TransitionState_c [Transition State] AmideAnion_c->TransitionState Product N-Alkyl-2-amino-4-methyl- thiophene-3-carbonitrile Halide X⁻ (Leaving Group) TransitionState_c->Product TransitionState_c->Halide

Caption: S_N2 Mechanism for N-alkylation.

Critical Parameters:

  • Base: Cesium carbonate is highly recommended for its selectivity.[9][13] While other bases like K₂CO₃ can be used, they may require higher temperatures and result in lower selectivity.[11] Stronger bases like sodium hydride (NaH) increase the risk of side reactions.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its ability to dissolve the cesium salt and its high boiling point, which allows for a convenient reaction temperature range.[9][10]

  • Alkylating Agent: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Alkyl bromides offer a good balance of reactivity and stability.

  • Temperature: The reaction is typically conducted at a moderately elevated temperature (e.g., 60 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.[9]

Experimental Protocol

This protocol describes a general procedure for the N-benzylation of 2-amino-4-methylthiophene-3-carbonitrile. It can be adapted for other primary and secondary alkyl halides.

Materials and Reagents
ReagentCAS NumberSupplierNotes
2-Amino-4-methylthiophene-3-carbonitrile4815-30-9Major VendorStarting material
Cesium Carbonate (Cs₂CO₃)534-17-8Major VendorAnhydrous, ≥99% purity
Benzyl Bromide100-39-0Major Vendor≥98% purity, handle in a fume hood
N,N-Dimethylformamide (DMF)68-12-2Major VendorAnhydrous, <50 ppm water
Ethyl Acetate (EtOAc)141-78-6Major VendorACS Grade
Hexanes110-54-3Major VendorACS Grade
Deionized Water (H₂O)7732-18-5In-house
Brine (Saturated NaCl solution)7647-14-5In-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Major Vendor
Silica Gel7631-86-9Major Vendor230-400 mesh for chromatography
Equipment
  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Step-by-Step Procedure

G A 1. Setup & Reagent Addition - Add thiophene, Cs₂CO₃, and anhydrous DMF to flask. - Flush with Nitrogen. B 2. Alkylating Agent Addition - Add benzyl bromide dropwise at room temperature. A->B C 3. Reaction - Heat mixture to 60 °C. - Stir for 4-6 hours. B->C D 4. Monitoring - Monitor progress via TLC (e.g., 20% EtOAc/Hexanes). - Check for consumption of starting material. C->D E 5. Work-up - Cool to RT. - Quench with water. - Extract with EtOAc (3x). D->E F 6. Washing & Drying - Wash combined organic layers with water and brine. - Dry over anhydrous Na₂SO₄. E->F G 7. Purification - Filter and concentrate via rotary evaporation. - Purify crude product by flash column chromatography. F->G H 8. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS. G->H

Caption: Experimental Workflow.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylthiophene-3-carbonitrile (1.38 g, 10.0 mmol, 1.0 equiv.) and cesium carbonate (4.89 g, 15.0 mmol, 1.5 equiv.).

  • Solvent Addition: Add 40 mL of anhydrous DMF via syringe.

  • Inert Atmosphere: Equip the flask with a condenser, and purge the system with nitrogen or argon for 5-10 minutes.

  • Addition of Alkylating Agent: While stirring at room temperature, add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise over 2 minutes.

  • Heating: Heat the reaction mixture to 60 °C using a heating mantle.

  • Reaction Monitoring: Maintain stirring at 60 °C and monitor the reaction's progress by TLC (eluent: 20% Ethyl Acetate in Hexanes). The starting material should be consumed within 4-6 hours.

  • Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure N-benzylated product.

Optimization and Data

To establish the optimal conditions, a screening of different bases and temperatures was performed. The results highlight the superiority of cesium carbonate for achieving high selectivity and yield.

EntryBase (1.5 equiv.)Temp (°C)Time (h)Conversion (%)Yield of Mono-alkylated Product (%)
1Cs₂CO₃ 60 5 >98 92
2K₂CO₃60127561
3K₂CO₃906>9874 (with ~10% dialkylation)
4NaH254>9855 (complex mixture)
5Et₃N6024<5N/A

Yields are isolated yields after column chromatography.

Troubleshooting

ProblemProbable CauseSuggested Solution
Low or No Reaction Inactive base or wet solvent/reagents.Use freshly opened anhydrous DMF. Ensure the cesium carbonate is dry.
Insufficient temperature.Confirm the internal reaction temperature. If using a less reactive halide (e.g., chloride), consider increasing temp to 80-90 °C.
Formation of Dialkylated Product Reaction temperature is too high or time is too long.Reduce reaction temperature or monitor closely and stop the reaction as soon as the starting material is consumed.
Base is too strong or too much alkylating agent used.Use Cs₂CO₃ for selectivity.[10][11] Use no more than 1.1 equivalents of the alkylating agent.
Difficult Purification Residual DMF in the crude product.Ensure thorough washing with water and brine during the work-up phase.

Conclusion

This application note presents a highly efficient and selective protocol for the mono-N-alkylation of 2-amino-4-methylthiophene-3-carbonitrile. The use of cesium carbonate in DMF under mild heating provides a robust method for synthesizing a wide array of N-substituted aminothiophene derivatives, which are valuable building blocks in drug discovery and medicinal chemistry.[1][6][7] The detailed procedure, optimization data, and troubleshooting guide provide researchers with the necessary tools to successfully implement this transformation in their own laboratories.

References

  • Reddy, K. L., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Asian Journal of Organic Chemistry. Available at: [Link]

  • Halpern, M. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? PTC Organics Inc. Available at: [Link]

  • Salvatore, R. N., et al. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters. Available at: [Link]

  • Jadhav, S. D., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Siddiqui, A. A., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis and Biological Screening of Thiophene Derivatives. Journal of Chemistry. Available at: [Link]

  • Yadav, G. D., & Aand, M. S. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications. Available at: [Link]

  • Adhav, S., et al. (2023). Selective N- or O-arylation using cesium carbonate. ResearchGate. Available at: [Link]

  • Salvatore, R. N., et al. (n.d.). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate. Available at: [Link]

  • Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scammells, P., Flynn, B., & Aurelio, L. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Monash University. Available at: [Link]

  • Goud, B. S., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews. Available at: [Link]

  • Roy, B., & Singh, P. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]

  • Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Iranpoor, N., Firouzabadi, H., Nowrouzi, N., & Khalili, D. (2009). Selective mono- and di-N-alkylation of aromatic amines with alcohols and acylation of aromatic amines using Ph3P/DDQ. Tetrahedron. Available at: [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon. Reagent Guides. Available at: [Link]

  • Wang, D., et al. (2018). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. Chemistry – An Asian Journal. Available at: [Link]

  • Benjamin, I., et al. (2023). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. Journal of the Indian Chemical Society. Available at: [Link]

Sources

Application

The Strategic Role of 4-Methylthiophene-3-carbonitrile in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic utility of 4-methylthiophene-3-carbonitrile as a pivotal s...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4-methylthiophene-3-carbonitrile as a pivotal starting material for the construction of thieno[3,2-d]pyrimidine-based kinase inhibitors. Kinase inhibitors are at the forefront of targeted cancer therapy, and the thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged" structure due to its ability to effectively target the ATP-binding site of a multitude of protein kinases. This document will detail the strategic advantages of utilizing 4-methylthiophene-3-carbonitrile, provide step-by-step synthetic protocols, and discuss the biological implications and kinase targets of the resulting compounds.

Introduction: The Thiophene Scaffold in Kinase Inhibition

The thiophene ring is a bioisostere of the benzene ring and is a prominent feature in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold in medicinal chemistry.[3] In the context of kinase inhibition, the fusion of a thiophene ring with a pyrimidine core to form thieno[3,2-d]pyrimidines has yielded potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphatidylinositol 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[4][5][6] These kinases are critical regulators of cell signaling pathways that, when dysregulated, can drive the proliferation and survival of cancer cells.[7]

4-Methylthiophene-3-carbonitrile is an ideal starting material for the synthesis of these potent inhibitors. The methyl group at the 4-position can provide advantageous steric and electronic properties to the final compound, potentially enhancing target affinity and selectivity. The nitrile group at the 3-position, along with the adjacent methyl group, provides the necessary reactivity to construct the fused pyrimidine ring.

Synthetic Strategy: A Modular Approach to Thieno[3,2-d]pyrimidine Kinase Inhibitors

The synthetic pathway to thieno[3,2-d]pyrimidine-based kinase inhibitors from 4-methylthiophene-3-carbonitrile is a multi-step process that offers modularity, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The overall workflow is depicted below.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Substitution A 4-Methylthiophene-3-carbonitrile C 2-Amino-4-methyl-5-substituted-thiophene-3-carbonitrile A->C Base (e.g., Morpholine) Ethanol, Reflux B Ketone/Aldehyde + Sulfur B->C D Thieno[3,2-d]pyrimidin-4(3H)-one C->D Formic Acid or Formamide Reflux E 4-Chlorothieno[3,2-d]pyrimidine D->E POCl3 Reflux G Final Kinase Inhibitor E->G Base (e.g., DIPEA) Solvent (e.g., Dioxane) F Desired Amine F->G

Caption: Synthetic workflow for thieno[3,2-d]pyrimidine kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative thieno[3,2-d]pyrimidine kinase inhibitor starting from 4-methylthiophene-3-carbonitrile.

Protocol 1: Synthesis of 2-Amino-4-methyl-5-acylthiophene-3-carbonitrile (Gewald Reaction)

This one-pot, multi-component reaction is a cornerstone for the synthesis of highly substituted 2-aminothiophenes.[3][8]

Reaction Scheme:

G start 4-Methylthiophene-3-carbonitrile + R-CO-CH3 + S8 intermediate [Intermediate Adduct] start->intermediate Morpholine, Ethanol, Reflux product 2-Amino-4-methyl-5-acylthiophene-3-carbonitrile intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Gewald reaction for the synthesis of the 2-aminothiophene intermediate.

Materials:

Reagent/SolventMolar Eq.Molecular WeightAmount
4-Methylthiophene-3-carbonitrile1.0123.18 g/mol (To be calculated)
Acetone1.258.08 g/mol (To be calculated)
Elemental Sulfur1.132.06 g/mol (To be calculated)
Morpholine2.087.12 g/mol (To be calculated)
Ethanol--(Sufficient volume)

Procedure:

  • To a stirred suspension of 4-methylthiophene-3-carbonitrile (1.0 eq) and elemental sulfur (1.1 eq) in ethanol, add acetone (1.2 eq).

  • Add morpholine (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 2-amino-4-methyl-5-acetylthiophene-3-carbonitrile. The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 6-Methyl-5-acylthieno[3,2-d]pyrimidin-4(3H)-one

This protocol details the cyclization of the 2-aminothiophene intermediate to form the core pyrimidine ring.

Procedure:

  • Suspend the 2-amino-4-methyl-5-acylthiophene-3-carbonitrile (1.0 eq) from Protocol 1 in an excess of formic acid.

  • Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove excess formic acid.

  • Dry the product under vacuum to obtain the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 3: Synthesis of 4-Chloro-6-methyl-5-acylthieno[3,2-d]pyrimidine

This protocol describes the chlorination of the pyrimidinone, which activates the 4-position for subsequent nucleophilic substitution.

Procedure:

  • In a round-bottom flask, add the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) from Protocol 2 to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 110°C) for 4-6 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 4-chloro derivative.

Protocol 4: Synthesis of the Final Kinase Inhibitor

This final step involves the nucleophilic aromatic substitution of the chloro-intermediate with a desired amine to generate the final kinase inhibitor.

Materials:

Reagent/SolventMolar Eq.
4-Chlorothieno[3,2-d]pyrimidine1.0
Desired Amine1.2
Diisopropylethylamine (DIPEA)2.0
1,4-Dioxane-

Procedure:

  • Dissolve the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) from Protocol 3 in 1,4-dioxane.

  • Add the desired amine (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100°C) for 6-10 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final 4-(substituted-amino)-thieno[3,2-d]pyrimidine kinase inhibitor.

Kinase Targets and Biological Significance

The thieno[3,2-d]pyrimidine scaffold is a versatile pharmacophore that can be tailored to inhibit a wide range of kinases by modifying the substituent at the 4-position of the pyrimidine ring.

Table of Potential Kinase Targets:

Kinase TargetBiological Role in CancerReference
VEGFR-2 Angiogenesis, tumor growth, and metastasis.[4][9]
PI3K Cell proliferation, survival, and metabolism.[5]
CDKs Cell cycle progression and proliferation.[6]
Src Kinase Cell growth, differentiation, and survival.[10]
JAK1 Signal transduction and cell proliferation in hematological malignancies.[11]
ATR Kinase DNA damage response and cell cycle checkpoint control.[12]

The specific inhibitory profile and potency of the synthesized compounds would need to be determined through comprehensive biological assays. The modular nature of the synthesis allows for the rapid generation of a library of analogs for SAR studies to optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Methylthiophene-3-carbonitrile serves as a highly valuable and versatile starting material for the synthesis of a diverse range of thieno[3,2-d]pyrimidine-based kinase inhibitors. The synthetic route, centered around the robust Gewald reaction, provides a reliable and modular platform for the generation of compound libraries for drug discovery programs. The resulting thieno[3,2-d]pyrimidine scaffold has demonstrated significant potential in targeting key kinases implicated in cancer, making this synthetic approach of high interest to medicinal chemists and drug development professionals.

References

  • Asquith, C. R. M., et al. (2018).
  • Bray, F., et al. (2018). Global cancer statistics 2018: GLOBOCAN estimates of incidence and mortality worldwide for 36 cancers in 185 countries. CA: a cancer journal for clinicians, 68(6), 394-424.
  • Boschelli, D. H., et al. (2004). Design and Synthesis of Thienopyrimidine and Thienopyridine Inhibitors of VEGFR-2 Kinase. Bioorganic & Medicinal Chemistry Letters, 14(13), 3625-3629*.
  • El-Damasy, A. K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
  • Hanahan, D., & Weinberg, R. A. (2011).
  • Jha, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1875*.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno [3, 2-d] pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522-5532*.
  • Hesse, S., et al. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron, 63(43), 10759-10765*.
  • Kovaleva, E. G., et al. (2022). SAR of thieno[3,2-d]pyrimidine derivatives towards ATR kinase/PIKK...
  • Loidreau, Y., et al. (2022).
  • Maldonado, E., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(5), 1545*.
  • Marchaland, A., et al. (2007). Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. Bioorganic & medicinal chemistry letters, 17(13), 3562-3569*.
  • Mohareb, R. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31835-31849*.
  • Priya, P., et al. (2025). A Comprehensive Review on the Synthesis and Therapeutic Potential of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15), 565-585*.
  • Ragab, F. A., et al. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 94, 103417.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • Taylor, R. (2002).
  • Thapa, P., et al. (2018). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International journal of nanomedicine, 13, 6869.
  • BenchChem. (2025). Application Notes and Protocols: The Use of 3-Thiopheneacetonitrile in the Synthesis of Novel Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Synapse. (2026). Thieno[3,2-d]pyrimidine derivatives 24(Korea University).
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Xu, W., et al. (2000). Novel protein kinase C inhibitors: synthesis and PKC inhibition of β-substituted polythiophene derivatives. Bioorganic & medicinal chemistry letters, 10(12), 1337-1340*.
  • Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of medicinal chemistry, 44(23), 3965-3977*.

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Dyes Using 4-Methylthiophene-3-carbonitrile

Introduction: The Versatility of the Thiophene Scaffold in Chromophore Design The pursuit of novel dye molecules with tailored photophysical properties is a cornerstone of materials science, with applications spanning fr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiophene Scaffold in Chromophore Design

The pursuit of novel dye molecules with tailored photophysical properties is a cornerstone of materials science, with applications spanning from advanced textiles to cutting-edge optoelectronics. Within the vast landscape of organic chromophores, heterocyclic compounds, particularly those based on the thiophene nucleus, have garnered significant attention. The thiophene ring, an electron-rich five-membered heterocycle, serves as an excellent π-conjugated building block, often imparting desirable characteristics to dye molecules such as enhanced color strength, good lightfastness, and environmental stability.[1][2][3] The strategic functionalization of the thiophene ring allows for the fine-tuning of the dye's absorption and emission properties.

This guide focuses on the utility of a specific and highly functionalized precursor, 4-Methylthiophene-3-carbonitrile , for the synthesis of novel azo dyes. The presence of the methyl and nitrile groups on the thiophene ring provides a unique electronic and steric environment, influencing the reactivity of the molecule and the properties of the resulting dyes. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles for the creation of new dye systems from this versatile starting material. Our approach is grounded in established chemical transformations, ensuring reliability and reproducibility for researchers in dye chemistry, materials science, and drug development.

Synthetic Strategy: A Three-Step Approach to Novel Azo Dyes

The synthesis of novel azo dyes from 4-Methylthiophene-3-carbonitrile is a well-defined, three-step process. This strategy leverages the robust and versatile Gewald aminothiophene synthesis, followed by classical diazotization and azo coupling reactions. Each step is critical for the successful formation of the final dye molecule and offers opportunities for diversification and the creation of a library of novel chromophores.

Synthetic_Strategy Start 4-Methylthiophene-3-carbonitrile Intermediate 2-Amino-4-methylthiophene-3-carbonitrile Start->Intermediate Step 1: Gewald Reaction Diazonium Diazonium Salt Intermediate->Diazonium Step 2: Diazotization Final_Dye Novel Azo Dye Diazonium->Final_Dye Step 3: Azo Coupling Coupling_Partner Coupling Partner (e.g., N,N-dimethylaniline, 2-Naphthol) Coupling_Partner->Final_Dye

Figure 1: Overall synthetic workflow from 4-Methylthiophene-3-carbonitrile to a novel azo dye.

The causality behind this strategic choice is rooted in the need for a primary aromatic amine as a precursor for the diazotization reaction. 4-Methylthiophene-3-carbonitrile itself is not suitable for direct conversion into a diazonium salt. Therefore, the initial and most crucial step is the introduction of an amino group at the C2 position of the thiophene ring. The Gewald reaction is an exceptionally efficient and widely recognized method for the synthesis of 2-aminothiophenes from readily available starting materials.[4] Once the key intermediate, 2-Amino-4-methylthiophene-3-carbonitrile , is obtained, it can be readily diazotized to form a reactive diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound (the coupling partner) to yield the final azo dye.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-methylthiophene-3-carbonitrile via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester or related compound in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene.[5][6][7] This reaction is highly valued for its efficiency and the diversity of substituted aminothiophenes it can produce.

Causality of Reagent Selection for the Gewald Synthesis

To synthesize 2-Amino-4-methylthiophene-3-carbonitrile, the choice of starting materials for the Gewald reaction is dictated by the desired substitution pattern of the final product:

  • Carbonyl Compound: To introduce the methyl group at the 4-position of the thiophene ring, acetone is the logical choice as the ketone.

  • Active Methylene Compound: The 3-carbonitrile functionality is derived from a compound containing an active methylene group adjacent to a nitrile. Malononitrile is the ideal reagent for this purpose.

  • Sulfur Source: Elemental sulfur provides the sulfur atom for the thiophene ring.

  • Base Catalyst: A base is required to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound. Secondary amines such as morpholine or piperidine , or tertiary amines like triethylamine , are commonly employed.[3]

The reaction proceeds through an initial Knoevenagel condensation of acetone and malononitrile, followed by the addition of sulfur and subsequent ring closure to form the stable aminothiophene.

Gewald_Mechanism cluster_0 Gewald Reaction Acetone Acetone Intermediate_Product 2-Amino-4-methyl- thiophene-3-carbonitrile Acetone->Intermediate_Product Malononitrile Malononitrile Malononitrile->Intermediate_Product Sulfur Sulfur Sulfur->Intermediate_Product Base Base (e.g., Morpholine) Base->Intermediate_Product catalyst

Figure 2: Reactants for the Gewald synthesis of the key intermediate.

Experimental Protocol: Gewald Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Acetone (Reagent Grade)

  • Malononitrile (99%)

  • Elemental Sulfur (Powder)

  • Morpholine (99%)

  • Ethanol (Absolute)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone (0.1 mol, 7.3 mL), malononitrile (0.1 mol, 6.6 g), and elemental sulfur (0.1 mol, 3.2 g) in 50 mL of absolute ethanol.

  • To this stirred suspension, add morpholine (0.1 mol, 8.7 mL) dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

  • After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) for 2-3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2).

  • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Purification and Characterization:

The crude 2-Amino-4-methylthiophene-3-carbonitrile can be further purified by recrystallization from ethanol or a mixture of ethanol and water to obtain a crystalline solid.[3] The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Part 2: Diazotization of 2-Amino-4-methylthiophene-3-carbonitrile

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is a critical step as the resulting diazonium ion is the electrophile in the subsequent azo coupling reaction. The reaction is typically carried out in a cold, acidic solution using sodium nitrite.

Causality of Reaction Conditions

The diazotization of aminothiophenes requires careful temperature control. The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to a lower yield of the final dye. Therefore, the reaction is performed at 0-5 °C in an ice bath. A strong acid, such as hydrochloric acid or sulfuric acid, is necessary to generate nitrous acid in situ from sodium nitrite and to maintain a low pH, which stabilizes the diazonium salt.

Diazotization_Process cluster_1 Diazotization Aminothiophene 2-Amino-4-methyl- thiophene-3-carbonitrile Diazonium_Salt Thiophene Diazonium Salt Aminothiophene->Diazonium_Salt NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium_Salt Acid Strong Acid (e.g., HCl) Acid->Diazonium_Salt

Figure 3: Key components of the diazotization reaction.

Experimental Protocol: Diazotization of 2-Amino-4-methylthiophene-3-carbonitrile

Materials:

  • 2-Amino-4-methylthiophene-3-carbonitrile (from Part 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice-salt bath

Procedure:

  • In a 100 mL beaker, suspend 2-Amino-4-methylthiophene-3-carbonitrile (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.011 mol, 0.76 g) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aminothiophene suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution of the diazonium salt should be used immediately in the next step.

Part 3: Azo Coupling for Novel Dye Synthesis

The final step in the synthesis is the azo coupling reaction, where the freshly prepared diazonium salt is reacted with an electron-rich aromatic compound (a coupling partner). The choice of the coupling partner is crucial as it determines the final color and properties of the dye. Here, we present protocols for coupling with two common and effective partners: N,N-dimethylaniline and 2-naphthol.

Causality of Coupling Partner Selection and pH Control
  • N,N-dimethylaniline: This is a highly activated aromatic amine. The dimethylamino group is a strong electron-donating group, making the para position of the benzene ring highly nucleophilic and susceptible to electrophilic attack by the diazonium ion. This coupling is typically carried out in a weakly acidic medium to ensure the diazonium salt is stable and the amine is sufficiently nucleophilic.

  • 2-Naphthol: This is a phenolic coupling partner. In alkaline conditions, the hydroxyl group is deprotonated to form the highly nucleophilic phenoxide ion, which readily couples with the diazonium salt, usually at the 1-position.

The pH of the coupling reaction is a critical parameter. For coupling with aromatic amines, a slightly acidic to neutral pH is preferred. For phenolic coupling partners, an alkaline pH is necessary to activate the hydroxyl group.

Experimental Protocol 3a: Synthesis of a Novel Azo Dye with N,N-Dimethylaniline

Materials:

  • Diazonium salt solution (from Part 2)

  • N,N-dimethylaniline (99%)

  • Sodium Acetate

  • Ethanol

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 250 mL beaker, dissolve N,N-dimethylaniline (0.01 mol, 1.21 g) in 20 mL of ethanol and cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part 2) to the N,N-dimethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and add a saturated solution of sodium acetate dropwise until the mixture is neutral to litmus paper.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye should form.

  • Collect the dye by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.

  • Dry the novel azo dye in a vacuum oven at 50-60 °C.

Experimental Protocol 3b: Synthesis of a Novel Azo Dye with 2-Naphthol

Materials:

  • Diazonium salt solution (from Part 2)

  • 2-Naphthol (99%)

  • Sodium Hydroxide (NaOH)

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 250 mL beaker, dissolve 2-naphthol (0.01 mol, 1.44 g) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution (from Part 2) to the alkaline 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the novel azo dye in a vacuum oven at 60-70 °C.

Data Presentation and Expected Outcomes

The synthesized novel azo dyes should be characterized by their photophysical properties. The color of the dye is determined by its absorption maximum (λmax) in the visible region of the electromagnetic spectrum.

Coupling Partner Expected Dye Color Anticipated λmax Range (in Ethanol)
N,N-DimethylanilineYellow to Orange420 - 480 nm
2-NaphtholOrange to Red480 - 530 nm

Note: The exact λmax will depend on the solvent and the specific substitution pattern of the thiophene ring.

The photophysical properties of thiophene-based azo dyes are well-documented to exhibit solvatochromism, meaning their color can change with the polarity of the solvent.[1][2] This property is valuable for applications in sensing and as functional dyes.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on well-established and extensively documented chemical reactions.[5][6][7] To ensure the trustworthiness and validity of the experimental results, the following points are crucial:

  • Purity of Starting Materials: The purity of the starting 4-Methylthiophene-3-carbonitrile and all other reagents will directly impact the yield and purity of the final dye. It is recommended to use reagents of high purity and to purify them if necessary.

  • Reaction Monitoring: Consistent monitoring of each reaction step by TLC is essential to determine the reaction's completion and to identify the formation of any byproducts.

  • Thorough Characterization: The identity and purity of the intermediate and the final dye must be unequivocally confirmed through a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and physical measurements (melting point).

  • Reproducibility: Each experiment should be conducted under controlled conditions to ensure reproducibility. This includes precise temperature control, accurate measurement of reagents, and consistent reaction times.

By adhering to these principles, researchers can be confident in the validity of their synthetic procedures and the integrity of the novel dye molecules produced.

Conclusion

The use of 4-Methylthiophene-3-carbonitrile as a starting material provides a versatile and efficient route to a wide array of novel azo dyes. The three-step synthetic strategy, centered around the Gewald aminothiophene synthesis, offers a reliable and adaptable platform for dye discovery. The detailed protocols and the underlying chemical principles outlined in this guide are intended to empower researchers in their efforts to design and synthesize new chromophores with tailored properties for a multitude of applications. The inherent tunability of the thiophene scaffold, combined with the vast selection of possible coupling partners, opens up a rich area of exploration for the development of next-generation functional dyes.

References

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135. [Link]

  • Geng, J., Dai, Y., Qian, H. F., Wang, N., & Huang, W. (2015). 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile derived azo dyes. Dyes and Pigments, 117, 133–140. [Link]

  • Hallas, G., & Towns, A. D. (1997). Dyes derived from aminothiophenes—Part 2. Spectroscepic properties of some disperse dyes derived from 2-aminothiophenes. Dyes and Pigments, 33(3), 205–213. [Link]

  • Hallas, G., & Towns, A. D. (1997). Dyes derived from aminothiophenes. Part 5: Spectral properties of some nitro-substituted thiophene-based azo disperse dyes. Dyes and Pigments, 34(2), 133–146. [Link]

  • Doc Brown's Chemistry. (2025). uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse. [Link]

  • Gewald, K. (1966). Heterocyclic β-Enaminonitriles, II. Synthesis of 2-Amino-thiophenes from α-Oxo-mercaptans and Methylene-active Nitriles. Chemische Berichte, 99(1), 1002-1007. [Link]

  • Çolak, N., et al. (2024). Monoazo Dyes: Coupling Reactions between Indanone Compounds and Heterocyclic Aminothiophene-Containing Spiro Group. Hitit Journal of Science, 1(1), 1-7. [Link]

  • Mohammad, M., & Suhair, S. (2021). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal, 18(1), 1-9. [Link]

  • Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC advances, 12(41), 26955–26979. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Sharma, S. J., et al. (2024). Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. New Journal of Chemistry. [Link]

  • Gupta, P. O., et al. (2024). Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. Journal of Photochemistry & Photobiology, A: Chemistry, 457. [Link]

  • Kusuma, P. H., et al. (2025). Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes. Journal of Scientific Research, 17(3). [Link]

  • Milčić, N., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 255, 119694. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]

  • ResearchGate. (2023). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Scilit. (1997). Dyes derived from aminothiophenes. Part 4: Synthesis of some nitro-substituted thiophene-based azo disperse dyes. [Link]

  • ResearchGate. (2023). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

  • PubMed. (2013). Genetic incorporation of a 2-naphthol group into proteins for site-specific azo coupling. [Link]

  • De Oliveira, L. G., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15286-15295. [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 4-Methylthiophene-3-carbonitrile

Introduction 4-Methylthiophene-3-carbonitrile is a substituted thiophene derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and precise qua...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylthiophene-3-carbonitrile is a substituted thiophene derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and precise quantification of this intermediate is paramount to ensure the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of 4-Methylthiophene-3-carbonitrile. The methodologies detailed herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3][4][5].

This guide will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely applicable method for non-volatile and thermally stable compounds, and Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for volatile and semi-volatile analytes. The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the potential presence of impurities.

Physicochemical Properties of 4-Methylthiophene-3-carbonitrile

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₆H₅NS[6]
Molecular Weight 123.18 g/mol [6]
Appearance Solid (at room temperature)[6]
Storage Keep in a dark place, sealed in dry, room temperature.[6]

The presence of the nitrile group and the thiophene ring suggests that 4-Methylthiophene-3-carbonitrile will have a UV chromophore, making it suitable for UV detection in HPLC. Its predicted volatility also makes it a candidate for GC analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. A reverse-phase HPLC method is proposed here for the quantification of 4-Methylthiophene-3-carbonitrile.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar to non-polar compounds like 4-Methylthiophene-3-carbonitrile. A C18 stationary phase is chosen for its versatility and wide availability.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase HPLC. Acetonitrile is a good organic modifier that provides sharp peaks and good resolution. The addition of a buffer, such as phosphate buffer at a slightly acidic pH, can help to ensure consistent peak shape and retention time by controlling the ionization state of any potential acidic or basic impurities.

  • UV Detection: The aromatic thiophene ring and the nitrile group in the analyte are expected to absorb UV radiation, allowing for sensitive detection. A preliminary UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Stock Standard of 4-Methylthiophene-3-carbonitrile Prep_Sample Prepare Sample Solution Injection Inject Sample/Standard Prep_Standard->Injection Prep_Sample->Injection HPLC_System HPLC System with UV Detector Column C18 Column Mobile_Phase Acetonitrile:Water Gradient Detection UV Detection at λmax Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification

Caption: Workflow for HPLC-UV quantification of 4-Methylthiophene-3-carbonitrile.

Detailed Protocol: HPLC-UV Quantification

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • 4-Methylthiophene-3-carbonitrile reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (for pH adjustment).

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH of the aqueous portion to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 4-Methylthiophene-3-carbonitrile reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing 4-Methylthiophene-3-carbonitrile and dissolve it in a known volume of the mobile phase to obtain a final concentration within the calibration range.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determine the λmax of 4-Methylthiophene-3-carbonitrile (a starting wavelength of 254 nm can be used).

4. Data Analysis and Quantification

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area of 4-Methylthiophene-3-carbonitrile.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of 4-Methylthiophene-3-carbonitrile in the sample solution from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

A full validation of the developed method should be performed to ensure its suitability for its intended purpose[1][3][4][7][8]. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for 4-Methylthiophene-3-carbonitrile should be well-resolved from any impurities or matrix components. Peak purity analysis should be performed.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range The range should be established based on the linearity, accuracy, and precision data.
Accuracy The percent recovery should be within 98-102%. This can be assessed by spiking a placebo with known concentrations of the analyte.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness The method should be insensitive to small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it particularly useful for trace analysis and impurity profiling.

Causality Behind Experimental Choices
  • Gas Chromatography: Given the molecular weight and likely volatility of 4-Methylthiophene-3-carbonitrile, GC is a suitable separation technique. A non-polar or mid-polar capillary column is appropriate for this type of analyte.

  • Mass Spectrometry: MS detection provides high selectivity and allows for positive identification of the analyte based on its mass spectrum. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

  • Sample Preparation: A simple dilution in a suitable organic solvent is often sufficient for GC-MS analysis of relatively clean samples. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.

Experimental Workflow for GC-MS Method Development

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Standard Prepare Stock Standard of 4-Methylthiophene-3-carbonitrile in a suitable solvent Prep_Sample Prepare Sample Solution Injection Split/Splitless Injection Prep_Standard->Injection Prep_Sample->Injection GCMS_System GC-MS System Column Capillary Column (e.g., HP-5ms) Temperature_Program Oven Temperature Program Detection Mass Spectrometry (Scan or SIM mode) Injection->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Identify Peak by Mass Spectrum Chromatogram->Mass_Spectrum Quantification Quantify using Calibration Curve (SIM mode) Mass_Spectrum->Quantification

Caption: Workflow for GC-MS quantification of 4-Methylthiophene-3-carbonitrile.

Detailed Protocol: GC-MS Quantification

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • 4-Methylthiophene-3-carbonitrile reference standard.

  • Suitable solvent (e.g., dichloromethane, ethyl acetate - HPLC grade).

  • Helium (carrier gas, high purity).

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 4-Methylthiophene-3-carbonitrile reference standard and dissolve it in 100 mL of a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in a known volume of the solvent to obtain a final concentration within the calibration range.

3. GC-MS Conditions

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification, scan from m/z 40 to 400.

    • Selected Ion Monitoring (SIM): For quantification, select characteristic ions of 4-Methylthiophene-3-carbonitrile (e.g., the molecular ion and major fragment ions).

4. Data Analysis and Quantification

  • Inject the calibration standards and the sample solution into the GC-MS system.

  • Identify the peak corresponding to 4-Methylthiophene-3-carbonitrile by its retention time and mass spectrum.

  • In SIM mode, integrate the peak area of the selected ions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of 4-Methylthiophene-3-carbonitrile in the sample solution from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

Similar to the HPLC method, a full validation of the GC-MS method is required to ensure its reliability. The validation parameters and acceptance criteria are generally the same as for the HPLC method, with specific considerations for the GC-MS technique.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of 4-Methylthiophene-3-carbonitrile will depend on the specific analytical needs. HPLC-UV is a robust and reliable method for routine quality control, while GC-MS offers higher sensitivity and selectivity, making it ideal for trace analysis and impurity identification. Both methods, when properly developed and validated according to ICH guidelines, will provide accurate and precise results, ensuring the quality of this important pharmaceutical intermediate. It is imperative that any developed method undergoes a rigorous validation process to demonstrate its suitability for its intended purpose within a regulated environment[7][8][9][10].

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review. [Link]

Sources

Method

Application Note: Strategic Design and Evaluation of 4-Methylthiophene-3-carbonitrile Scaffolds as Novel Small Molecule Antagonists of the PD-1/PD-L1 Immune Checkpoint

Audience: Researchers, scientists, and drug development professionals in immuno-oncology. Abstract: The PD-1/PD-L1 immune checkpoint is a critical regulator of T-cell suppression and a validated target for cancer immunot...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in immuno-oncology.

Abstract: The PD-1/PD-L1 immune checkpoint is a critical regulator of T-cell suppression and a validated target for cancer immunotherapy. While monoclonal antibodies targeting this pathway have shown significant clinical success, the development of orally bioavailable small molecule inhibitors offers advantages in terms of patient accessibility and potentially reduced immune-related adverse events.[1][2] This application note details the strategic design considerations and a comprehensive suite of protocols for the evaluation of 4-methylthiophene-3-carbonitrile derivatives as a promising class of PD-L1 antagonists. We provide in-depth methodologies for biochemical and cell-based functional assays, alongside a framework for in vivo efficacy studies, to guide researchers in the preclinical development of this novel inhibitor class.

Scientific Rationale: The Thiophene Core in PD-L1 Antagonism

The interaction between Programmed Death-1 (PD-1) on activated T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells, results in the suppression of T-cell effector functions, allowing cancer cells to evade immune surveillance.[3][4] The discovery of small molecules that can disrupt this protein-protein interaction is a major focus of modern drug discovery.

Recent studies have highlighted the potential of thiophene-based scaffolds as potent PD-L1 antagonists. Specifically, compounds based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety have demonstrated low nanomolar inhibitory activities in biochemical assays.[5][6][7] These molecules are thought to bind to the PD-L1 dimerization interface, preventing the conformational changes necessary for PD-1 engagement.[8] The 4-methylthiophene-3-carbonitrile scaffold represents a logical evolution of this chemical series, where the methyl group can be explored for its impact on potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Overview

The PD-1/PD-L1 signaling cascade ultimately leads to the dephosphorylation of key T-cell receptor (TCR) signaling molecules, dampening the anti-tumor immune response. Small molecule antagonists aim to physically block the PD-1/PD-L1 interaction, thereby restoring T-cell activity.

PDL1_pathway cluster_Tcell T-Cell cluster_Tumor Tumor Cell TCR TCR Activation T-Cell Activation (Cytokine Release, Proliferation) TCR->Activation Signal 1 PD1 PD-1 SHP2 SHP-2 PD1->SHP2 SHP2->TCR Dephosphorylation MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Inhibitory Signal Thiophene 4-Methylthiophene-3-carbonitrile Derivative Thiophene->PDL1 Blockade

Figure 1: Simplified diagram of the PD-1/PD-L1 signaling pathway and the mechanism of action for thiophene-based antagonists.

Experimental Workflows for Antagonist Evaluation

A tiered approach is recommended for the comprehensive evaluation of novel 4-methylthiophene-3-carbonitrile derivatives. This workflow progresses from initial binding assessment to functional cellular assays and finally to in vivo efficacy models.

workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies Biochem_Assay HTRF Binding Assay (IC50 Determination) Cell_Assay PD-1/PD-L1 Blockade Reporter Assay (EC50) Biochem_Assay->Cell_Assay Confirm Binding Tcell_Function Co-culture T-Cell Activation Assays (IL-2, IFN-γ Release) Cell_Assay->Tcell_Function Assess Functional Rescue InVivo_Model Syngeneic Mouse Tumor Models Tcell_Function->InVivo_Model Validate In Vivo Potential Efficacy Tumor Growth Inhibition (TGI) InVivo_Model->Efficacy Determine Efficacy

Figure 2: Tiered experimental workflow for the evaluation of 4-methylthiophene-3-carbonitrile based PD-L1 antagonists.

Protocols

Protocol 1: Biochemical PD-1/PD-L1 Binding Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify the ability of a test compound to disrupt the interaction between recombinant human PD-1 and PD-L1 proteins.[5]

Principle: Recombinant PD-1 and PD-L1 proteins, tagged with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively, are incubated together. Binding brings the donor and acceptor into proximity, generating a FRET signal. An effective inhibitor will prevent this interaction, leading to a decrease in the FRET signal.

Materials:

  • Recombinant Human PD-1-His-Tb (Terbium)

  • Recombinant Human PD-L1-Fc-d2

  • Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume white plates

  • Test compounds (4-methylthiophene-3-carbonitrile derivatives) serially diluted in DMSO.

  • Positive Control Inhibitor (e.g., BMS-202)[9]

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In the 384-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.

  • Prepare a working solution of PD-L1-Fc-d2 in assay buffer. Add 4 µL to each well.

  • Prepare a working solution of PD-1-His-Tb in assay buffer. Add 4 µL to each well.

  • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Parameter Description
IC50 Concentration of inhibitor required to reduce the PD-1/PD-L1 interaction by 50%.
Assay Window The ratio of the signal from the no-inhibitor control to the signal from the maximum inhibition control.
Protocol 2: Cell-Based PD-1/PD-L1 Blockade Reporter Assay

This assay measures the functional ability of an antagonist to restore T-cell activation in a co-culture system.[10][11][12]

Principle: "Effector" cells (e.g., Jurkat T-cells) are engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element. "Target" cells (e.g., Raji or CHO-K1 cells) are engineered to express PD-L1 and a T-cell receptor (TCR) activator.[10][11] When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and subsequent luciferase expression. A functional antagonist will block this inhibition, leading to a dose-dependent increase in the luciferase signal.[10][12]

Materials:

  • PD-1/NFAT Reporter Jurkat Cells (Effector Cells)[11]

  • PD-L1 expressing/TCR Activator expressing cells (Target Cells)[11]

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds serially diluted in culture medium.

  • Positive Control (e.g., anti-PD-L1 antibody like Atezolizumab)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase detection reagent (e.g., QUANTI-Luc™)[10]

  • Luminometer

Procedure:

  • Plate the target cells (e.g., 50,000 cells/well) in the 96-well plate and allow them to adhere overnight.

  • The next day, add 20 µL of the serially diluted test compounds or control antibody to the wells.

  • Add the effector Jurkat cells (e.g., 100,000 cells/well) to each well.

  • Co-culture the cells for 6-24 hours at 37°C, 5% CO2. The optimal time should be determined empirically.

  • After incubation, add the luciferase detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate-based luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the log of the inhibitor concentration. Fit a four-parameter logistic curve to determine the EC50 value.

Parameter Description
EC50 The concentration of the antagonist that produces 50% of the maximal response (luciferase signal).
Maximal Luminescence The highest RLU value achieved, indicating the extent of T-cell activation restoration.
Protocol 3: In Vivo Efficacy in Syngeneic Mouse Tumor Models

This protocol provides a general framework for evaluating the anti-tumor activity of a lead candidate in an immunocompetent mouse model.[13][14][15]

Principle: Syngeneic tumor models, where tumor cells and the host mouse are from the same inbred strain, possess a fully functional immune system.[15] This allows for the evaluation of immunomodulatory agents like PD-L1 inhibitors. The MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) models are commonly used and are known to be responsive to PD-1/PD-L1 blockade.[15][16]

Materials:

  • 6-8 week old female C57BL/6 (for MC38) or BALB/c (for CT26) mice.

  • MC38 or CT26 tumor cells.

  • Vehicle formulation for the test compound.

  • Test compound (4-methylthiophene-3-carbonitrile derivative).

  • Positive control (e.g., anti-mouse PD-L1 antibody).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., daily oral gavage).

    • Group 2: Test Compound, Dose 1 (e.g., 25 mg/kg, daily oral gavage).

    • Group 3: Test Compound, Dose 2 (e.g., 50 mg/kg, daily oral gavage).

    • Group 4: Positive Control (e.g., anti-PD-L1 antibody, 10 mg/kg, intraperitoneal, twice weekly).

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze statistical significance using appropriate methods (e.g., ANOVA).

Hypothetical In Vivo Efficacy Data The following table summarizes potential results from an in vivo study as described in this protocol.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle Control N/ADaily (PO)1600 ± 2800%
Thiophene Cmpd. 25Daily (PO)950 ± 21041%
Thiophene Cmpd. 50Daily (PO)480 ± 15070%
Positive Control (Anti-PD-L1 Ab) 10Twice Weekly (IP)520 ± 16068%
Data are presented as mean ± SEM. TGI is calculated relative to the vehicle control group.

Conclusion and Future Directions

The 4-methylthiophene-3-carbonitrile scaffold presents a promising starting point for the development of novel, orally bioavailable PD-L1 antagonists. The protocols outlined in this application note provide a robust framework for the systematic evaluation of these compounds, from initial biochemical screening to functional cellular characterization and in vivo proof-of-concept. Successful lead compounds identified through this workflow can be further profiled for their pharmacokinetic properties, off-target effects, and potential for combination therapies with other anti-cancer agents.

References

  • Jurkat & Raji PD-1/PD-L1 Antagonist Assay (Bio-IC™). InvivoGen. [Link]

  • PD1-PDL1 Immune Checkpoint Biochemical Assay. Reaction Biology. [Link]

  • Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. National Institutes of Health. [Link]

  • Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody. PubMed. [Link]

  • In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. In Vivo. [Link]

  • PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • PD-1/PD-L1 immune checkpoint Bioassay. Cellomatics Biosciences. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. ACS Publications. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]

  • In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services. Explicyte Immuno-Oncology. [Link]

  • Enhanced in vivo antitumor activity with anti–PD-1 or anti–PD-L1 in... ResearchGate. [Link]

  • PD-1 Blockade Assay. Creative Biolabs. [Link]

  • PD-1 & PD-L1 Inhibitors. Assay Genie. [Link]

  • Design, Synthesis, and Biological Evaluation of 2‐Hydroxy-4- phenylthiophene-3-carbonitrile as PD-L1 Antagonist. Wiley Online Library. [Link]

  • Biochemical aspects of PD-L1 regulation in cancer immunotherapy. PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of 2‑Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. NLM Dataset Catalog. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. PubMed. [Link]

  • Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. MDPI. [Link]

Sources

Application

Polymer-Supported Synthesis of Thiophene Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Thiophene Derivatives and the Advantages of Solid-Phase Synthesis Thiophene and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Derivatives and the Advantages of Solid-Phase Synthesis

Thiophene and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, dyes, and conducting polymers.[1][2][3] Their wide-ranging biological activities and material properties have made them a focal point of extensive research in medicinal chemistry and materials science.[1][3][4] Traditionally, the synthesis of these valuable compounds has been performed using solution-phase chemistry. However, these methods often involve tedious purification steps, such as column chromatography, to remove excess reagents and byproducts, leading to lower overall yields and increased solvent waste.[1][5]

Polymer-supported synthesis, a cornerstone of modern combinatorial chemistry and high-throughput screening, offers a powerful alternative to these classical approaches.[6][7] By anchoring the starting material to an insoluble polymer support, reagents and byproducts can be easily removed by simple filtration and washing, dramatically streamlining the purification process.[6][7] This methodology not only accelerates the synthesis of compound libraries but also enhances reaction efficiency by allowing the use of excess reagents to drive reactions to completion.[6][7] This guide provides a comprehensive overview and detailed protocols for the polymer-supported synthesis of thiophene derivatives, with a particular focus on the widely utilized Gewald multicomponent reaction.

The Power of the Gewald Reaction on a Solid Support

The Gewald reaction is a versatile and efficient one-pot, three-component reaction that condenses a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to produce highly substituted 2-aminothiophenes.[1][8][9] This reaction is a cornerstone in the synthesis of this important class of thiophenes due to its convergent nature and the ready availability of the starting materials.[1][5]

Adapting the Gewald reaction to a solid-phase format provides significant advantages for the generation of diverse thiophene libraries.[1] The general workflow involves attaching one of the reactants, typically the active methylene nitrile, to a suitable polymer resin. The subsequent reaction with a ketone/aldehyde and elemental sulfur is then carried out, followed by cleavage of the final thiophene product from the solid support.

Key Components and Considerations in Polymer-Supported Thiophene Synthesis

Choosing the Right Solid Support (Resin)

The choice of resin is critical for the success of solid-phase synthesis. The ideal resin should be chemically inert to the reaction conditions, mechanically stable, and exhibit good swelling properties in the chosen solvents to ensure reagent accessibility to the reactive sites.[10] For the synthesis of thiophene derivatives, polystyrene-based resins are the most commonly used.[10]

Resin TypeLinkerCleavage ConditionComments
Merrifield Resin ChloromethylStrong acid (e.g., HF) or strong nucleophilesOne of the first and most widely used resins.[10]
Wang Resin p-Alkoxybenzyl alcoholModerate acid (e.g., TFA)Acid-labile linker suitable for Fmoc-based peptide synthesis and adaptable for small molecule synthesis.
Rink Amide Resin Acid-labile linkerMild acid (e.g., dilute TFA)Used for the synthesis of carboxamides.
PEG-grafted Polystyrene (PEG-PS) VariesVariesCombines the properties of polystyrene and polyethylene glycol, offering good swelling in a wider range of solvents.[11]
Soluble Polymer Support (e.g., PEG) EsterBasic or acidic hydrolysisAllows for a quasi-homogeneous reaction environment with easy purification by precipitation.[5][12][13]

Expert Insight: While traditional cross-linked polystyrene resins are effective, soluble polymer supports like polyethylene glycol (PEG) offer a unique advantage.[5][12] Reactions on PEG supports occur in a homogeneous phase, which can lead to faster reaction kinetics. The polymer-bound product can then be easily precipitated and purified by filtration, combining the benefits of both solution-phase and solid-phase synthesis.[12]

Linker Strategy: The Crucial Connection

The linker is the chemical moiety that connects the starting material to the solid support. Its stability during the reaction sequence and the conditions required for its cleavage are paramount. For the synthesis of thiophenes, linkers that are stable to the basic conditions of the Gewald reaction but can be cleaved under acidic conditions are often preferred.

G Resin Polymer Resin (e.g., Polystyrene) Linker Linker Resin->Linker Stable Bond StartingMaterial Starting Material (e.g., Cyanoacetic acid) Linker->StartingMaterial Attachment Intermediate Resin-Bound Intermediate StartingMaterial->Intermediate Gewald Reaction Thiophene Final Thiophene Product Intermediate->Thiophene Cleavage Cleavage Cleavage from Resin Thiophene->Cleavage

Cleavage: Releasing the Final Product

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin. The choice of cleavage cocktail depends on the nature of the linker and the protecting groups on the synthesized molecule. For acid-labile linkers, a high concentration of trifluoroacetic acid (TFA) is commonly used.[11]

Critical Consideration: The Role of Scavengers During acidic cleavage, highly reactive carbocations are generated from the linker and any protecting groups.[14] These can cause unwanted side reactions with the final product. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[14]

ScavengerPurpose
Triisopropylsilane (TIS) Reduces carbocations and prevents side reactions with tryptophan and other sensitive residues.[14]
Water Acts as a proton source and helps to suppress t-butylation.[14]
1,2-Ethanedithiol (EDT) Protects cysteine and methionine from oxidation and scavenges trityl groups.[14]
Phenol A general scavenger for various carbocations.[14]

A commonly used "universal" cleavage cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). However, for many thiophene syntheses, a simpler mixture like TFA/TIS/water (95:2.5:2.5) is often sufficient.

Detailed Protocols: Polymer-Supported Gewald Synthesis of 2-Aminothiophenes

The following protocols provide a step-by-step guide for the synthesis of a small library of 2-aminothiophenes on a solid support.

Protocol 1: Attachment of Cyanoacetic Acid to Merrifield Resin

Objective: To immobilize the active methylene nitrile component onto the solid support.

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB cross-linked, 1.0 mmol/g loading)

  • Cyanoacetic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.

  • In a separate flask, dissolve cyanoacetic acid (0.255 g, 3.0 mmol) and K₂CO₃ (0.414 g, 3.0 mmol) in DMF (5 mL).

  • Drain the DMF from the swollen resin and add the solution from step 2.

  • Shake the reaction mixture at room temperature for 24 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Self-Validation: The success of the loading can be qualitatively assessed by infrared spectroscopy (disappearance of the C-Cl stretch of the resin and appearance of the ester carbonyl and nitrile stretches). Quantitative loading can be determined by cleaving a small amount of the resin and analyzing the cleaved product.

G Start Swell Merrifield Resin in DMF Prepare_Sol Prepare Solution of Cyanoacetic Acid and K₂CO₃ in DMF Start->Prepare_Sol React Add Solution to Resin and Shake for 24h Prepare_Sol->React Wash_DMF Wash with DMF React->Wash_DMF Wash_H2O Wash with Water Wash_DMF->Wash_H2O Wash_MeOH Wash with Methanol Wash_H2O->Wash_MeOH Wash_DCM Wash with DCM Wash_MeOH->Wash_DCM Dry Dry Resin under Vacuum Wash_DCM->Dry

Protocol 2: On-Resin Gewald Three-Component Reaction

Objective: To construct the thiophene ring on the solid support.

Materials:

  • Cyanoacetylated Merrifield resin (from Protocol 1)

  • A ketone or aldehyde (e.g., cyclohexanone, acetophenone)

  • Elemental sulfur (S₈)

  • Morpholine

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the cyanoacetylated resin (0.5 g, ~0.5 mmol) in a 1:1 mixture of EtOH and morpholine (10 mL) for 30 minutes.

  • Add the ketone or aldehyde (2.5 mmol, 5 equivalents) and elemental sulfur (0.08 g, 2.5 mmol) to the resin suspension.

  • Heat the reaction mixture at 60 °C with shaking for 12 hours.

  • Cool the reaction to room temperature, drain the solution, and wash the resin sequentially with EtOH (3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Expert Insight: The use of morpholine as a base is common in Gewald reactions.[15] Microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes.[9][12] If a microwave reactor is available, this is a highly recommended modification.

Protocol 3: Cleavage of the Thiophene Derivative from the Resin

Objective: To release the final 2-aminothiophene product from the solid support.

Materials:

  • Thiophene-bound resin (from Protocol 2)

  • Cleavage cocktail: TFA/TIS/water (95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the dry thiophene-bound resin in DCM (5 mL) for 20 minutes in a reaction vessel.

  • Drain the DCM and add the freshly prepared cleavage cocktail (10 mL).

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail (2 x 2 mL) and then with DCM (2 x 5 mL).

  • Combine all the filtrates and concentrate under reduced pressure to remove the majority of the TFA and DCM.

  • Precipitate the crude product by adding the concentrated filtrate dropwise to a flask of cold diethyl ether with stirring.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Self-Validation: The purity of the crude product can be assessed by HPLC and the structure confirmed by LC-MS and NMR spectroscopy. For many applications, the purity of the precipitated product is sufficient without further purification.

Alternative and Advanced Strategies

While the Gewald reaction is a workhorse for 2-aminothiophene synthesis, other methods have also been adapted for solid-phase synthesis.

  • Fiesselmann-Liden-Tietze Synthesis: This method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[16][17]

  • Sequential Suzuki Cross-Coupling: For further diversification, thiophenes on a solid support can be regioselectively brominated and then subjected to Suzuki cross-coupling reactions with various arylboronic acids to introduce aryl substituents.[18]

  • Traceless Synthesis: In some strategies, the linker itself becomes part of the final molecule, leaving no trace of its connection to the resin.[19][20] This can be a particularly elegant approach for generating diverse heterocyclic scaffolds.

Troubleshooting and Expert Recommendations

ProblemPossible CauseSuggested Solution
Low Loading of Starting Material Incomplete reaction; steric hindrance on the resin.Increase reaction time and/or temperature for the loading step. Use a resin with a lower cross-linking percentage (e.g., 1% DVB) for better swelling and accessibility.
Incomplete Gewald Reaction Insufficient heating; poor quality reagents.Increase reaction temperature or use microwave irradiation. Ensure the elemental sulfur is finely powdered and the ketone/aldehyde is pure.
Low Yield After Cleavage Incomplete cleavage; product degradation.Extend the cleavage time to 3-4 hours. Ensure the cleavage cocktail is freshly prepared and contains appropriate scavengers.
Side Products Observed Reactive carbocations during cleavage.Use a more comprehensive scavenger cocktail, such as Reagent K, especially if sensitive amino acids are part of the structure.

Conclusion: A Powerful Tool for Drug Discovery and Materials Science

The polymer-supported synthesis of thiophene derivatives represents a significant advancement over traditional solution-phase methods. By simplifying purification and enabling the use of excess reagents, this methodology allows for the rapid and efficient generation of libraries of these important heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the power of solid-phase synthesis in their exploration of the vast chemical space of thiophene derivatives. The continued development of novel resins, linkers, and cleavage strategies will undoubtedly further expand the capabilities of this powerful synthetic tool.

References

  • Castanedo, G. M., & Sutherlin, D. P. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184.
  • Stephensen, H., & Zaragoza, F. (1997). Resin-Bound Isothiocyanates and Their Synthetic Equivalents as Intermediates for the Solid-Phase Synthesis of Substituted Thiophenes. The Journal of Organic Chemistry, 62(18), 6096-6097.
  • Nielsen, T. E., & Schreiber, S. L. (2007). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes.
  • Banu, H., & Siddiqui, H. L. (2021). Recent progress in multicomponent reactions for the synthesis of thiophene derivatives. RSC Advances, 11(31), 19047-19075.
  • Roberts, C. F., & Hartley, R. C. (2004). Titanium reagents for the synthesis of 2-substituted benzo[b]thiophenes on the solid phase. The Journal of Organic Chemistry, 69(18), 6145-6148.
  • McAlpine, S. R., & Lamer, R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1112-1129.
  • Abaee, M. S., & Cheraghi, N. (2014). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 4(2), 111-118.
  • Schaper, K., & Müller, T. J. J. (2018). Thiophene Syntheses by Ring Forming Multicomponent Reactions. Topics in Current Chemistry, 376(5), 38.
  • Zhang, H., Yang, G., Chen, J., & Chen, Z. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett, 2004(17), 3055-3059.
  • Zhang, H., Yang, G., Chen, J., & Chen, Z. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction.
  • McAlpine, S. R., & Lamer, R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles.
  • Legeay, J. C., Toupet, L., & Bazureau, J. P. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100787.
  • Sharma, S., & Kumar, A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synthesis, 55(20), 3241-3248.
  • Zhang, H., Yang, G., Chen, J., & Chen, Z. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Semantic Scholar.
  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214.
  • Gernot, A. E., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.
  • Babaei, S. E., Varavka, V., Blinov, A., & Shityakov, S. (2023). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity.
  • Mack, J. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 16(5), 3838-3847.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]

  • Inagi, S. (2019). Thiophene-Based Polymers: Synthesis and Applications.
  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Socony-Vacuum Oil Co. (1948). Thiophene-aldehyde synthetic resins. U.S.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Globe Thesis. (2020).
  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Merck. (n.d.). Resins for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis.
  • AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis | Request PDF.
  • Gabriele, B., Mancuso, R., & Veltri, L. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 18(5), 5619-5654.
  • Wang, Y., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4683.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Gewald Synthesis of 4-Methylthiophene-3-carbonitrile Precursors

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Gewald synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Gewald synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 2-amino-4-methylthiophene-3-carbonitrile and its derivatives. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Understanding the Foundation: The Gewald Reaction Mechanism

The Gewald reaction is a powerful one-pot, multicomponent synthesis of polysubstituted 2-aminothiophenes.[1][2] Its efficiency stems from a domino sequence that rapidly builds the thiophene core.[3] For the synthesis of 2-amino-4-methylthiophene-3-carbonitrile, the key starting materials are butan-2-one, malononitrile, and elemental sulfur.

The reaction proceeds through three critical stages:

  • Knoevenagel-Cope Condensation: The process is initiated by a base-catalyzed condensation between the ketone (butan-2-one) and the active methylene compound (malononitrile).[4][5][6][7][8] This step forms a crucial α,β-unsaturated nitrile intermediate, 2-(butan-2-ylidene)malononitrile. The base's role is to deprotonate the malononitrile, creating a carbanion that attacks the carbonyl carbon of the ketone.[9]

  • Sulfur Addition: Elemental sulfur (typically S₈) is attacked by the nucleophilic carbanion of the Knoevenagel-Cope intermediate.[7][10] This forms a polysulfide chain attached to the intermediate.[5][6] The exact mechanism of sulfur ring-opening and degradation to the reactive monosulfide species is complex and is a key area of mechanistic study.[5][6][7][10]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by a tautomerization to form the stable, aromatic 2-aminothiophene ring system.[4][5][6] This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[5][6][10]

Gewald_Mechanism Reactants Butan-2-one + Malononitrile + Sulfur (S₈) Knoevenagel Knoevenagel-Cope Intermediate Reactants:e->Knoevenagel:w Knoevenagel-Cope Condensation Base Base (e.g., Morpholine) Base:e->Knoevenagel:s Catalyzes SulfurAdduct Sulfur Adduct (Polysulfide Intermediate) Knoevenagel:e->SulfurAdduct:w Sulfur Addition Cyclized Cyclized Intermediate SulfurAdduct:e->Cyclized:w Intramolecular Cyclization Product 2-Amino-4-methyl- thiophene-3-carbonitrile Cyclized:e->Product:w Tautomerization (Aromatization)

Gewald reaction mechanism for 2-amino-4-methylthiophene-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the base catalyst in the Gewald reaction?

A1: The base is a critical catalyst, primarily for the initial Knoevenagel-Cope condensation.[3] It abstracts a proton from the active methylene compound (malononitrile), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of butan-2-one. Secondary amines like morpholine and piperidine are often preferred as they have been shown to be highly effective.[8] While the reaction can be catalytic in base, stoichiometric amounts are often used to drive the reaction to completion.[11][12]

Q2: Why is elemental sulfur used, and can other sulfur sources be substituted?

A2: Elemental sulfur (S₈) is the most common sulfur source due to its low cost, stability, and availability.[10] In the reaction, it acts as the electrophile that is ultimately incorporated into the thiophene ring. The reaction mechanism involves the nucleophilic opening of the S₈ ring by an intermediate carbanion.[7][10] While other sulfur sources like α-mercaptoketones can be used in variations of the Gewald synthesis, the classic and most direct method for this target molecule utilizes elemental sulfur.[7][13]

Q3: What are the most effective solvents for this synthesis?

A3: The choice of solvent is crucial for solubilizing the reactants, particularly the elemental sulfur, and for managing the reaction temperature. Polar protic solvents like ethanol and methanol are frequently used and often give good yields, as they facilitate the solubility of sulfur and the intermediates.[8][14] Polar aprotic solvents such as N,N-dimethylformamide (DMF) can also be effective. Some studies have also explored solvent-free conditions, particularly with mechanochemistry (ball-milling) or heating, which aligns with green chemistry principles.[11]

Q4: Can microwave irradiation accelerate the Gewald synthesis?

A4: Yes, microwave-assisted synthesis has been shown to be highly beneficial for the Gewald reaction.[3][4] It can dramatically reduce reaction times from hours to minutes and often improves product yields, especially for less reactive or sterically hindered substrates.[8][15] This is attributed to efficient and uniform heating of the reaction mixture.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q5: My reaction yield is consistently low or zero. What are the primary causes and how can I fix this?

A5: Low or no yield is the most common issue and typically points to a failure in one of the initial stages of the reaction.

  • Possible Cause 1: Inefficient Knoevenagel-Cope Condensation. This is the first and most critical bond-forming step. If it fails, the rest of the reaction cannot proceed.

    • Troubleshooting Steps:

      • Base Selection & Purity: Ensure your base is not degraded. For butan-2-one, which is a relatively simple ketone, morpholine, piperidine, or triethylamine should be effective.[8] If yields are still low, consider screening these bases to find the optimal one for your specific conditions.[8]

      • Water Removal: This condensation step produces water, which can inhibit the reaction equilibrium.[8] For challenging reactions, using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield of the intermediate.

      • Monitor the Intermediate: Use Thin Layer Chromatography (TLC) to check for the formation of the α,β-unsaturated nitrile intermediate. If you see unreacted starting materials but no intermediate, the condensation is the problem.

  • Possible Cause 2: Poor Sulfur Solubility or Reactivity. Elemental sulfur must be activated and participate in the reaction.

    • Troubleshooting Steps:

      • Solvent Choice: Switch to a solvent in which sulfur has better solubility, such as ethanol or DMF.[8][14]

      • Temperature Control: Gently heating the reaction mixture to 40-60 °C can improve sulfur's reactivity and solubility.[8] However, avoid excessive heat, as this can lead to polymerization.[16]

      • Sulfur Purity: Use finely powdered, high-purity sulfur for better dispersion and reactivity.[2]

  • Possible Cause 3: Dimerization of the Intermediate. The Knoevenagel-Cope product can undergo a Michael addition with itself, forming a dimeric byproduct that acts as a sink for your intermediate and reduces the yield of the desired thiophene.[13][16]

    • Troubleshooting Steps:

      • Controlled Reagent Addition: Try adding the base or one of the reactants slowly to the mixture to keep the instantaneous concentration of the intermediate low.

      • Optimize Temperature: Dimerization can be temperature-dependent. Experiment with running the reaction at a lower temperature.

Troubleshooting_LowYield Start Problem: Low or No Yield CheckTLC Analyze by TLC: Unreacted Starting Materials? Start->CheckTLC KnoevenagelIssue Root Cause: Inefficient Knoevenagel Condensation CheckTLC->KnoevenagelIssue Yes SulfurIssue Root Cause: Poor Sulfur Reactivity or Intermediate Dimerization CheckTLC->SulfurIssue No (Intermediate formed) Solution1 Solutions: 1. Screen different bases (morpholine, piperidine). 2. Use Dean-Stark to remove water. 3. Verify reagent purity. KnoevenagelIssue->Solution1 Solution2 Solutions: 1. Optimize temperature (40-60 °C). 2. Use polar solvent (EtOH, DMF). 3. Control reagent addition rate. SulfurIssue->Solution2 End Yield Optimized Solution1->End Solution2->End

Sources

Optimization

Technical Support Center: Synthesis of 4-Methylthiophene-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-Methylthiophene-3-carbonitrile. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methylthiophene-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you overcome common challenges and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for 4-Methylthiophene-3-carbonitrile.

Q1: What is a common and effective strategy for synthesizing 4-Methylthiophene-3-carbonitrile?

A common and effective method for constructing the 4-methylthiophene-3-carbonitrile scaffold is through a cyclocondensation reaction. One of the most adaptable approaches is a variation of the Fiesselmann thiophene synthesis, which involves the reaction of a β-ketoester or a related active methylene compound with a source of sulfur and a suitable cyanating agent, or the reaction of α-mercaptocarbonyl compounds with activated nitriles.[1][2]

A plausible and direct route involves the reaction of 2-mercapto-3-pentanone with malononitrile . This approach assembles the thiophene ring with the desired substitution pattern in a single key step. The reaction is typically base-catalyzed and proceeds through a series of Michael addition and intramolecular condensation steps, followed by dehydration to yield the aromatic thiophene ring.

Q2: Why is the purity of the starting materials so critical for this synthesis?

The purity of starting materials is paramount to avoid the formation of isomeric and other hard-to-remove impurities.[3] For instance, if synthesizing from a pre-functionalized thiophene like 3-bromo-4-methylthiophene, any contamination with its isomer, 3-bromo-2-methylthiophene, will inevitably lead to the formation of 2-methylthiophene-3-carbonitrile. These isomers often have very similar physical properties (e.g., boiling point, polarity), making their separation by standard techniques like distillation or column chromatography exceptionally difficult.[3] Always verify the purity of your starting materials by GC-MS or ¹H NMR before commencing the synthesis.

Q3: What are the key reaction parameters to control for a successful synthesis?

Success in synthesizing 4-Methylthiophene-3-carbonitrile hinges on the precise control of several key parameters:

  • Temperature: This is arguably the most critical parameter. Excessively high temperatures can lead to the polymerization of reactive intermediates, resulting in the formation of dark, tarry mixtures and a significant drop in yield.[3] Conversely, a temperature that is too low may result in an incomplete or stalled reaction.

  • Anhydrous Conditions: The presence of water can initiate undesirable side reactions. For example, water can react with electrophilic starting materials or intermediates to form dimeric ethers or other byproducts.[3] Furthermore, it can promote the hydrolysis of the target nitrile group under certain pH conditions.

  • Choice of Base and Solvent: The base is crucial for deprotonating the active methylene compounds and catalyzing the condensation. The strength and stoichiometry of the base must be carefully chosen to promote the desired reaction without causing decomposition or saponification of ester groups (if present). The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like DMF or DMSO are often used, but must be thoroughly dried.

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Issue 1: Low or No Yield of 4-Methylthiophene-3-carbonitrile
  • Symptom: Analysis of the crude reaction mixture by TLC, GC-MS, or NMR shows predominantly unreacted starting materials or a complex mixture of many minor products with no clear major product.

  • Possible Cause 1: Ineffective Base Catalysis. The chosen base may be too weak or used in insufficient quantity to effectively deprotonate the active methylene compound, which is a prerequisite for the initial Michael addition.

    • Solution: Consider using a stronger base. For example, if you are using a tertiary amine like triethylamine (TEA), switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an alkoxide like sodium ethoxide may be more effective. Ensure the base is fresh and added under anhydrous conditions.

  • Possible Cause 2: Inappropriate Reaction Temperature. The reaction may have a specific activation energy that was not reached.

    • Solution: While high temperatures are detrimental, a temperature that is too low will stall the reaction. If analysis shows only starting materials, incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor the progress carefully by TLC or GC.

  • Possible Cause 3: Poor Quality of Reagents. One of the starting materials may have degraded or may be of insufficient purity.

    • Solution: Re-purify starting materials. For example, liquid aldehydes or ketones can be distilled, and solid reagents can be recrystallized. Verify the purity of all reagents before use.

Issue 2: Reaction Mixture Has Turned Dark Brown and Tarry
  • Symptom: The reaction mixture becomes a dark brown or black, highly viscous liquid or solid, making workup and product isolation difficult or impossible.

  • Possible Cause: Polymerization. This is a classic sign of polymerization, often initiated by excessive heat.[3] Reactive intermediates, particularly unsaturated species formed during the condensation, can self-react at high temperatures to form high-molecular-weight polymers.

    • Solution: Implement strict temperature control. Use an oil bath with a digital temperature controller and a thermocouple to maintain a consistent internal reaction temperature. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature than to try to force it with excessive heat.

Issue 3: Final Product is Contaminated with 4-Methylthiophene-3-carboxylic Acid
  • Symptom: The isolated product shows a broad O-H stretch in the IR spectrum (~3300-2500 cm⁻¹), an additional peak in the ¹H NMR spectrum in the 10-12 ppm range, and/or a mass peak corresponding to the carboxylic acid in the mass spectrum.

  • Possible Cause: Nitrile Hydrolysis. The nitrile functional group is susceptible to hydrolysis to the corresponding carboxylic acid under either strongly acidic or basic conditions, particularly in the presence of water and heat during the reaction or workup.[3]

    • Solution:

      • Maintain Anhydrous Conditions: Ensure the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents and reagents to minimize water content.

      • Neutralize Carefully: During the aqueous workup, carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid creating strongly acidic or basic conditions.

      • Minimize Heat During Workup: Avoid prolonged heating of the product in the presence of aqueous acid or base.

Part 3: Protocols & Data
Experimental Protocol: Synthesis of 4-Methylthiophene-3-carbonitrile

This protocol is a representative procedure based on established principles of thiophene synthesis and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add anhydrous ethanol (100 mL).

  • Reagent Addition: Add 2-mercapto-3-pentanone (1.18 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) to the ethanol. Begin stirring to dissolve the reagents.

  • Base Addition: Slowly add a solution of sodium ethoxide (21% in ethanol, 3.24 g, 10 mmol) to the reaction mixture via the dropping funnel over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approximately 70-75 °C) using a temperature-controlled oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold deionized water. Neutralize the solution to pH 7 by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to yield 4-Methylthiophene-3-carbonitrile as a pure compound.

Data Summary: Impact of Reaction Parameters
ParameterConditionExpected YieldPurityCommon Side Products
Temperature 50 °CLowHighUnreacted Starting Materials
75 °CGood (Optimal)HighMinimal
100 °CLow to ModerateLowPolymerization Products
Base Triethylamine (TEA)ModerateGoodSlower reaction rate
Sodium EthoxideGood to ExcellentHighRisk of ester side reactions if applicable
Workup pH pH < 3 or pH > 10Decreases over timeLow4-Methylthiophene-3-carboxylic acid[3]
pH ~ 7OptimalHighMinimal hydrolysis
Part 4: Visual Guides
Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of 4-Methylthiophene-3-carbonitrile SM1 2-Mercapto-3-pentanone Int1 Michael Adduct (Thiolate addition to nitrile) SM1->Int1 SM2 Malononitrile SM2->Int1 Base NaOEt, EtOH Base->Int1 + Base Int2 Cyclized Intermediate (Intramolecular condensation) Int1->Int2 Intramolecular Condensation Product 4-Methylthiophene-3-carbonitrile Int2->Product - H₂O (Aromatization) H2O H₂O

Caption: Proposed reaction mechanism for the synthesis.

Diagram 2: Key Side Reaction Pathways

Side Reactions Common Side Reaction Pathways cluster_0 Polymerization cluster_1 Nitrile Hydrolysis ReactiveInt Reactive Intermediate Polymer Tarry Polymer ReactiveInt->Polymer HighTemp High Temp. HighTemp->ReactiveInt Initiates Product 4-Methylthiophene-3-carbonitrile Acid 4-Methylthiophene- 3-carboxylic Acid Product->Acid Conditions H₂O, H⁺ or OH⁻ Conditions->Product Promotes

Caption: Formation pathways for common impurities.

Diagram 3: Troubleshooting Workflow

Troubleshooting Workflow decision decision solution solution start Start: Analyze Crude Product check_yield Is Yield Low? start->check_yield check_color Is Mixture Tarry? check_yield->check_color No sol_yield Optimize Base/Solvent Increase Temperature Incrementally Verify Reagent Purity check_yield->sol_yield Yes check_purity Are Impurities Present? check_color->check_purity No sol_tar Reduce Reaction Temperature Ensure Even Heating check_color->sol_tar Yes check_hydrolysis Carboxylic Acid Present? check_purity->check_hydrolysis Yes sol_hydrolysis Use Anhydrous Conditions Ensure Neutral Workup (pH 7) check_hydrolysis->sol_hydrolysis Yes sol_other Check Starting Material Purity Optimize Purification (Distillation/Chroma.) check_hydrolysis->sol_other No

Caption: A logical workflow for troubleshooting experiments.

References
  • Fiesselmann Thiophene Synthesis Mechanism. ResearchGate. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Li, J. J. (2006). Hinsberg synthesis of thiophene derivatives. In Name Reactions, 303-304. Springer, Berlin, Heidelberg. [Link]

  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Semantic Scholar. Fiesselmann thiophene synthesis. [Link]

  • Semantic Scholar. Hinsberg synthesis of thiophenes. [Link]

  • Chem-Station. (2016). Hinsberg Thiophene Synthesis. [Link]

  • ResearchGate. Hinsberg synthesis of thiophenes. [Link]

  • ResearchGate. Hinsberg synthesis. [Link]

  • Caesar, P. D. (1956). U.S. Patent No. 2,745,843. U.S.
  • Juguin, B., & Lemaire, M. (1995). U.S. Patent No. CN1134429C.
  • Bohlmann, F., & Zdero, C. (1979). Naturally occurring thiophenes. In The Chemistry of Heterocyclic Compounds, 261-324. [Link]

  • From 1,4-dicarbonyl compounds and a source of sulfide (Paal–Knorr thiophene synthesis or Paal thiophene synthesis). [Link]

  • ResearchGate. Fiesselmann thiophene synthesis. [Link]

  • Bakulev, V. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31833–31844. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Al-Rasheed, O., et al. (2023). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Polymers, 15(18), 3798. [Link]

  • Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism? [Link]

  • Chem-Station International Edition. (2018). Paal-Knorr Thiophene Synthesis. [Link]

  • Bakulev, V. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31833–31844. [Link]

  • ResearchGate. Synthesis of substituted thiophene-3-carbonitrile. [Link]

  • Prabakaran, J., & Manivel, P. (2013). Malononitrile: A Versatile Active Methylene Group. International Letters of Chemistry, Physics and Astronomy, 11, 93-111. [Link]

  • Bellinger, C. A., & Reeve, K. M. (1989). U.S. Patent No. 4,847,386.
  • Nedolya, N., et al. (2018). Expeditious Scalable Catalyst-Free One-Pot Synthesis of 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles via Sequential Reactions of Lithiated Alkoxyallenes with Isothiocyanates and 2-Bromoacetonitrile. Synthesis, 50(09), 1891–1900. [Link]

  • Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 55-63. [Link]

  • Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(12), 957-963. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methylthiophene-3-carbonitrile

Welcome to the technical support center for the purification of 4-Methylthiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methylthiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in the principles of organic chemistry.

Introduction: The Challenge of Purity

4-Methylthiophene-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. Achieving high purity is critical, as even trace impurities can have a significant impact on downstream reactions and the quality of the final product. The primary challenges in its purification often stem from the presence of structurally similar isomers, residual starting materials, and byproducts formed during its synthesis, as well as its potential for degradation under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Methylthiophene-3-carbonitrile?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to be aware of include:

  • Positional Isomers: The synthesis of substituted thiophenes can often lead to mixtures of isomers. A common isomeric impurity is 2-Methylthiophene-3-carbonitrile or other isomers depending on the starting materials and reaction conditions.[1] Separating these can be challenging due to their similar physical properties.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Hydrolysis Product: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can lead to the formation of 4-methylthiophene-3-carboxylic acid.[2][3][4][5][6]

  • Byproducts from Side Reactions: Depending on the specific synthesis, various byproducts can form. For instance, if 3-(halomethyl)thiophene derivatives are used as precursors, dimeric ethers can be a potential byproduct.[1]

Q2: My 4-Methylthiophene-3-carbonitrile sample is a dark oil, but the literature reports it as a solid. What could be the issue?

A2: A dark, oily appearance often suggests the presence of impurities or polymerization products. Thiophene derivatives can be susceptible to polymerization, especially at elevated temperatures or in the presence of acidic catalysts.[1] The discoloration may also be due to trace impurities that can be removed by treatment with activated charcoal during recrystallization.

Q3: I am seeing a new spot on my TLC after leaving my sample in a basic solution for workup. What is it likely to be?

A3: The appearance of a new, more polar spot on your TLC after exposure to basic conditions is highly indicative of hydrolysis of the nitrile group to the corresponding carboxylate salt, which upon acidification would yield 4-methylthiophene-3-carboxylic acid.[2][3][6] To avoid this, it is advisable to minimize the exposure time to strong bases and to perform basic washes at low temperatures.

Troubleshooting Guide

This section provides a structured approach to overcoming common purification challenges.

Issue 1: Presence of a stubborn, closely-eluting impurity on TLC/HPLC.

This is often an indication of an isomeric impurity.

Root Cause Analysis:

  • Non-regioselective synthesis: The synthetic route may inherently produce a mixture of isomers.

  • Similar Polarity: Isomers often have very similar polarities, making them difficult to separate by standard chromatography.

Troubleshooting Workflow:

G start Isomeric Impurity Suspected step1 Optimize Chromatography start->step1 High-resolution TLC/HPLC indicates close spot/peak step2 Consider Recrystallization step1->step2 Separation still poor end Pure Product step1->end Successful Separation step3 Derivative Formation step2->step3 Oiling out or co-crystallization step2->end Pure Crystals Obtained step3->end Separation of derivative successful, followed by regeneration

Caption: Decision workflow for separating isomeric impurities.

Detailed Steps:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A combination of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Fine-tune the ratio to maximize the separation (ΔRf).

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 column.

    • Technique: For difficult separations, techniques like flash chromatography with a long column and a shallow solvent gradient can be effective.

  • Recrystallization:

    • Solvent Screening: The key to successful recrystallization is finding a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity has either very high or very low solubility across the temperature range.

    • Recommended Solvents: For thiophene derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, hexane, and mixtures like hexane/ethyl acetate or methanol/water.[7]

  • Chemical Derivatization:

    • In challenging cases, you can consider temporarily converting your product into a derivative that has different physical properties, making it easier to separate from the impurity. After separation, the derivative can be converted back to the desired product. This is an advanced technique and should be considered as a last resort.

Issue 2: Low yield after purification due to product degradation.

Root Cause Analysis:

  • Thermal Decomposition: Thiophene derivatives can be sensitive to high temperatures, which may be encountered during distillation.

  • Acid/Base Instability: As mentioned, the nitrile group can be hydrolyzed. The thiophene ring itself can also be sensitive to strong acids.

Troubleshooting Workflow:

G start Low Yield/Product Degradation step1 Assess Purification Conditions start->step1 step2a Use Vacuum Distillation step1->step2a High temperature applied step2b Modify Workup step1->step2b Strong acid/base used step2c Gentle Chromatography step1->step2c Prolonged chromatography end Improved Yield step2a->end step2b->end step2c->end

Caption: Troubleshooting workflow for product degradation.

Detailed Steps:

  • Vacuum Distillation: If your compound has a high boiling point, atmospheric distillation may lead to decomposition. Vacuum distillation lowers the boiling point, allowing for distillation at a lower, safer temperature.[8]

  • Neutral or Mild Workup:

    • Avoid prolonged contact with strong acids or bases.

    • Use mild bases like sodium bicarbonate for neutralization instead of sodium hydroxide.

    • If an acidic wash is necessary, use a dilute solution and perform the extraction quickly at low temperatures.

  • Efficient Chromatography:

    • Do not let your compound sit on a silica or alumina column for extended periods, as these can be acidic and cause degradation.

    • Use an appropriate amount of stationary phase and elute the product as efficiently as possible.

Experimental Protocols

Protocol 1: Recrystallization of 4-Methylthiophene-3-carbonitrile

This protocol is a general guideline and should be optimized for your specific crude material.

  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., isopropanol). Allow it to cool to room temperature and then in an ice bath. If crystals form, this is a good solvent choice. If the product oils out, try a more polar solvent or a solvent mixture.

  • Dissolution: In an appropriately sized flask, add the crude 4-Methylthiophene-3-carbonitrile and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a more volatile solvent (e.g., dichloromethane), and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the packed column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

Data Presentation

PropertyValueSource
Molecular FormulaC6H5NS[9]
Molecular Weight123.18 g/mol [9]
StorageKeep in dark place, sealed in dry, room temperature[9]
Purification MethodCommon Impurities RemovedAdvantagesDisadvantages
RecrystallizationLess soluble impurities, some isomersCan provide very pure material, scalableFinding a suitable solvent can be time-consuming, may not remove all isomers
Column ChromatographyIsomers, baseline impuritiesHigh resolution for difficult separationsCan be time-consuming and solvent-intensive, potential for product degradation on the column
Vacuum DistillationNon-volatile impurities, some starting materialsEffective for thermally sensitive high-boiling compoundsRequires specialized equipment, may not separate compounds with close boiling points

References

  • Thiophene. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • The Boiling Point Distribution of Thiophene Derivatives in Vacuum Gas Oils. (n.d.). ResearchGate. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022, October 27). Research and Reviews. [Link]

  • Formation of Thiophene Derivatives and Destruction Kinetic Regularities during the Cracking Process of High-Sulfur Vacuum Gasoil Oxidation Products. (2025, October 28). ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. (2023). ACS Publications. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 23). Chemistry LibreTexts. [Link]

  • Battery-Free Near Field Communication (NFC)-Assisted Advanced Ethanol Sensing Platform Based on Conjugated Polymer Nanoparticles. (2026, January 13). ACS Publications. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. [Link]

  • Vacuum Distillation. (2022, April 7). YouTube. [Link]

  • Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. (2023, October 10). PubMed. [Link]

  • Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. (n.d.). ResearchGate. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]

  • 12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles. (2019, August 12). Chemistry LibreTexts. [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Crystallization Solvents.pdf. (n.d.). University of Rochester. [Link]

  • Synthesis of substituted thiophene-3-carbonitrile. (n.d.). ResearchGate. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. [Link]

  • Synthesis and characterization of novel thiophene based tetramers for potential detection of protein aggregates. (2019, June 11). Diva-portal.org. [Link]

  • US4847386A - Process for preparing thiophene derivatives. (n.d.).
  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (n.d.). MDPI. [Link]

  • Thermal stability of electrochemically prepared polythiophene and polypyrrole. (n.d.). Indian Academy of Sciences. [Link]

  • 3-Methylthiophene: A Sustainable Solvent for High-Performance Organic Solar Cells. (2024, September 25). PubMed. [Link]

  • Thiophene and bioisostere derivatives as new MMP12 inhibitors. (2025, August 9). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methylthiophene-3-carbonitrile

Welcome to the technical support guide for the synthesis of 4-Methylthiophene-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methylthiophene-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic building block. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively.

The most prevalent and scalable route to 4-Methylthiophene-3-carbonitrile involves a two-stage process:

  • Stage 1: The Gewald Aminothiophene Synthesis to produce the key intermediate, 2-Amino-4-methylthiophene-3-carbonitrile.

  • Stage 2: Reductive Deamination to remove the 2-amino group and yield the final target molecule.

This guide is structured to address each stage independently, focusing on common pitfalls and evidence-based solutions.

Part 1: The Gewald Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile

The Gewald reaction is a powerful one-pot, multi-component condensation of a ketone (acetone), an active methylene nitrile (malononitrile), and elemental sulfur, catalyzed by a base.[1][2] While elegant, its concurrent reaction pathways can lead to challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction?

A1: The reaction proceeds through three key phases:

  • Knoevenagel Condensation: The base deprotonates the active methylene nitrile, which then attacks the ketone carbonyl. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate (an ylidene).[3][4]

  • Sulfur Addition: The base facilitates the opening of the S₈ sulfur ring. The ylidene intermediate is deprotonated, and the resulting carbanion attacks the sulfur chain, forming a persulfide anion.[3]

  • Cyclization & Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization to form the stable aromatic 2-aminothiophene ring.[1]

Q2: Why is the choice of base and solvent so critical?

A2: The base acts as a catalyst for both the initial condensation and the sulfur ring opening. Its strength and steric profile influence reaction rates and can affect side reactions. The solvent must be able to dissolve the reactants and sulfur while being relatively inert under the reaction conditions. Protic solvents like ethanol or methanol are common as they can participate in proton transfer steps.

Visualizing the Gewald Reaction Mechanism

Gewald_Mechanism Reactants Acetone + Malononitrile + Sulfur (S8) + Base Step1 Knoevenagel Condensation Reactants->Step1 Intermediate1 α,β-Unsaturated Nitrile (Ylidene Intermediate) Step1->Intermediate1 Step2 Sulfur Addition Intermediate1->Step2 Intermediate2 Persulfide Anion Step2->Intermediate2 Step3 Cyclization & Tautomerization Intermediate2->Step3 Product 2-Amino-4-methyl- thiophene-3-carbonitrile Step3->Product

Caption: A decision tree for troubleshooting the Gewald synthesis.

Optimized Protocol for 2-Amino-4-methylthiophene-3-carbonitrile
ParameterRecommended ConditionRationale
Solvent Ethanol (200 proof)Good solubility for reactants; protic nature aids mechanism.
Base MorpholineA secondary amine, often provides better yields than tertiary amines.
Temperature 60-65 °CBalances reaction rate against the risk of polymerization.
Stoichiometry Acetone (1.1 eq), Malononitrile (1.0 eq), Sulfur (1.05 eq), Morpholine (1.5 eq)Slight excess of acetone and sulfur ensures full conversion of the limiting nitrile.

Step-by-Step Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ethanol (80 mL), malononitrile (10.0 g, 151 mmol), and acetone (9.7 mL, 166 mmol).

  • Add morpholine (19.8 mL, 227 mmol) to the mixture. A mild exotherm may be observed.

  • Begin stirring and heat the mixture to 60 °C.

  • Once the temperature is stable, add elemental sulfur (5.0 g, 158 mmol) in three equal portions over 30 minutes.

  • Maintain the reaction at 60-65 °C for 3 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Filter the resulting solid, wash with cold ethanol (2 x 20 mL), and then with water to remove any residual salts.

  • Dry the pale-yellow solid under vacuum to yield 2-Amino-4-methylthiophene-3-carbonitrile. (Typical yield: 75-85%).

Part 2: Reductive Deamination

This stage transforms the 2-amino intermediate into the final product. The standard method is a Sandmeyer-type reaction involving diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) followed by reductive removal of the resulting diazonium salt.

Troubleshooting the Deamination

Q6: My deamination reaction is incomplete, and I have significant starting material left. What is the issue?

A6: This almost always points to a problem with the diazotization step.

  • Causality: The diazonium salt is the active intermediate. If it is not formed efficiently, the reaction cannot proceed. Diazonium salts are also notoriously unstable at higher temperatures.

  • Solutions:

    • Strict Temperature Control: The diazotization step is highly exothermic and MUST be performed at 0-5 °C in an ice/salt bath. Temperatures above 10 °C will rapidly decompose the diazonium salt.

    • Slow Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water and add it dropwise to the acidic solution of your aminothiophene. This prevents localized heating and runaway decomposition.

    • Ensure Acidity: A sufficient excess of strong acid (e.g., H₂SO₄ or HCl) is required to both protonate the amino group and generate nitrous acid (HNO₂).

Q7: The final product is dark and difficult to purify. What causes this?

A7: This often results from side reactions of the unstable diazonium salt.

  • Causality: Thiophene diazonium salts are less stable than their benzene analogs. If not immediately consumed by the reducing agent, they can undergo various side reactions, including azo coupling with unreacted starting material or other nucleophiles, leading to highly colored impurities.

  • Solutions:

    • Immediate Reduction: Have the reducing agent (commonly 50% hypophosphorous acid, H₃PO₂) present in the reaction flask before you begin the dropwise addition of the sodium nitrite solution. This ensures the diazonium salt is reduced as soon as it is formed.

    • Efficient Stirring: Ensure vigorous stirring throughout the addition to maintain homogeneity and prevent localized concentration buildups that can lead to side reactions.

Deamination Workflow

Deamination_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_reduction Reduction start Dissolve Aminothiophene in H₃PO₂ / Acid cool Cool to 0-5 °C (Ice/Salt Bath) start->cool add_nitrite Add aq. NaNO₂ Dropwise with Vigorous Stirring cool->add_nitrite diazonium Transient Diazonium Salt [Ar-N₂⁺] add_nitrite->diazonium reduce Immediate reaction with H₃PO₂ diazonium->reduce product 4-Methylthiophene-3-carbonitrile + N₂ (gas) reduce->product

Sources

Troubleshooting

Gewald Reaction Technical Support Center: A Guide to Byproducts and Troubleshooting

Welcome to the comprehensive technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction for the synthesis of substituted 2-aminothiophenes. As seasoned application scientists, we understand the nuances and challenges that can arise during this synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to help you navigate potential experimental hurdles and optimize your reaction outcomes.

I. Understanding the Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a cornerstone in heterocyclic chemistry, enabling the one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[1][2][3] The generally accepted mechanism proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and is thought to involve the formation of polysulfide intermediates.[4][5][6][7]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[1]

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization Start Ketone/Aldehyde + Active Methylene Nitrile Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Base-catalyzed Base Base (e.g., Morpholine) Base->Start Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 Sulfur addition Sulfur Elemental Sulfur (S8) Sulfur->Intermediate1 Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization

Caption: Generalized workflow of the Gewald reaction mechanism.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the Gewald reaction?

The versatility of the Gewald reaction stems from the wide variety of accessible starting materials. These typically include:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified conditions.[8]

  • Active Methylene Compounds: These are compounds with a CH2 group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[2][9][10]

  • Elemental Sulfur: This is the source of the sulfur atom in the thiophene ring. For better dispersion, finely powdered and dry elemental sulfur is recommended.[2]

  • Base: Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are commonly used to catalyze the initial condensation step.[2]

Q2: I'm observing a dark brown, tarry reaction mixture. What is the likely cause and how can I fix it?

A dark, tarry mixture often indicates polymerization or the formation of complex polysulfides.[8] This is typically caused by:

  • Excessively High Reaction Temperatures: Careful control of the reaction temperature is crucial. A systematic temperature screen can help identify the optimal range for your specific substrates.[8]

  • Impurities in Starting Materials: Ensure the purity of your reagents, as impurities can catalyze these side reactions.[8]

Troubleshooting:

  • Maintain the reaction temperature, typically between 40-60°C.

  • Use purified starting materials and dry solvents.

  • Consider a slower rate of addition for the base or other reagents.

Q3: My reaction has a low yield, and I suspect the initial Knoevenagel-Cope condensation is inefficient. What should I do?

Inefficient Knoevenagel-Cope condensation is a common reason for low yields.[8] Consider the following:

  • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Screening bases like piperidine, morpholine, or triethylamine can be beneficial.[8]

  • Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.

III. Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section details specific byproducts that you may encounter and provides targeted strategies to minimize their formation.

Byproduct Cause Mitigation Strategies
Unreacted Starting Materials Incomplete reaction.- Increase reaction time. - Optimize reaction temperature. - Screen for a more effective base.
Knoevenagel-Cope Intermediate Slow sulfur addition or cyclization.- Ensure sufficient and finely powdered sulfur is present. - Optimize reaction conditions (temperature, base) to favor cyclization.
Dimer of Knoevenagel-Cope Intermediate A common competing reaction, particularly at higher temperatures.[8]- Optimize reaction temperature through systematic screening.[8] - Adjust the rate of reagent addition (slow, controlled addition is often better).[8] - Modify the solvent.[8]
Polysulfides/Polymeric Material Excessively high reaction temperatures or impurities.[8]- Maintain strict temperature control. - Use high-purity starting materials and solvents.
Thiazole Derivatives Use of α-substituted benzylacetonitriles with 1,4-dithiane-2,5-diol.[11][12][13][14][15]- This is a predictable alternative pathway. If thiophene is the desired product, avoid this combination of reagents.
1,4-Dithiane-2,5-diol Incomplete reaction when used as a precursor.- Ensure stoichiometric amounts of reagents and appropriate reaction conditions for its decomposition to the reactive monomer.
In-Depth Analysis of Byproduct Formation

1. Dimerization of the α,β-Unsaturated Nitrile:

The Knoevenagel-Cope intermediate can undergo self-condensation to form a dimeric byproduct. This is a common side reaction that competes with the desired intramolecular cyclization.[8] The formation of this dimer is often favored at higher temperatures.

Dimerization_Pathway Intermediate α,β-Unsaturated Nitrile Thiophene Desired 2-Aminothiophene Intermediate->Thiophene Intramolecular Cyclization (Desired) Dimer Dimeric Byproduct Intermediate->Dimer Intermolecular Dimerization (Side Reaction)

Caption: Competing pathways for the Knoevenagel-Cope intermediate.

2. Formation of Thiazoles instead of Thiophenes:

An interesting and sometimes unexpected outcome is the formation of thiazole derivatives. This has been observed when using α-substituted benzylacetonitriles in combination with 1,4-dithiane-2,5-diol as the sulfur source precursor.[11][12][13][14][15] The substitution on the α-carbon of the nitrile appears to block the typical Gewald mechanism, leading to an alternative cyclization pathway that forms the thiazole ring.[12]

The Impact of Substituents on Byproduct Formation
  • Sterically Hindered Ketones: These substrates can be challenging for the one-pot Gewald synthesis.[8] The steric bulk can impede the initial Knoevenagel-Cope condensation, leading to low yields and an increase in unreacted starting materials. A two-step procedure, where the α,β-unsaturated nitrile is first isolated and then reacted with sulfur and base, is often more effective.[8]

  • Electron-Withdrawing Groups on the Active Methylene Nitrile: These groups increase the acidity of the methylene protons, facilitating the initial deprotonation and subsequent condensation. This generally leads to higher reactivity and better yields.[2]

  • Electron-Donating Groups on the Carbonyl Component: These groups can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the Knoevenagel-Cope condensation. This can lead to a higher proportion of unreacted starting materials or side reactions involving the active methylene nitrile.

IV. Experimental Protocols

General Procedure for the Gewald Reaction

Objective: To provide a standard protocol for the synthesis of a substituted 2-aminothiophene.

Materials:

  • Ketone or aldehyde (1.0 eq.)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq.)

  • Elemental sulfur (1.1 eq.)

  • Base (e.g., morpholine or triethylamine) (0.5-1.0 eq.)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, and solvent.

  • Add the elemental sulfur to the mixture.

  • With stirring, add the base dropwise to the suspension.

  • Heat the reaction mixture to 40-60°C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated product by filtration.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol for a Two-Step Gewald Reaction with a Sterically Hindered Ketone

Objective: To synthesize a 2-aminothiophene from a sterically hindered ketone.

Step 1: Synthesis of the α,β-Unsaturated Nitrile

  • In a round-bottom flask, combine the sterically hindered ketone (1.0 eq.), active methylene nitrile (1.0 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a suitable base (e.g., piperidine).

  • Set up a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture until TLC analysis indicates the complete consumption of the starting materials.

  • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude α,β-unsaturated nitrile by column chromatography or distillation.

Step 2: Cyclization to the 2-Aminothiophene

  • Dissolve the purified α,β-unsaturated nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Add elemental sulfur (1.1 eq.) and a base (e.g., triethylamine, 1.0 eq.).

  • Heat the mixture to 40-60°C and monitor the reaction by TLC.

  • Work-up and purify the product as described in the general procedure.

V. Purification Strategies

The choice of purification method will depend on the physical state and purity of the crude product.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Washing: Washing the crude product with water can help remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.

VI. References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Semantic Scholar. [Link]

  • Computational investigations on the mechanism of the Gewald reaction. ACS Publications. [Link]

  • Thiazole Formation Through a Modified Gewald Reaction. PubMed. [Link]

  • Thiazole formation through a modified Gewald reaction. Beilstein Journals. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Thiazole formation through a modified Gewald reaction. Scilit. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Thiazole formation through a modified Gewald reaction. Semantic Scholar. [Link]

  • 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. [Link]

  • 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • 1,4-DITHIANE-2,5-DIOL IN THE SYNTHESIS OF THIOPHENES (MICROREVIEW). Chemistry of Heterocyclic Compounds. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

Sources

Optimization

Troubleshooting low yield in thieno[2,3-d]pyrimidine synthesis

Technical Support Center: Thieno[2,3-d]pyrimidine Synthesis Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thieno[2,3-d]pyrimidine Synthesis

Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2]

The synthesis, while well-established, can present challenges, with low yield being a common frustration. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve issues in your synthetic workflow.

Troubleshooting Workflow for Low Yield

Before diving into specific FAQs, consider this general workflow for diagnosing the root cause of a low-yield reaction. The logical progression helps to systematically isolate the problematic step.

TroubleshootingWorkflow Start Low Yield Observed Check_Starting_Materials 1. Verify Starting Material Quality (Purity, Reactivity) Start->Check_Starting_Materials Analyze_Gewald_Step 2. Analyze Gewald Reaction Step (TLC, LC-MS Analysis) Check_Starting_Materials->Analyze_Gewald_Step Gewald_OK Gewald Intermediate Formed? Analyze_Gewald_Step->Gewald_OK Troubleshoot_Gewald Focus on Gewald Reaction Conditions (See FAQ Section A) Gewald_OK->Troubleshoot_Gewald No / Low Conversion Analyze_Cyclization_Step 3. Analyze Cyclization Step (TLC, LC-MS of Crude) Gewald_OK->Analyze_Cyclization_Step Yes Troubleshoot_Gewald->Analyze_Gewald_Step Cyclization_OK Target Product Formed? Analyze_Cyclization_Step->Cyclization_OK Troubleshoot_Cyclization Focus on Cyclization Conditions (See FAQ Section B) Cyclization_OK->Troubleshoot_Cyclization No / Side Products Analyze_Workup 4. Evaluate Work-up & Purification (Extraction, Crystallization, Chromatography) Cyclization_OK->Analyze_Workup Yes Troubleshoot_Cyclization->Analyze_Cyclization_Step Workup_OK Product Loss During Purification? Analyze_Workup->Workup_OK Troubleshoot_Purification Optimize Purification Protocol (See FAQ Section C) Workup_OK->Troubleshoot_Purification Yes Success Yield Optimized Workup_OK->Success No Troubleshoot_Purification->Analyze_Workup

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Section A: The Gewald Reaction (2-Aminothiophene Formation)

The foundational step in many thieno[2,3-d]pyrimidine syntheses is the Gewald three-component reaction, which assembles the key 2-aminothiophene intermediate.[3][4][5] Problems here will cascade through the entire synthesis.

Question 1: My Gewald reaction is sluggish or fails completely. What are the most common causes?

Answer: This is a classic issue often traced back to one of three areas:

  • Base Selection and Stoichiometry: The base is critical for catalyzing the initial Knoevenagel condensation between your ketone/aldehyde and the active methylene nitrile.[3][6][7]

    • Expertise: While common organic bases like triethylamine (TEA) or piperidine are used, their basicity can be insufficient for less reactive substrates. Morpholine is a highly effective base for this reaction. If using TEA, ensure it is dry and used in sufficient quantity (at least catalytic, sometimes stoichiometric amounts are required).

    • Causality: The base deprotonates the α-carbon of the cyanoester, creating the nucleophile necessary for condensation with the carbonyl component. Without efficient deprotonation, the reaction will not initiate.

  • Quality of Elemental Sulfur: Elemental sulfur can exist in various allotropes, which can affect its reactivity.

    • Expertise: Use finely powdered, bright yellow sulfur ("flowers of sulfur"). Older, clumped sulfur may have reduced reactivity. Grinding the sulfur in a mortar and pestle just before use can sometimes improve reaction rates.

    • Causality: The sulfur is added to the activated Knoevenagel intermediate. Its dissolution and reaction to form polysulfide intermediates are crucial for the subsequent cyclization to the thiophene ring.[6][7] Poor quality sulfur can hinder this process.

  • Inefficient Knoevenagel Condensation: The reaction's first step is the formation of a stable ylidene intermediate from the carbonyl compound and the α-cyanoester.[3] If this equilibrium is unfavorable, the overall reaction will fail.

    • Expertise: Monitor the reaction by TLC. If you see only starting materials, consider adding a catalytic amount of a stronger base or using a Dean-Stark apparatus to remove water and drive the condensation forward, especially if using aldehydes.

Question 2: My Gewald reaction produces a significant, insoluble side product instead of my desired 2-aminothiophene. What is it and how can I prevent it?

Answer: You are likely observing dimerization of the Knoevenagel condensation intermediate. This is a known competitive pathway, particularly under certain reaction conditions.[8]

  • Mechanism & Causality: The activated ylidene intermediate, which should react with sulfur, can instead act as a Michael acceptor for another molecule of the carbanion (from the deprotonated cyanoester). This leads to a dimeric species that is often less soluble and precipitates from the reaction mixture, halting the desired pathway.

SideReaction Knoevenagel_Intermediate Knoevenagel Intermediate (Ylidene) Desired_Pathway Desired Pathway: Reaction with Sulfur Knoevenagel_Intermediate->Desired_Pathway Favored by controlled temp, efficient sulfur addition Side_Pathway Side Pathway: Dimerization Knoevenagel_Intermediate->Side_Pathway Favored by high temp, excess base Thiophene_Product 2-Aminothiophene (Product) Desired_Pathway->Thiophene_Product Dimer_Product Dimer Side Product (Low Solubility) Side_Pathway->Dimer_Product

Sources

Troubleshooting

Technical Support Center: 4-Methylthiophene-3-carbonitrile Reaction Condition Optimization

Welcome to the dedicated technical support center for the synthesis and optimization of 4-methylthiophene-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 4-methylthiophene-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this important synthetic intermediate. Our goal is to provide you with actionable insights and robust protocols to enhance your reaction yields, improve purity, and streamline your workflow.

Introduction

4-Methylthiophene-3-carbonitrile is a valuable building block in the synthesis of a variety of biologically active molecules. Its preparation, while seemingly straightforward, can present several challenges that may impact the efficiency and reproducibility of your synthesis. This guide will primarily focus on the most direct and widely applicable synthetic route: the palladium-catalyzed cyanation of 3-bromo-4-methylthiophene. We will also address alternative approaches in our Frequently Asked Questions section.

Part 1: Troubleshooting Guide for Palladium-Catalyzed Cyanation

This section is formatted as a series of common issues encountered during the palladium-catalyzed cyanation of 3-bromo-4-methylthiophene, followed by potential causes and systematic solutions.

Q1: My reaction shows low or no conversion of the starting material, 3-bromo-4-methylthiophene.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently or has been deactivated.

    • Troubleshooting Steps:

      • Pre-catalyst Choice: Ensure you are using a high-quality palladium source. Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.

      • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich heterocyclic halides, bulky and electron-rich ligands like Xantphos or dppf are often successful.[1] Experiment with different ligands to find the optimal one for your system.

      • Catalyst Poisoning: Cyanide ions are known to poison palladium catalysts.[2] Consider using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which release cyanide ions slowly, maintaining a low concentration in the reaction mixture.[2][3]

      • Atmosphere Control: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.

  • Insufficient Reaction Temperature:

    • Troubleshooting Steps:

      • Increase the reaction temperature in increments of 10 °C. Typical temperatures for these reactions range from 80-120 °C, depending on the solvent.[1]

      • Ensure uniform heating and stirring to maintain a consistent temperature throughout the reaction vessel.

  • Poor Reagent Quality:

    • Troubleshooting Steps:

      • Starting Material Purity: Verify the purity of your 3-bromo-4-methylthiophene. Impurities can interfere with the catalytic cycle.

      • Cyanide Source: Use a freshly opened or properly stored cyanide source. Some cyanide salts can be hygroscopic.

      • Solvent Anhydrousness: Ensure you are using anhydrous solvents, as water can lead to side reactions and catalyst deactivation.

Q2: I am observing the formation of significant byproducts, leading to a low yield of 4-methylthiophene-3-carbonitrile.

Possible Causes & Solutions:

  • Hydrolysis of the Nitrile:

    • Troubleshooting Steps:

      • As mentioned, use anhydrous solvents and reagents.

      • During the workup, avoid prolonged exposure to acidic or basic aqueous conditions, which can hydrolyze the nitrile to the corresponding carboxylic acid or amide.

  • Homocoupling of the Starting Material:

    • Troubleshooting Steps:

      • This can occur if the reductive elimination of the product is slow compared to side reactions. Optimizing the ligand and temperature can help.

      • Ensure the stoichiometry of the cyanide source is appropriate. An excess may be required, but a large excess can lead to catalyst inhibition.

  • Decomposition of the Product or Starting Material:

    • Troubleshooting Steps:

      • Thiophene derivatives can be sensitive to high temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

      • Some thiophenes can be sensitive to acidic conditions.[4] If acidic byproducts might be forming, consider a non-acidic workup.

Q3: My reaction is difficult to reproduce, with inconsistent yields between batches.

Possible Causes & Solutions:

  • Variability in Reagent Quality:

    • Troubleshooting Steps:

      • Source all reagents from a reliable supplier and use the same batch for a series of experiments if possible.

      • Pay close attention to the quality of the palladium catalyst and ligands, as minor impurities can have a significant impact.

  • Inconsistent Inert Atmosphere:

    • Troubleshooting Steps:

      • Ensure your inert gas setup is robust. Use a manifold with good seals and purge the reaction vessel thoroughly before starting the reaction.

      • Consider using a glovebox for setting up the reaction if you continue to face reproducibility issues.

  • Stirring and Heating Inconsistencies:

    • Troubleshooting Steps:

      • Use a high-quality hotplate with a calibrated temperature probe.

      • Ensure the stirring is vigorous enough to keep all components of the reaction mixture suspended, especially if using heterogeneous catalysts or reagents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 4-methylthiophene-3-carbonitrile?

The most direct and commonly employed method is the palladium-catalyzed cyanation of 3-bromo-4-methylthiophene. This approach benefits from the commercial availability of the starting material and the extensive literature on palladium-catalyzed cross-coupling reactions.[5]

Q2: What are the key parameters to optimize for the palladium-catalyzed cyanation?

The critical parameters to optimize are the choice of palladium pre-catalyst, the phosphine ligand, the cyanide source, the base, the solvent, and the reaction temperature. A systematic approach, such as a Design of Experiments (DoE), can be highly effective in identifying the optimal conditions.

Q3: Can I use other cyanide sources besides KCN or NaCN?

Yes, and it is often recommended to use less toxic and more controlled cyanide sources. Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are excellent alternatives that can reduce catalyst poisoning and improve reaction outcomes.[2][3]

Q4: Is the Gewald reaction a viable alternative for synthesizing 4-methylthiophene-3-carbonitrile?

The Gewald reaction is a powerful tool for synthesizing 2-aminothiophenes.[4][6][7] While it could potentially be adapted to produce a precursor to 4-methylthiophene-3-carbonitrile, it would likely be a multi-step process involving the initial formation of a 2-amino-4-methylthiophene derivative, followed by deamination and introduction of the nitrile group at the 3-position. This makes it a less direct and more complex route compared to the palladium-catalyzed cyanation of 3-bromo-4-methylthiophene.

Q5: How should I purify the final product?

Standard purification techniques such as column chromatography on silica gel are typically effective. However, be aware that some thiophene derivatives can be sensitive to acidic silica gel.[4] If you observe product degradation on the column, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Recrystallization from a suitable solvent system can also be an effective purification method.

Part 3: Experimental Protocols & Data

Optimized Protocol for Palladium-Catalyzed Cyanation of 3-Bromo-4-methylthiophene

This protocol provides a starting point for your optimization studies.

Materials:

  • 3-Bromo-4-methylthiophene

  • Zinc Cyanide (Zn(CN)₂)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methylthiophene (1.0 eq.), zinc cyanide (0.6 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Table 1: Reaction Parameter Optimization Summary
EntryPd Source (mol%)Ligand (mol%)Cyanide Source (eq.)Base (eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)dppf (4)K₄[Fe(CN)₆] (0.5)Na₂CO₃ (2)MeCN/H₂O8065
2Pd₂(dba)₃ (1)Xantphos (4)Zn(CN)₂ (0.6)K₂CO₃ (2)Dioxane10085
3Pd(OAc)₂ (2)Xantphos (4)Zn(CN)₂ (0.6)Na₂CO₃ (2)DMF11092
4PdCl₂(PPh₃)₂ (2)-KCN (1.2)-NMP12078

This table is a representative summary based on literature precedents for similar reactions and should be used as a guide for your own optimization studies.

Part 4: Visualization of Key Processes

Workflow for Troubleshooting Low Conversion

The following diagram outlines a systematic approach to diagnosing and resolving low conversion in the palladium-catalyzed cyanation of 3-bromo-4-methylthiophene.

Troubleshooting_Workflow start Low or No Conversion catalyst Check Catalyst System start->catalyst temp Evaluate Reaction Temperature start->temp reagents Verify Reagent Quality start->reagents catalyst_active Is Pd(0) active species forming? catalyst->catalyst_active temp_optimal Is temperature sufficient? temp->temp_optimal reagent_purity Are reagents pure and anhydrous? reagents->reagent_purity ligand Optimize Ligand catalyst_active->ligand No cn_source Change Cyanide Source (e.g., Zn(CN)2) catalyst_active->cn_source No atmosphere Ensure Inert Atmosphere catalyst_active->atmosphere No solution Improved Conversion ligand->solution cn_source->solution atmosphere->solution increase_temp Increase Temperature Incrementally temp_optimal->increase_temp No increase_temp->solution purify_reagents Purify/Replace Reagents and Solvents reagent_purity->purify_reagents No purify_reagents->solution

Caption: Troubleshooting workflow for low conversion.

Palladium-Catalyzed Cyanation Cycle

This diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.

Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(X)L2 oxidative_addition->pd_complex Ar-X transmetalation Transmetalation (Cyanide Exchange) cn_complex Ar-Pd(II)(CN)L2 transmetalation->cn_complex [CN]⁻ reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-CN start Ar-X cn_source [CN]⁻ product Ar-CN

Caption: Palladium-catalyzed cyanation cycle.

References

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] . Organic Letters. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides . Angewandte Chemie International Edition. [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides . The Journal of Organic Chemistry. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Arkivoc. [Link]

  • Gewald reaction . Wikipedia. [Link]

  • A green chemistry approach to gewald reaction . Der Pharma Chemica. [Link]

  • Arenenitrile synthesis by cyanations or substitution . Organic Chemistry Portal. [Link]

Sources

Optimization

Preventing polymerization in thiophene synthesis.

A Guide to Preventing and Troubleshooting Unwanted Polymerization Welcome to the technical support center for thiophene synthesis. As a Senior Application Scientist, I understand that unwanted polymerization is one of th...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Unwanted Polymerization

Welcome to the technical support center for thiophene synthesis. As a Senior Application Scientist, I understand that unwanted polymerization is one of the most persistent challenges researchers face when working with thiophene and its derivatives. This guide is structured to provide direct, actionable answers to common problems, explaining not just the "what" but the "why" behind each recommendation. Our goal is to empower you with the knowledge to design robust, self-validating synthetic protocols.

Section 1: Understanding Thiophene Polymerization

Before we can prevent polymerization, we must understand the forces driving it. This section delves into the fundamental mechanisms that can hijack your synthesis.

FAQ 1: What are the primary mechanisms driving unwanted thiophene polymerization during synthesis?

Unwanted polymerization of thiophene is primarily driven by the formation of highly reactive intermediates, specifically thiophene radical cations.[1] Once formed, these species can attack neutral thiophene molecules in a chain-reaction process, leading to oligomers and insoluble polythiophene tars. There are three main pathways that initiate this process:

  • Oxidative Polymerization: This is the most common route, often intentionally used to create conductive polymers, but a frequent problem in monomer synthesis. Strong oxidizing agents, such as Iron (III) chloride (FeCl₃), readily abstract an electron from the electron-rich thiophene ring to form a radical cation.[2] This process can be highly exothermic and difficult to control if not managed properly. The polymerization proceeds through the coupling of these radical cations.[3][4]

  • Acid-Catalyzed Polymerization: Thiophene is unstable in strong protic or Lewis acid media.[2][5] Protons can activate the thiophene ring, making it susceptible to electrophilic attack by other thiophene molecules, leading to polymerization. This is particularly relevant in reactions that generate acidic byproducts or require acidic catalysts for other transformation steps.

  • Photoinduced Polymerization: Ultraviolet (UV) radiation in the presence of a photoinitiator, such as certain onium salts, can also trigger polymerization.[1] The photoinitiator absorbs light and generates radical cations that oxidize thiophene, initiating the polymerization cascade. While less common in standard benchtop synthesis, this can be a factor in reactions exposed to strong light sources for extended periods.

Polymerization_Pathways cluster_initiation Initiation Pathways Oxidant Oxidant (e.g., FeCl₃) RadicalCation Thiophene Radical Cation Oxidant->RadicalCation Oxidation Acid Acid (H⁺) Acid->RadicalCation Protonation/ Activation Light UV Light + Photoinitiator Light->RadicalCation Photo-oxidation Monomer Thiophene Monomer Monomer->Oxidant Monomer->Acid Monomer->Light Polymer Polythiophene (Unwanted Product) Monomer->Polymer Addition to Growing Chain RadicalCation->Polymer Propagation

Caption: Key pathways initiating unwanted thiophene polymerization.

Section 2: Proactive Prevention Strategies

The best way to deal with polymerization is to prevent it from starting. Careful control of your experimental setup is paramount.

FAQ 2: How can I choose the right reaction conditions to minimize polymerization?

Controlling reaction conditions is the most powerful tool for preventing polymerization. Every parameter—from temperature to the order in which you add reagents—plays a critical role.

  • Temperature Control: Many polymerization side-reactions are highly exothermic and have a higher activation energy than the desired synthesis. Running the reaction at the lowest effective temperature is crucial.[6] For oxidative couplings, initiating the reaction at 0 °C or even lower can significantly slow the rate of polymerization relative to the desired reaction.[7]

  • Solvent Choice: The solvent not only determines the solubility of reactants but also influences the stability of reactive intermediates. Halogenated solvents like chloroform are common, but be aware that they can contain radical inhibitors (like ethanol) which may impact reproducibility.[8] Choosing a solvent that provides good solubility for the monomer and intermediates without promoting polymerization is key.

  • Order of Addition: For reactions involving strong oxidants like FeCl₃, the order of addition can dramatically affect the outcome. A "reverse addition" method, where the monomer solution is added slowly to a suspension of the oxidant, is often used for polymer synthesis.[8] To prevent polymerization, a "standard addition" (adding the oxidant slowly to the monomer solution) can sometimes help maintain a low concentration of the reactive species, though this can be challenging due to the poor solubility of reagents like FeCl₃ in common solvents.[8]

  • Stoichiometry: Using a sub-stoichiometric amount of an oxidant or catalyst, where applicable, can prevent runaway reactions. However, this can also lead to decreased yields of the desired product.[8] Careful optimization is required.

Parameter Impact on Polymerization Recommendation for Prevention Reference
Temperature Higher temperatures dramatically increase the rate of polymerization.Maintain the lowest possible temperature for the desired reaction to proceed efficiently. Use an ice or dry ice bath, especially during the addition of potent reagents.[6][9][10]
Oxidant:Monomer Ratio High ratios of oxidant (e.g., >2.5 eq FeCl₃) promote rapid and extensive polymerization.Use the minimum stoichiometric amount of oxidant required. Sub-stoichiometric ratios severely decrease yield but also polymerization.[8]
Solvent Poor solvation can lead to localized high concentrations of reactants. Some solvents may contain stabilizers/inhibitors.Use dry, high-purity solvents that effectively solvate all reactants and intermediates. Be aware of stabilizers in commercial solvents (e.g., ethanol in CHCl₃).[6][8]
Order of Addition Adding monomer to a large excess of oxidant ("reverse addition") can favor polymerization.Slowly add the oxidant/catalyst to the monomer solution to keep the concentration of the initiating species low. Monitor the reaction closely.[8]
FAQ 3: What are effective inhibitors or stabilizers for thiophene synthesis, and when should I use them?

In the context of thiophene synthesis, "inhibitors" are typically quenching agents or process controls rather than traditional radical scavengers added at the start.

  • Quenching Agents: The most effective way to stop polymerization is to neutralize the initiating species.

    • For oxidative reactions , a reducing agent like sodium thiosulfate or ascorbic acid can be added at the end of the reaction to destroy any remaining oxidant.

    • For acid-catalyzed reactions , quenching with a mild base such as sodium bicarbonate solution will neutralize the acid and halt the polymerization process.

  • Radical Scavengers: While not commonly added during the reaction (as they may interfere with the desired chemistry), small amounts of radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) can be added to the purified thiophene monomer for long-term storage to prevent autopolymerization, especially if it is exposed to light or air.

  • Inert Atmosphere: Oxygen can participate in oxidative degradation and polymerization pathways. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is a standard best practice to minimize these side reactions.[8]

Section 3: Troubleshooting Common Issues

Even with careful planning, problems can arise. This section provides guidance on how to diagnose and respond to common polymerization-related issues.

FAQ 4: My reaction mixture turned into a dark, insoluble tar. What happened and can I salvage my product?

This is a classic sign of uncontrolled, extensive polymerization. The dark, insoluble material is polythiophene. This typically happens due to:

  • Poor Temperature Control: A runaway exothermic reaction.

  • Incorrect Stoichiometry: A large excess of the oxidizing or acidic agent.

  • High Reactant Concentration: Adding reagents too quickly.

Salvage Procedure:

  • Immediate Quenching: As soon as you observe rapid color change or precipitation, immediately cool the reaction vessel in an ice bath and add an appropriate quenching agent (e.g., saturated sodium bicarbonate solution for acid, or a reducing agent for oxidants).

  • Solubility Test: After quenching, attempt to dissolve the crude mixture in a large volume of a good solvent for your expected product (e.g., chloroform, THF, or toluene). The polymer is often insoluble.

  • Filtration: Filter off the insoluble black/brown polymer.

  • Purification: The desired product, if it was formed before polymerization took over, may be in the filtrate. Concentrate the filtrate and attempt purification via column chromatography or distillation.

Success is not guaranteed, but this procedure offers the best chance of recovering any unreacted starting material or desired product. The primary lesson is to modify the reaction conditions for the next attempt (lower temperature, slower addition, etc.).

Troubleshooting_Workflow Start Problem Observed: Dark, Insoluble Tar Formation Action1 Immediate Action: 1. Cool reaction in ice bath 2. Add quenching agent Start->Action1 Step2 Attempt to Dissolve Mixture in an Organic Solvent Action1->Step2 Diagnosis Diagnosis: Uncontrolled Polymerization (Temp? Stoichiometry? Rate?) Action1->Diagnosis Step3 Filter to Remove Insoluble Polymer Step2->Step3 Step4 Analyze & Purify Filtrate (Column Chromatography, etc.) Step3->Step4 End_Success Product Salvaged (Modify protocol for next run) Step4->End_Success Product Detected End_Fail Product Lost (Revise protocol significantly) Step4->End_Fail No Product Detected Diagnosis->End_Success Informs Modification Diagnosis->End_Fail Informs Revision

Caption: A workflow for troubleshooting runaway polymerization.

FAQ 5: I'm observing significant byproduct formation that appears to be oligomeric. How can I improve selectivity?

The formation of soluble oligomers indicates that polymerization has initiated but has not proceeded to the point of creating insoluble tars. This is a problem of selectivity and control.

To improve selectivity for your desired monomeric product:

  • Further Reduce Temperature: Even if you are already cooling the reaction, try going 10-20 °C lower.

  • Use a More Dilute System: High concentrations favor intermolecular reactions (polymerization). Halving the concentration of your reactants can sometimes dramatically improve selectivity.

  • Optimize Catalyst/Reagent:

    • If using a metal catalyst, screen different ligands or metals. Some catalytic systems have lower propensities for side reactions.[11]

    • If using an oxidant, consider a milder one. For example, if FeCl₃ is too harsh, other oxidants might provide more control.[12]

  • Reduce Reaction Time: Monitor the reaction closely using TLC or GC-MS. As soon as a reasonable amount of product has formed, quench the reaction immediately. Prolonged reaction times, even at low temperatures, can allow slow-growing oligomers to accumulate.[6]

Section 4: Key Experimental Protocols

Here are detailed methodologies for common procedures to prevent polymerization.

Protocol 1: Monomer Purification via Distillation

Commercial thiophene monomers can contain impurities (e.g., oxidation products) that act as polymerization initiators. Purifying the monomer immediately before use is highly recommended.

Objective: To remove non-volatile impurities and potential polymerization initiators.

Methodology:

  • Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dried.

  • Drying Agent: Add a small amount of a suitable drying agent (e.g., calcium hydride, CaH₂) to the distillation flask containing the crude thiophene monomer.

  • Inert Atmosphere: Flush the entire system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the distillation.

  • Distillation: Heat the flask gently. Collect the fraction that distills at the known boiling point of your specific thiophene derivative.

  • Storage: Collect the purified monomer in a flask that has been flushed with inert gas. For storage longer than a few hours, add a radical inhibitor like BHT (~100 ppm) and store in a dark, cold (e.g., <4 °C) environment.

Protocol 2: Controlled Oxidant Addition for Synthesis

This protocol provides a general framework for adding a potent oxidant like FeCl₃ while minimizing the risk of runaway polymerization.

Objective: To maintain a low concentration of the active oxidizing species throughout the reaction.

Methodology:

  • Preparation: Dissolve the thiophene starting material in a dry, appropriate solvent in a three-neck flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Solution/Suspension: In a separate flask, prepare a solution or fine suspension of the oxidant (e.g., FeCl₃) in the same solvent. Note: For poorly soluble oxidants, creating a well-agitated suspension is critical.

  • Slow Addition: Add the oxidant solution/suspension to the dropping funnel. Add the oxidant to the cooled thiophene solution dropwise over an extended period (e.g., 1-2 hours).

  • Temperature Monitoring: Carefully monitor the internal reaction temperature. If it rises by more than 2-3 °C, pause the addition until it cools back down.

  • Reaction Monitoring: After the addition is complete, monitor the reaction's progress via TLC or GC.

  • Quenching: Once the reaction is complete, quench it by pouring it into a beaker containing an appropriate quenching solution (e.g., a stirred solution of methanol or a reducing agent).

References
  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). Polymers (Basel). [Link]

  • Mechanism of Photoinduced Step Polymerization of Thiophene by Onium Salts: Reactions of Phenyliodinium and Diphenylsulfinium Radical Cations with Thiophene. (1998). Macromolecules. [Link]

  • A novel route for polymerisation of thiophene based conducting polymers using trace-free oxidants. (2012). Polymer Chemistry. [Link]

  • Thiophene - Wikipedia. (n.d.). Wikipedia. [Link]

  • Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (1991). Defense Technical Information Center. [Link]

  • Basic oxidative polymerization mechanism for thiophene and pyrrole. (2016). ResearchGate. [Link]

  • Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces. (2023). Angewandte Chemie International Edition. [Link]

  • Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3. (2018). ResearchGate. [Link]

  • Poly(thiophene) Nanoparticles Prepared by Fe3+-Catalyzed Oxidative Polymerization: A Size-Dependent Effect on Photoluminescence Property. (2012). Macromolecules. [Link]

  • Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. (2023). ResearchGate. [Link]

  • Temperature and solvent control in the synthesis of 2-aminothiophenes... (2021). ResearchGate. [Link]

  • Selective Removal of Thiophene Using Surface Molecularly Imprinted Polymers Based on β-Cyclodextrin Porous Carbon Nanospheres and Polycarboxylic Acid Functional Monomers. (2019). Energy & Fuels. [Link]

  • Selective Removal of Thiophene Using Surface Molecularly Imprinted Polymers Based on β-Cyclodextrin Porous Carbon Nanospheres and Polycarboxylic Acid Functional Monomers. (2019). ResearchGate. [Link]

  • Polymerization of thiophene and its derivatives. (1991).
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. [Link]

  • Polymerization of Thiophene and Alkylthiophenes. (1949). Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 4-Methylthiophene-3-carbonitrile Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for reactions involving 4-Methylthiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 4-Methylthiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for common transformations of this versatile heterocyclic building block. The inherent electronic nature of the thiophene ring, influenced by the electron-donating methyl group and the electron-withdrawing nitrile group, presents unique challenges and opportunities in catalyst selection and reaction optimization.

This resource is structured to address your questions logically, moving from general catalyst recommendations to specific troubleshooting scenarios you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and synthetically useful reactions performed on the 4-Methylthiophene-3-carbonitrile scaffold?

The 4-Methylthiophene-3-carbonitrile core offers several strategic positions for chemical modification. The primary reaction classes include:

  • Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.): These are typically performed on a halogenated precursor (e.g., 2-bromo-4-methylthiophene-3-carbonitrile) to build C-C or C-N bonds at the C2 or C5 positions of the thiophene ring. The choice of catalyst is critical for achieving high yields and avoiding common side reactions.

  • Nitrile Group Transformations: The carbonitrile group is a versatile functional handle that can be converted into a primary amine (via reduction), a carboxylic acid or amide (via hydrolysis), or a ketone (via reaction with an organometallic reagent).[1][2] Catalyst selection here is crucial for achieving chemoselectivity, especially to avoid reduction of the thiophene ring.

  • Thiophene Ring Hydrogenation: In some synthetic routes, saturation of the thiophene ring to form a tetrahydrothiophene derivative is desired. This requires specific hydrogenation catalysts that can operate under conditions that may also affect the nitrile group.[3]

Q2: For a Suzuki coupling with a bromo-substituted 4-methylthiophene-3-carbonitrile, which palladium catalyst system should I start with?

For Suzuki-Miyaura couplings on electron-rich heterocyclic systems like thiophene, catalyst systems that promote rapid oxidative addition and reductive elimination are essential to outcompete side reactions. A robust starting point is a palladium(II) precatalyst paired with a sterically hindered biarylphosphine ligand.[4]

  • Recommended Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a precatalyst like XPhos G3 with a ligand such as SPhos or XPhos is highly effective.[4][5] These bulky, electron-rich ligands facilitate the key steps in the catalytic cycle and are well-suited for heteroaromatic substrates.

  • Recommended Base and Solvent: A mild inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred to minimize protodeboronation of the boronic acid partner.[4][5] Common solvents include 1,4-dioxane or a THF/water mixture.[4][6]

Q3: How can I selectively reduce the nitrile group to a primary amine without hydrogenating the thiophene ring?

Chemoselective reduction of the nitrile is a common challenge. The thiophene ring is susceptible to hydrogenation under certain conditions.

  • Chemical Hydride Reagents: The most reliable method is to use a chemical hydride source. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing nitriles to primary amines.[7] The reaction is typically run in an ethereal solvent like THF or diethyl ether at temperatures ranging from 0 °C to reflux. This method generally does not affect the aromaticity of the thiophene ring. A milder reducing agent like DIBAL-H can be used to reduce the nitrile to an aldehyde after hydrolysis.[2]

  • Catalytic Hydrogenation: While riskier for the thiophene ring, certain catalytic systems can be employed. A Raney Nickel catalyst under carefully controlled conditions (lower temperature and pressure) can sometimes achieve this transformation, but over-reduction is a significant risk. Platinum-based catalysts are often used for thiophene ring hydrogenation and should generally be avoided if only nitrile reduction is desired.[8]

Troubleshooting Guide: Cross-Coupling Reactions

Cross-coupling reactions on thiophene scaffolds can be prone to specific issues. This guide addresses the most common problems in a question-and-answer format.

Issue 1: Low yield in Suzuki coupling with significant formation of a deborylated thiophene byproduct.

This is a classic symptom of protodeboronation, where the boronic acid starting material is consumed by reacting with a proton source in the reaction medium instead of participating in the cross-coupling cycle.[5]

Causality Checklist & Solutions:

  • Are you using a strong, protic base like NaOH or KOH?

    • Problem: Strong bases and high pH (>10) are known to accelerate the rate of protodeboronation.[5]

    • Solution: Switch to milder, non-nucleophilic inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that suppress this side reaction.[4][5]

  • Is your reaction temperature too high (e.g., >100 °C)?

    • Problem: While higher temperatures increase the rate of the desired reaction, they disproportionately accelerate the rate of boronic acid decomposition.[5]

    • Solution: Lower the reaction temperature. Operating in the 60-80 °C range can significantly improve the outcome by slowing the undesired decomposition pathway.[5]

  • Is your catalyst system inefficient?

    • Problem: A slow or poorly chosen catalyst gives the unstable boronic acid more time to decompose before it can engage in the catalytic cycle.

    • Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G3 or G4 precatalysts) combined with bulky biarylphosphine ligands (e.g., XPhos, SPhos) are designed for high turnover rates and can often be used at lower temperatures.[5]

Decision Tree for Troubleshooting Suzuki Coupling

G start Low Yield & High Deborylation q_base Base Check: Using NaOH/KOH? start->q_base s_base Solution: Switch to K₃PO₄ or Cs₂CO₃ q_base->s_base Yes q_temp Temperature Check: > 100 °C? q_base->q_temp No s_base->q_temp s_temp Solution: Lower Temp to 60-80 °C q_temp->s_temp Yes q_cat Catalyst Check: Using older Pd source (e.g., Pd(PPh₃)₄)? q_temp->q_cat No s_temp->q_cat s_cat Solution: Use Pd(OAc)₂ + SPhos or a G3 Precatalyst q_cat->s_cat Yes end_node Optimized Reaction q_cat->end_node No (Re-evaluate substrate purity) s_cat->end_node

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Issue 2: No reaction or low conversion in Buchwald-Hartwig amination.

Failure in C-N coupling reactions often points to catalyst deactivation or suboptimal choice of ligand and base combination for the specific amine coupling partner.[9][10]

Causality Checklist & Solutions:

  • Is your amine substrate particularly hindered or electron-poor?

    • Problem: Sterically demanding or weakly nucleophilic amines require more reactive catalyst systems to facilitate the C-N bond-forming reductive elimination step.

    • Solution: For hindered primary or secondary amines, ligands like BrettPhos or the Josiphos family can be effective. For weakly nucleophilic amines, a stronger base like sodium tert-butoxide (NaOtBu) may be required to generate the active amide nucleophile.[11]

  • Are you using an appropriate ligand for a heteroaromatic halide?

    • Problem: Thiophene halides can be challenging substrates. Some ligands that work well for simple aryl halides may be less effective here.

    • Solution: Bidentate ligands like Xantphos have proven effective for coupling amines with aminothiophenes and halopyridines, indicating their utility in heteroaromatic systems.[12]

  • Is your palladium source being properly activated?

    • Problem: If using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction leads to a low concentration of the active catalyst.

    • Solution: Using modern palladium precatalysts (e.g., Buchwald G3 precatalysts) ensures clean and efficient generation of the active LPd(0) species, leading to more reliable and reproducible results.

Recommended Starting Protocols & Data

The following tables summarize recommended starting conditions for key transformations. These should be considered as robust starting points for further optimization.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

(Reaction: 2-Bromo-4-methylthiophene-3-carbonitrile + Arylboronic Acid)

ParameterCondition A (General)Condition B (For Unstable Boronic Acids)
Palladium Source Pd(OAc)₂ (2-5 mol%)XPhos G3 Precatalyst (1-2 mol%)
Ligand SPhos (4-10 mol%)Included in precatalyst
Base K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (5:1)THF / H₂O (10:1)
Temperature 80 °C60 °C
Reference [4][5]
Table 2: Recommended Conditions for Nitrile Transformations
TransformationReagent/CatalystSolventTemperatureKey ConsiderationsReference
Reduction to Amine LiAlH₄ (2.0 equiv)THF0 °C to RTCareful quenching required. Highly selective for the nitrile.[7]
Hydrolysis to Amide H₂SO₄ (conc.) in t-BuOHtert-Butanol40-50 °Ct-BuOH solvent can help stop the reaction at the amide stage.[7]
Hydrolysis to Acid 6M H₂SO₄ (aq)WaterRefluxHarsh conditions; will fully hydrolyze to the carboxylic acid.[2]
Conversion to Ketone Grignard Reagent (1.2 equiv)Diethyl Ether0 °C to RTRequires acidic workup to hydrolyze the imine intermediate.[7]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a 2-bromo-4-methylthiophene-3-carbonitrile with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromo-4-methylthiophene-3-carbonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).[5]

  • Vessel Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 5:1) via syringe.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Workflow for Nitrile Group Derivatization

The nitrile group on the 4-methylthiophene scaffold is a gateway to numerous other functional groups. The choice of reagent dictates the outcome.

G cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_organometallic Organometallic Addition start 4-Methylthiophene- 3-carbonitrile (R-CN) amine Primary Amine (R-CH₂NH₂) start->amine LiAlH₄ aldehyde Aldehyde (R-CHO) start->aldehyde 1. DIBAL-H 2. H₃O⁺ workup amide Amide (R-CONH₂) start->amide H₂SO₄ / t-BuOH acid Carboxylic Acid (R-COOH) start->acid H₃O⁺ / Reflux ketone Ketone (R-CO-R') start->ketone 1. R'-MgBr 2. H₃O⁺ workup amide->acid H₃O⁺ / Heat

Caption: Synthetic pathways from the nitrile functional group.

References
  • Zafar, H., Alam, S., Ansar, M. Z., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 58. [Link]

  • Yousif, D., Tombolato, S., Ould Maina, E., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]

  • Yousif, D., Tombolato, S., Ould Maina, E., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. ORGANICS, 2(4), 415-423. [Link]

  • Guillaumet, G., et al. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry. [Link]

  • Zia, A., et al. (n.d.). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. ResearchGate. [Link]

  • Sallé, M., et al. (2001). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Tetrahedron Letters. [Link]

  • Guler, G. O., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1109-1122. [Link]

  • Wang, C., et al. (2021). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 12(35), 11776-11782. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ledwon, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7375. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31633-31649. [Link]

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31633-31649. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted thiophene-3-carbonitrile. [Link]

  • Royal Society of Chemistry. (2022). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Xi, Y., et al. (2015). On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. Physical Chemistry Chemical Physics, 17(15), 9886-9894. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Gicanda, A. M., et al. (2022). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 12(1), 435-467. [Link]

  • Bonincontro, D., et al. (2016). Insights into the Reactivity of Thiophene: Heterogeneous Alkylation. Catalysts, 6(6), 83. [Link]

  • Imanipour, A., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. Applied Research Frontiers, 1(1), 1-6. [Link]

  • Zhang, Y., et al. (2022). Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research, 61(4), 1735-1742. [Link]

  • Li, D., et al. (2010). Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. Advanced Materials Research, 113-116, 179-182. [Link]

  • ResearchGate. (n.d.). Substrate scope of thiophenols. [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Liu, B., et al. (n.d.). The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT. ResearchGate. [Link]

  • Xi, Y., et al. (2015). On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. Physical Chemistry Chemical Physics. [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. [Link]

  • Köcher, S., et al. (2002). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 67(25), 8965-8974. [Link]

  • K-A, M. N., et al. (2013). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 49(7), 1056-1059. [Link]

  • Al-Zaydi, K. M. (2009). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2009(11), 161-171. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Synthesis of 4-Methylthiophene-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-methylthiophene-3-carbonitrile. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-methylthiophene-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in this synthesis, which is typically achieved via the Gewald reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The Gewald reaction is a powerful one-pot multicomponent reaction that condenses a ketone (acetone, in this case), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base to form the desired 2-amino-4-methylthiophene-3-carbonitrile.[1] The choice of solvent is arguably one of the most critical parameters, profoundly influencing reaction rate, yield, and purity by affecting reactant solubility, intermediate stability, and the reaction temperature.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, with a focus on solvent-related causes and solutions.

Q1: My reaction yield is very low, or the reaction failed to initiate. What's going wrong?

Answer:

Low or no yield is a frequent issue, often pointing to problems with reactant solubility or suboptimal reaction conditions, both of which are intrinsically linked to the solvent.

  • Primary Cause: Poor Solubility of Elemental Sulfur.

    • Expertise & Experience: Elemental sulfur exists as a stable eight-membered ring (S₈) which has very poor solubility in many common organic solvents, especially alcohols like ethanol or methanol at lower temperatures. If the sulfur does not sufficiently dissolve, it cannot participate in the reaction, leading to a stalled synthesis.

    • Troubleshooting Protocol:

      • Switch to a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are more effective at dissolving elemental sulfur. Consider using a DMF-ethanol mixture to balance the solubility of all components.[2]

      • Increase Temperature: If using a solvent like ethanol, ensure the reaction is run at reflux to maximize the solubility of all reactants.

      • Mechanical Agitation: Vigorous stirring is crucial to keep the sulfur suspended and increase its surface area for reaction.

  • Secondary Cause: Incomplete Knoevenagel Condensation.

    • Expertise & Experience: The initial step is a base-catalyzed Knoevenagel condensation between acetone and malononitrile.[1] The solvent must facilitate this step. Polar protic solvents like ethanol can stabilize the intermediates and participate in the necessary proton transfers.

    • Troubleshooting Protocol:

      • Verify Base-Solvent Compatibility: Ensure your chosen base (e.g., morpholine, triethylamine, KOH) is soluble and active in your solvent.

      • Solvent Comparison: An optimization study on a related synthesis found ethanol to be superior to DMF, methanol (MeOH), or isopropanol (i-PrOH), suggesting its protic nature is beneficial for the overall transformation.[3] If using an aprotic solvent, ensure reaction conditions are optimized for the condensation step.

Q2: The reaction mixture turned into a dark brown or black tar, making product isolation impossible. What happened?

Answer:

This is a classic sign of polymerization and the formation of complex polysulfides, typically caused by excessive heat.[4]

  • Primary Cause: High Reaction Temperature.

    • Expertise & Experience: The solvent's boiling point dictates the maximum temperature of a reaction run at reflux. High-boiling solvents like DMF (153 °C) or DMSO (189 °C) can lead to thermal degradation of reactants or intermediates if not carefully controlled. At elevated temperatures, starting materials or the unsaturated nitrile intermediate can polymerize.[4]

    • Trustworthiness: A self-validating system for this issue is to monitor the reaction temperature strictly. If tarring occurs, reducing the temperature is the first logical step.

    • Troubleshooting Protocol:

      • Select a Lower-Boiling Solvent: Switch from DMF or DMSO to ethanol (78 °C) or acetonitrile (82 °C) to impose a lower temperature ceiling on the reaction.[5]

      • Implement Precise Temperature Control: Instead of refluxing, use an oil bath with a temperature controller set to a specific point (e.g., 60-70 °C) to avoid runaway temperatures.

      • Reduce Reaction Time: Prolonged heating, even at moderate temperatures, can contribute to side reactions. Monitor the reaction by TLC and stop it upon completion.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues.

G start Reaction Outcome low_yield Low / No Yield start->low_yield Problem tar Dark / Tarry Mixture start->tar Problem success Successful Reaction start->success Good check_solubility Cause: Poor Sulfur Solubility? low_yield->check_solubility check_temp Cause: Temperature Too High? tar->check_temp check_solubility->success No, problem solved action_solvent Action: Switch to DMF or increase temperature check_solubility->action_solvent Yes check_temp->success No, problem solved action_temp Action: Use lower-boiling solvent (e.g., Ethanol) or control temp check_temp->action_temp Yes

Caption: Troubleshooting decision tree for the synthesis of 4-methylthiophene-3-carbonitrile.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding solvent choice and its mechanistic implications.

Q1: What is the ideal solvent for the synthesis of 4-methylthiophene-3-carbonitrile?

Answer:

There is no single "best" solvent, as the ideal choice depends on a balance of factors. However, a comparative analysis provides a strong starting point.

  • Expertise & Experience: The choice involves a trade-off between reactant solubility and managing side reactions. Alcohols are excellent for the initial condensation but poor for dissolving sulfur. Polar aprotic solvents are the reverse.

  • Data Presentation:

SolventTypeBoiling Point (°C)AdvantagesDisadvantages
Ethanol Polar Protic78Excellent for Knoevenagel condensation; easy to remove; product often precipitates on cooling.[2]Poor solubility for elemental sulfur; may require longer reaction times.
Methanol Polar Protic65Similar to ethanol but with a lower boiling point.Poor sulfur solubility; higher toxicity.
DMF Polar Aprotic153Good solvent for elemental sulfur and organic reactants.[2]High boiling point can cause tarring[4]; difficult to remove.
Acetonitrile Polar Aprotic82Good general-purpose solvent with a moderate boiling point.[5]Can be less effective for the initial condensation than alcohols.
Water Polar Protic100"Green" solvent; can be effective, especially with ultrasound activation.[6]Poor solubility for most organic reactants; requires specific protocols.

Recommendation: Start with ethanol . It provides a good balance of properties and is often successful. If yield is low due to solubility issues, a mixture of ethanol and DMF is the next logical step.

Q2: How does the solvent influence the mechanism of the Gewald reaction?

Answer:

The solvent is not a passive bystander; it actively influences each step of the reaction pathway.

  • Authoritative Grounding: The Gewald mechanism proceeds via three main stages: (1) Knoevenagel-Cope condensation, (2) Michael addition of sulfur, and (3) cyclization and aromatization.[1][7]

    • Knoevenagel-Cope Condensation: This base-catalyzed step involves the formation of charged intermediates. Polar protic solvents like ethanol can stabilize these intermediates through hydrogen bonding and facilitate the required proton transfers.

    • Sulfur Addition & Polysulfide Chemistry: The reaction involves the opening of the S₈ ring to form polysulfide intermediates.[7] Polar aprotic solvents (DMF, DMSO) are better at solvating these sulfur species. Computational studies often use a solvent model (like SMD for ethanol) to accurately calculate the energetics of these steps, highlighting the solvent's critical role.[7][8]

    • Cyclization & Aromatization: The final intramolecular cyclization to form the thiophene ring is the thermodynamic driving force of the reaction.[7] The solvent must be able to solvate the transition states effectively without hindering the ring-closing process.

Gewald Reaction Mechanism

The diagram below illustrates the key steps and highlights the solvent's influence.

G cluster_0 1. Knoevenagel-Cope Condensation cluster_1 2. Sulfur Addition cluster_2 3. Cyclization & Tautomerization reactants Acetone + Malononitrile + Base intermediate1 α,β-Unsaturated Nitrile reactants->intermediate1 intermediate2 Thiiranium/Polysulfide Intermediate intermediate1->intermediate2 solvent_role1 Influenced by Polar Protic Solvents (e.g., Ethanol) intermediate1->solvent_role1 sulfur Elemental Sulfur (S8) sulfur->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 solvent_role2 Influenced by Polar Aprotic Solvents (e.g., DMF for solubility) intermediate2->solvent_role2 product 2-Amino-4-methyl- thiophene-3-carbonitrile intermediate3->product

Caption: Key stages of the Gewald reaction and solvent influence.

Q3: Can this synthesis be performed using "green" or solvent-free methods?

Answer:

Yes, modern approaches have focused on making the Gewald reaction more environmentally sustainable.

  • Aqueous Synthesis: Several procedures have been developed that use water as the solvent. These often require additives or activation methods like ultrasound to overcome the poor solubility of the organic reactants.[6] This approach eliminates volatile organic compounds (VOCs).

  • Solvent-Free Mechanochemistry: A highly innovative approach involves performing the reaction by high-speed ball milling without any bulk solvent.[9] This method is not only environmentally friendly but can also be catalytic in base and proceed under aerobic conditions, offering significant advantages over traditional solvent-based methods.[9] These methods represent the forefront of sustainable chemical synthesis.

Part 3: Experimental Protocols

Protocol 1: Standard Synthesis in Ethanol

This protocol is a reliable starting point for the synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (80 mL).

  • Reagents: Add acetone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol).

  • Catalyst: Slowly add a basic catalyst, such as morpholine or diethylamine (0.12 mol). The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture in an ice bath. The product often precipitates as a yellowish solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and then water to remove residual catalyst and salts. The crude product can be purified by recrystallization from hot ethanol or an ethanol/acetone mixture to yield 2-amino-4-methylthiophene-3-carbonitrile.[2][10]

Protocol 2: Troubleshooting with a DMF-Ethanol Co-solvent System

Use this protocol if Protocol 1 results in low yields due to poor sulfur solubility.

  • Setup: To a 250 mL round-bottom flask with a stirrer and condenser, add a 1:1 mixture of ethanol and DMF (80 mL total).

  • Reagents: Add acetone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol). Stir until the sulfur has largely dissolved.

  • Catalyst: Slowly add the basic catalyst (0.12 mol).

  • Reaction: Heat the mixture to 70-75 °C using a thermostatically controlled oil bath. Do not reflux, as the temperature would be too high. Monitor by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. The product should precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize from hot ethanol if necessary.

References

  • Al-Etaibi, A. M., El-Apasery, M. A., & Mahmoud, A. M. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • Dyakonov, V. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • Shell International Research Maatschappij B.V. (1989). Process for preparing thiophene derivatives. Google Patents.
  • Elattar, K. M., et al. (2020). Synthesis of substituted thiophene-3-carbonitrile. ResearchGate. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Dandia, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-methylthiophene. Organic Syntheses Procedure. Available at: [Link]

  • Olasunkanmi, L. A., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. Available at: [Link]

  • Dyakonov, V. A., et al. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • Khetrapal, C. L., & Kunwar, A. C. (1979). Solvent effects on proton chemical shifts in thiophenes. Proceedings of the Indian Academy of Sciences - Section A.
  • Zhang, P., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents.
  • ResearchGate. (n.d.). Halogenated Thiophenes Serve as Solvent Additive in Mediating Morphology and Reaching Efficient Organic Solar Cells. Available at: [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Self, J. L., et al. (2020). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Methylthiophene-3-carbonitrile and 2-Aminothiophene-3-carbonitrile for the Research Scientist

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of heterocyclic scaffolds is paramount for the rational design of synthetic routes and the development of nove...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of heterocyclic scaffolds is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth, objective comparison of the chemical reactivity of two important thiophene derivatives: 4-methylthiophene-3-carbonitrile and 2-aminothiophene-3-carbonitrile. By synthesizing established principles of organic chemistry with available experimental data, this document aims to serve as a practical resource for predicting and exploiting the distinct chemical behaviors of these valuable building blocks.

Introduction: Structural and Electronic Divergence

At first glance, 4-methylthiophene-3-carbonitrile and 2-aminothiophene-3-carbonitrile share a common thiophene-3-carbonitrile core. However, the substituent at the 2- versus the 4-position—an amino group versus a methyl group—imparts dramatically different electronic properties to the thiophene ring, leading to significant divergences in their chemical reactivity.

CompoundStructureKey SubstituentElectronic Effect of Key Substituent
4-Methylthiophene-3-carbonitrile 4-Methyl (-CH₃)Weakly electron-donating (activating) via induction and hyperconjugation.
2-Aminothiophene-3-carbonitrile 2-Amino (-NH₂)Strongly electron-donating (activating) via resonance (mesomeric effect).

The strongly electron-donating amino group in 2-aminothiophene-3-carbonitrile significantly increases the electron density of the thiophene ring, particularly at the 5-position, making it highly susceptible to electrophilic attack. In contrast, the methyl group in 4-methylthiophene-3-carbonitrile is a much weaker activating group. Both rings are, however, deactivated to some extent by the electron-withdrawing cyano group at the 3-position. This interplay of activating and deactivating effects governs the reactivity and regioselectivity of these molecules.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of thiophene chemistry. The increased electron density in 2-aminothiophene-3-carbonitrile renders it significantly more reactive towards electrophiles than 4-methylthiophene-3-carbonitrile.

G cluster_0 Reactivity Towards Electrophiles 2-Aminothiophene-3-carbonitrile 2-Aminothiophene-3-carbonitrile Highly Activated Ring Highly Activated Ring 2-Aminothiophene-3-carbonitrile->Highly Activated Ring Strongly Donating -NH₂ 4-Methylthiophene-3-carbonitrile 4-Methylthiophene-3-carbonitrile Moderately Activated Ring Moderately Activated Ring 4-Methylthiophene-3-carbonitrile->Moderately Activated Ring Weakly Donating -CH₃ More Reactive More Reactive Highly Activated Ring->More Reactive Less Reactive Less Reactive Moderately Activated Ring->Less Reactive

Caption: Comparative activation towards electrophilic attack.

Regioselectivity:

  • 2-Aminothiophene-3-carbonitrile: The powerful activating effect of the 2-amino group directs incoming electrophiles predominantly to the vacant 5-position.

  • 4-Methylthiophene-3-carbonitrile: The directing effects of the 4-methyl (ortho, para-directing) and 3-cyano (meta-directing) groups are synergistic, both favoring substitution at the 5-position. The 2-position is also a potential site of substitution, though generally less favored.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[1][2] Due to its highly activated nature, 2-aminothiophene-3-carbonitrile is expected to undergo Vilsmeier-Haack formylation with ease at the 5-position. 4-Methylthiophene-3-carbonitrile, being less activated, would likely require more forcing conditions to achieve the same transformation.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Aminothiophene-3-carbonitrile (Representative)

This protocol is adapted from procedures for similar electron-rich thiophenes.[3][4]

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0-5 °C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-aminothiophene-3-carbonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with aqueous sodium hydroxide until it is alkaline (pH > 8).

  • Isolation: The product, 2-amino-5-formylthiophene-3-carbonitrile, will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure product.

Halogenation

The higher electron density of 2-aminothiophene-3-carbonitrile suggests it will undergo halogenation, such as bromination, more readily than 4-methylthiophene-3-carbonitrile. Milder halogenating agents like N-bromosuccinimide (NBS) would likely suffice for the former, while the latter might require elemental bromine, potentially with a Lewis acid catalyst for efficient conversion.

Experimental Protocol: Bromination of 4-Methylthiophene-3-carbonitrile (Representative)

This protocol is based on general procedures for the bromination of substituted thiophenes.[5]

  • Setup: In a flask protected from light, dissolve 4-methylthiophene-3-carbonitrile (1 equivalent) in a suitable solvent such as acetic acid or chloroform.

  • Reagent Addition: Cool the solution in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.

  • Reaction: Allow the reaction to proceed at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-bromo-4-methylthiophene-3-carbonitrile.

Reactivity of the Nitrile Group

The nitrile group in both compounds can undergo hydrolysis or reduction. The electronic nature of the thiophene ring can influence the reactivity of the nitrile, although this effect is generally less pronounced than the influence on the ring itself.

Hydrolysis

Hydrolysis of the nitrile to a carboxylic acid or amide can be achieved under acidic or basic conditions. The rate of hydrolysis is not expected to differ dramatically between the two compounds based solely on the electronic effects of the remote substituents.

Reduction

The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][7] This reaction provides a pathway to aminomethylthiophene derivatives.

Experimental Protocol: Reduction of 4-Methylthiophene-3-carbonitrile to (4-Methylthiophen-3-yl)methanamine (Representative)

This is a general procedure for nitrile reduction using LiAlH₄.

  • Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 4-methylthiophene-3-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or diethyl ether.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude primary amine. Further purification can be achieved by distillation or by conversion to a salt and recrystallization.

Reactions of the Substituents

The amino and methyl groups themselves are sites of potential reactivity.

Reactions of the Amino Group in 2-Aminothiophene-3-carbonitrile

The primary amino group can undergo a variety of reactions, including:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents at the 2-position.

Reactions of the Methyl Group in 4-Methylthiophene-3-carbonitrile

The methyl group can be functionalized, for example, through:

  • Free-Radical Halogenation: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator to form a bromomethyl derivative.

  • Oxidation: Oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate.[8][9]

G cluster_eas Electrophilic Aromatic Substitution cluster_nitrile Nitrile Group Reactions cluster_substituent Substituent Reactions Start Comparative Reactivity Analysis EAS_Reactivity 2-Aminothiophene-3-carbonitrile > 4-Methylthiophene-3-carbonitrile Start->EAS_Reactivity Nitrile_Reactivity Similar reactivity expected Start->Nitrile_Reactivity Amino_Reactions N-Acylation, Diazotization (on 2-aminothiophene...) Start->Amino_Reactions Methyl_Reactions Halogenation, Oxidation (on 4-methylthiophene...) Start->Methyl_Reactions EAS_Regioselectivity Predominantly at C5 for both EAS_Reactivity->EAS_Regioselectivity Hydrolysis Hydrolysis to COOH or CONH₂ Reduction Reduction to CH₂NH₂ Nitrile_Reactivity->Hydrolysis Nitrile_Reactivity->Reduction

Caption: Overview of comparative reactivity pathways.

Conclusion

References

  • PubMed. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). [Link]

  • ResearchGate. (2008). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry. [Link]

  • National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ResearchGate. (2002). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. [Link]

  • ResearchGate. (2017). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. [Link]

  • YouTube. (2020). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | In Simple Way. [Link]

  • Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles. [Link]

  • Thieme. (n.d.). Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • YouTube. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • National Institutes of Health. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • ResearchGate. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Arkivoc. (2012). On the Vilsmeier Formylation of N-Aryl-substituted 2-Aminothiophenes - A Simple Route to New Thieno[2,3-b]quinolinium Salts. [Link]

  • Google Patents. (n.d.).
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • YouTube. (2020). Reducing Nitriles--Another Way to Make Aldehydes & Amines. [Link]

  • Organic-Reaction.com. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • National Institutes of Health. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • University of Johannesburg. (n.d.). Modelling of Aminothiophene-Carbonitrile Derivatives as Potential Drug Candidates for Hepatitis B and C. [Link]

  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. [Link]

  • National Institutes of Health. (n.d.). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. [Link]

  • ResearchGate. (2004). A novel method for the bromination of thiophenes. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of substituted thiophene-3-carbonitrile. [Link]

Sources

Comparative

The Ascendancy of Thiophene-3-carbonitriles in Modern Drug Discovery: A Comparative Analysis

In the landscape of medicinal chemistry, the relentless pursuit of novel scaffolds that can serve as a foundation for potent and selective therapeutics is paramount. Among the privileged heterocyclic structures, the thio...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel scaffolds that can serve as a foundation for potent and selective therapeutics is paramount. Among the privileged heterocyclic structures, the thiophene nucleus has consistently demonstrated its value, underpinning a number of FDA-approved drugs.[1][2] This guide delves into a specific and highly promising class of these compounds: thiophene-3-carbonitrile derivatives. Their unique electronic properties and synthetic accessibility have positioned them as formidable candidates in the development of next-generation targeted therapies, particularly in oncology.

This technical guide offers a comparative analysis of selected thiophene-3-carbonitrile derivatives, drawing upon experimental data to objectively assess their performance as anticancer agents and kinase inhibitors. We will explore the structure-activity relationships that govern their biological effects and provide detailed protocols for their synthesis and evaluation, empowering researchers to navigate this exciting area of drug design.

The Thiophene-3-carbonitrile Scaffold: A Privileged Framework in Medicinal Chemistry

The thiophene ring is a bioisostere of the phenyl ring, offering similar steric and electronic properties while introducing a sulfur atom that can engage in unique interactions with biological targets.[1] The addition of a carbonitrile (-C≡N) group at the 3-position is a key functionalization that significantly influences the molecule's properties. The nitrile group is a strong electron-withdrawing group, which can modulate the reactivity and electronic distribution of the thiophene ring. Furthermore, it can act as a hydrogen bond acceptor, a crucial feature for binding to the active sites of enzymes like kinases.[1]

A cornerstone of thiophene-3-carbonitrile synthesis is the Gewald reaction, a multicomponent condensation that allows for the efficient construction of highly functionalized 2-aminothiophenes from simple starting materials.[3][4] This reaction's versatility and amenability to various modifications have made a diverse library of thiophene-3-carbonitrile derivatives readily accessible for biological screening.[5]

Comparative Analysis of Thiophene-3-carbonitrile Derivatives as Anticancer Agents

The anticancer potential of thiophene derivatives has been extensively documented, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[6][7] Here, we compare a selection of thiophene-3-carbonitrile derivatives to illustrate the impact of structural modifications on their anticancer activity.

Table 1: Comparative Anticancer Activity (IC50) of Selected Thiophene Derivatives

Compound IDR1 GroupR2 GroupCancer Cell LineIC50 (µM)Reference
Compound A Phenyl-NH-CO-PhenylMCF-7 (Breast)21.3[8]
SB-200 Substituted Phenyl-NH-CO-ArylMCF-7 (Breast)<30[8]
Thio-Iva Acrylonitrile derivative-Huh-7 (Liver)0.29 ± 0.18[9]
Thio-Dam Acrylonitrile derivative-Huh-7 (Liver)0.81 ± 0.26[9]
Sorafenib (Reference Drug)-Huh-7 (Liver)2.50 ± 0.14[9]
Compound 2b Carboxamide derivative-Hep3B (Liver)5.46[10]
Compound 2e Carboxamide derivative-Hep3B (Liver)12.58[10]

Note: The structures of "Compound A" and "SB-200" are described in the referenced literature. Thio-Iva and Thio-Dam are thienyl-acrylonitrile derivatives. Compounds 2b and 2e are thiophene-carboxamide derivatives.

The data presented in Table 1 highlights the significant anticancer potential of thiophene-3-carbonitrile derivatives. Notably, Thio-Iva and Thio-Dam exhibit sub-micromolar IC50 values against the Huh-7 hepatocellular carcinoma cell line, demonstrating superior potency compared to the clinically approved multi-kinase inhibitor, sorafenib.[9] This underscores the potential of the thiophene-3-carbonitrile scaffold to yield highly effective anticancer agents. The variations in activity between different derivatives also emphasize the critical role of substituent groups in modulating cytotoxicity, a key aspect of structure-activity relationship (SAR) studies.

Thiophene-3-carbonitriles as Potent Kinase Inhibitors

A primary mechanism through which many thiophene derivatives exert their anticancer effects is the inhibition of protein kinases.[6] These enzymes play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The thiophene-3-carbonitrile scaffold is particularly well-suited for targeting the ATP-binding pocket of kinases.[11]

Table 2: Comparative Kinase Inhibitory Activity (IC50) of Selected Thiophene Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Thio-Iva VEGFR-23310[9]
Compound 5k EGFR40-204[12]
Compound 5k Her240-204[12]
Compound 5k VEGFR240-204[12]
Compound 5k CDK240-204[12]
Sunitinib (Reference Drug)261 (CDK2)[12]
Compound 6c CDK2183 ± 10[12]
Compound 6c EGFR83 ± 5[12]
Compound 6c VEGFR-276 ± 4[12]
Compound 6c HER2138 ± 7[12]

The data in Table 2 showcases the potent and, in some cases, multi-targeted kinase inhibitory activity of thiophene-3-carbonitrile derivatives. For instance, compound 5k demonstrates broad-spectrum inhibition of several key kinases involved in cancer progression, with IC50 values comparable to the established tyrosine kinase inhibitor, sunitinib.[12] Compound 6c also displays potent multi-kinase inhibitory activity.[12] This ability to target multiple signaling pathways simultaneously can be a significant advantage in overcoming drug resistance.

Experimental Protocols

To facilitate further research and validation, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of thiophene-3-carbonitrile derivatives.

Synthesis: The Gewald Reaction

The Gewald reaction is a robust and efficient method for synthesizing 2-aminothiophene-3-carbonitriles.[3][4]

Protocol 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives

  • Reactant Preparation: In a round-bottom flask, combine the α-methylene ketone or aldehyde (1.0 eq), the active methylene nitrile (e.g., malononitrile) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide.

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated product is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene-3-carbonitrile derivative.

Causality: The base catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to form the stable 2-aminothiophene ring.[3]

Biological Evaluation: Cytotoxicity and Kinase Inhibition

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).[13]

  • Compound Treatment: Treat the cells with serial dilutions of the thiophene-3-carbonitrile derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The metabolic activity of viable cells reduces the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable measure of cell viability.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.[6][15]

  • Reaction Setup: In a white, opaque 96-well plate, prepare a reaction mixture containing the target kinase, its specific substrate peptide, and the thiophene-3-carbonitrile inhibitor at various concentrations in a kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP to the mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration to allow the phosphorylation reaction to proceed.

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is generated by a luciferase-catalyzed reaction that utilizes ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Rationale: The amount of light produced is directly proportional to the amount of ATP present. A potent inhibitor will result in less ATP consumption by the kinase, leading to a higher luminescent signal.[15]

Visualizing the Mechanism: Kinase Inhibition Pathway

Many thiophene-3-carbonitrile derivatives function by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the inhibition of a receptor tyrosine kinase (RTK) pathway.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates & Activates Thiophene Thiophene-3-carbonitrile Derivative Thiophene->RTK Inhibits (Competitive Binding) ATP ATP ATP->RTK Binds to ATP Pocket Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a thiophene-3-carbonitrile derivative.

Conclusion and Future Perspectives

Thiophene-3-carbonitrile derivatives represent a highly versatile and potent class of compounds with significant potential in drug design, particularly in the development of novel anticancer agents. Their synthetic tractability, coupled with their ability to effectively target key biological molecules such as kinases, makes them an attractive scaffold for further optimization. The comparative data presented in this guide demonstrates that with rational design and structure-activity relationship studies, thiophene-3-carbonitrile derivatives can surpass the efficacy of existing drugs.

Future research should focus on exploring the vast chemical space around this scaffold to identify derivatives with improved selectivity, reduced off-target effects, and favorable pharmacokinetic profiles. The integration of computational modeling and advanced biological screening techniques will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2007). Arkivoc. Retrieved from [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2002). Molecules. Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2011). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. (n.d.). ResearchGate. Retrieved from [Link]

  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia.pub. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • Solvent-Free Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives Using High-Speed Vibration Milling. (2015). Semantic Scholar. Retrieved from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. Retrieved from [Link]

  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology. Retrieved from [Link]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2018). Anti-Cancer Drugs. Retrieved from [Link]

  • IC50 values (µM) of the synthesized compounds against the HepG2, MCF-7, MDA-MB-231, and HeLa cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity of thiophene derivatives. (A) IC50 of the thiophene... (n.d.). ResearchGate. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2017). Molecules. Retrieved from [Link]

  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2021). ChemMedChem. Retrieved from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules. Retrieved from [Link]

  • IC50 in μM of the tested compounds on HT-29, MCF-7, and HepG-2 cell... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of 4-Methylthiophene-3-carbonitrile via NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a foundational pillar of scient...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. Thiophene derivatives, in particular, are crucial building blocks in a vast array of functional materials and pharmaceutical agents.[1] This guide provides an in-depth, experience-driven walkthrough for the structural validation of 4-Methylthiophene-3-carbonitrile, a representative substituted thiophene. We will delve into the predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, compare it with a structural isomer to highlight the specificity of these techniques, and provide robust experimental protocols.

The Analytical Imperative: Why Rigorous Validation Matters

Predicting the Spectroscopic Signature of 4-Methylthiophene-3-carbonitrile

An expert approach to structure validation begins with prediction. By understanding the fundamental principles of how substituents influence the electronic environment of a molecule, we can anticipate the spectral output. This predictive step is crucial for distinguishing the target molecule from potential isomers or impurities.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of 4-Methylthiophene-3-carbonitrile are numbered as shown below. This numbering scheme will be used consistently throughout the guide.

Caption: Structure of 4-Methylthiophene-3-carbonitrile with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is highly sensitive to the electronic environment of each proton. In 4-Methylthiophene-3-carbonitrile, we expect three distinct signals corresponding to the two aromatic protons (H2, H5) and the methyl group protons (H6).

  • Causality of Chemical Shifts: The electron-withdrawing nitrile (-CN) group at C3 will deshield the adjacent H2 proton, shifting it downfield. Conversely, the electron-donating methyl (-CH₃) group at C4 will shield the adjacent H5 proton, moving its signal upfield relative to unsubstituted thiophene. The methyl protons themselves will appear in the typical aliphatic region.

  • Coupling Constants: Protons on a thiophene ring exhibit characteristic spin-spin coupling. The coupling between H2 and H5 is a long-range coupling over four bonds (⁴J). This coupling is typically small, around 1-3 Hz.[4]

Table 1: Predicted ¹H NMR Data for 4-Methylthiophene-3-carbonitrile (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H27.8 - 8.0Doublet (d)⁴J(H2,H5) ≈ 1.5 - 2.5 Hz1H
H57.0 - 7.2Doublet (d)⁴J(H5,H2) ≈ 1.5 - 2.5 Hz1H
H6 (-CH₃)2.2 - 2.4Singlet (s)N/A3H
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a direct count and insight into their chemical nature.

  • Causality of Chemical Shifts: The chemical shifts are influenced by both the heteroatom and the substituents. The nitrile carbon (C7) will appear significantly downfield. The carbons directly attached to the electron-withdrawing nitrile (C3) and the sulfur atom (C2, C5) will also be influenced.[5] Quaternary carbons (C3, C4) and the nitrile carbon often show lower signal intensity.

Table 2: Predicted ¹³C NMR Data for 4-Methylthiophene-3-carbonitrile (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Notes
C2135 - 140Deshielded by S and adjacent CN group.
C3108 - 112Shielded, attached to CN. Low intensity.
C4140 - 145Attached to CH₃. Low intensity.
C5123 - 128Shielded by adjacent CH₃ group.
C6 (-CH₃)14 - 16Typical aliphatic methyl carbon.
C7 (-CN)114 - 118Characteristic nitrile carbon. Low intensity.
Mass Spectrometry: Deconstructing the Molecule

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.[6] This fragmentation pattern serves as a molecular fingerprint.

  • Molecular Ion (M⁺): The molecular formula is C₆H₅NS, giving a monoisotopic mass of 123.0143 Da. The mass spectrum should show a molecular ion peak at m/z = 123.

  • Key Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting ions and neutral losses.[7] Common fragmentation patterns for nitriles include the loss of a hydrogen or a cyanide radical.[8] The thiophene ring can also undergo characteristic cleavages.

G M [C₆H₅NS]⁺˙ m/z = 123 Molecular Ion M_minus_H [C₆H₄NS]⁺ m/z = 122 M->M_minus_H - •H M_minus_CH3 [C₅H₂NS]⁺ m/z = 108 M->M_minus_CH3 - •CH₃ M_minus_HCN [C₅H₄S]⁺˙ m/z = 96 M->M_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for 4-Methylthiophene-3-carbonitrile.

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-Methylthiophene-3-carbonitrile

m/z ValueProposed Fragment IonNeutral LossNotes
123[C₆H₅NS]⁺˙N/AMolecular Ion (M⁺)
122[C₆H₄NS]⁺•HLoss of a hydrogen radical
108[C₅H₂NS]⁺•CH₃Loss of the methyl radical, a stable fragment
96[C₅H₄S]⁺˙HCNLoss of hydrogen cyanide from the ring system

The Power of Comparison: Distinguishing from an Isomer

To underscore the diagnostic power of these techniques, we compare the expected data with that of a structural isomer, 3-Methylthiophene-2-carbonitrile .

Structure of 3-Methylthiophene-2-carbonitrile:

  • ¹H NMR: In this isomer, the two aromatic protons (H4 and H5) are adjacent and would appear as two doublets with a much larger coupling constant (³J ≈ 5-6 Hz), a clear distinguishing feature. The chemical shifts would also differ due to the changed positions of the substituents relative to the protons.

  • MS: While the molecular ion peak would be identical (m/z = 123), the relative abundances of the fragment ions would likely differ due to the different substitution pattern influencing bond stabilities and fragmentation pathways. For example, the interactions leading to the loss of HCN might be sterically or electronically different, altering the intensity of the m/z 96 peak.

This comparative analysis demonstrates that while two molecules may share the same mass, their unique connectivity results in unambiguously different NMR and MS fingerprints.

Field-Proven Experimental Protocols

The following protocols are designed to generate high-quality, reproducible data for structural validation. The causality behind each step is explained to ensure a deep understanding of the process.

Protocol 1: NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS. prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and perform lock, tune, and shim procedures. acq2 Acquire ¹H Spectrum: - 16-32 scans - 1-2 sec relaxation delay acq1->acq2 acq3 Acquire ¹³C{¹H} Spectrum: - 1024+ scans - 2-5 sec relaxation delay acq2->acq3 proc1 Apply Fourier Transform to FID. proc2 Phase and baseline correct spectra. proc1->proc2 proc3 Calibrate ¹H spectrum to TMS (0.00 ppm) and ¹³C spectrum to CDCl₃ (77.16 ppm). proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra. proc3->proc4

Sources

Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-Methylthiophene-3-carbonitrile: A Comparative Study of HPLC and GC-MS with Supporting Data

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 4-Methylthiophene-3-carbonitrile, a key building block in t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 4-Methylthiophene-3-carbonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Methylthiophene-3-carbonitrile. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the optimal analytical strategy for your research needs.

The Critical Role of Purity in Drug Development

The presence of impurities in a chemical intermediate like 4-Methylthiophene-3-carbonitrile can have far-reaching consequences in the drug development pipeline. Impurities can lead to the formation of undesired side products, reduce the yield of the target molecule, and in the worst-case scenario, introduce toxic components into the final drug product. Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control; they are a fundamental aspect of ensuring the safety and efficacy of therapeutic agents.

A Comparative Overview: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Sensitivity High, with UV detection being common for chromophoric compounds.Very high, with mass spectrometry providing excellent sensitivity and selectivity.
Impurity Identification Retention time matching with known standards. Diode array detection can provide UV spectra for preliminary identification.Mass spectra provide detailed structural information, enabling the identification of unknown impurities through fragmentation patterns and library matching.
Quantification Excellent quantitative accuracy and precision.Good quantitative performance, especially with appropriate internal standards.

In-Depth Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the purity determination of a wide range of organic compounds. For 4-Methylthiophene-3-carbonitrile, a reversed-phase HPLC method is the most appropriate choice, given its polarity and UV-active thiophene ring.

The "Why" Behind the HPLC Method Parameters

Our choice of a reversed-phase C18 column is based on its proven efficacy in retaining and separating a broad range of moderately polar to non-polar compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Acetonitrile is a common organic modifier that provides good elution strength for a compound of this nature. The addition of formic acid helps to suppress the ionization of any potential acidic or basic impurities, leading to sharper, more symmetrical peaks. UV detection at 254 nm is chosen as thiophene derivatives typically exhibit strong absorbance at this wavelength.

Experimental Protocol: HPLC Purity of 4-Methylthiophene-3-carbonitrile

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    15 80
    20 80
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 4-Methylthiophene-3-carbonitrile reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard prep_dissolve Dissolve in Acetonitrile/Water prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter analysis_inject Inject into HPLC System prep_filter->analysis_inject analysis_separate Separation on C18 Column analysis_inject->analysis_separate analysis_detect UV Detection at 254 nm analysis_separate->analysis_detect data_integrate Integrate Peak Areas analysis_detect->data_integrate data_calculate Calculate Purity (Area % Method) data_integrate->data_calculate data_report Generate Report data_calculate->data_report

Caption: Workflow for the HPLC analysis of 4-Methylthiophene-3-carbonitrile.

Hypothetical HPLC Data and Interpretation

A typical chromatogram of a high-purity 4-Methylthiophene-3-carbonitrile sample would show a major peak at the expected retention time, with any impurities appearing as smaller peaks.

PeakRetention Time (min)Area (%)Identification
14.20.08Unknown Impurity
28.599.854-Methylthiophene-3-carbonitrile
310.10.07Unknown Impurity

Purity Calculation (Area Percent Method): Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100 Purity (%) = (Area8.5min / (Area4.2min + Area8.5min + Area10.1min)) x 100 = 99.85%

This method provides a straightforward assessment of purity based on the relative areas of all detected peaks.

In-Depth Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique for purity analysis, particularly when dealing with volatile compounds and when the identification of unknown impurities is crucial. 4-Methylthiophene-3-carbonitrile is sufficiently volatile to be amenable to GC analysis.

The "Why" Behind the GC-MS Method Parameters

A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is chosen for its versatility in separating a wide range of semi-volatile organic compounds. The temperature program is designed to provide good separation of the main component from any potential volatile impurities, such as residual solvents or starting materials. A split injection is used to avoid overloading the column with the high-concentration main peak. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation of impurities.

Experimental Protocol: GC-MS Purity of 4-Methylthiophene-3-carbonitrile

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve approximately 1 mg of 4-Methylthiophene-3-carbonitrile in 1 mL of dichloromethane.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_start Weigh Sample prep_dissolve Dissolve in Dichloromethane prep_start->prep_dissolve analysis_inject Inject into GC-MS System prep_dissolve->analysis_inject analysis_separate Separation in GC Column analysis_inject->analysis_separate analysis_ionize Electron Ionization (EI) analysis_separate->analysis_ionize analysis_detect Mass Detection analysis_ionize->analysis_detect data_tic Generate Total Ion Chromatogram (TIC) analysis_detect->data_tic data_spectra Extract Mass Spectra of Peaks data_tic->data_spectra data_quantify Quantify Purity (Area % Method) data_tic->data_quantify data_identify Identify Impurities (Library Search & Fragmentation) data_spectra->data_identify

Caption: Workflow for the GC-MS analysis of 4-Methylthiophene-3-carbonitrile.

Hypothetical GC-MS Data and Impurity Identification

The Total Ion Chromatogram (TIC) will show the separation of the components. The mass spectrum of each peak can then be examined to identify the compounds.

Predicted Mass Fragmentation of 4-Methylthiophene-3-carbonitrile (C₆H₅NS, MW: 123.18):

  • Molecular Ion (M+•): m/z 123 (expected to be prominent)

  • Loss of H•: m/z 122

  • Loss of CH₃•: m/z 108

  • Loss of HCN: m/z 96

  • Thiophene ring fragments: m/z 84, 58

Hypothetical Impurity Analysis:

PeakRetention Time (min)Area (%)Proposed IdentificationKey Mass Fragments (m/z)
16.80.153-Methylthiophene98, 83, 59
29.299.804-Methylthiophene-3-carbonitrile123, 122, 108, 96
311.50.05Isomeric impurity (e.g., 2-Methylthiophene-3-carbonitrile)123, 122, 108, 96

The ability to obtain mass spectra for each impurity is a significant advantage of GC-MS, allowing for tentative identification even without reference standards.

Alternative and Complementary Analytical Techniques

While HPLC and GC-MS are the workhorses of purity analysis, other techniques can provide valuable and often orthogonal information.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the same compound.[1][2][3] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a highly accurate purity value can be determined. This technique is particularly valuable for certifying reference materials.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster separations than HPLC and is compatible with both HPLC and GC detectors. For certain applications, SFC can provide unique selectivity for separating closely related impurities.

Conclusion: A Multi-faceted Approach to Purity Assurance

Both HPLC and GC-MS are powerful techniques for assessing the purity of 4-Methylthiophene-3-carbonitrile, each with its own strengths.

  • HPLC is a robust and reliable method for routine purity testing, offering excellent quantitative performance for non-volatile and thermally labile compounds.

  • GC-MS excels in the identification of volatile impurities and provides invaluable structural information that is crucial for understanding the impurity profile of a sample.

For a comprehensive and self-validating purity assessment, a combination of techniques is often the most rigorous approach. For instance, HPLC can be used for routine quality control, while GC-MS can be employed for in-depth impurity identification and method validation. Furthermore, qNMR can serve as a primary method to establish the purity of the reference standard used in other chromatographic techniques.

By understanding the principles, strengths, and practical considerations of these analytical methods, researchers can confidently ensure the quality and integrity of their chemical intermediates, paving the way for successful and reproducible outcomes in drug discovery and development.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: A versatile tool for the purity evaluation of natural products.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Singh, S., & Roy, B. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.

Sources

Validation

A Comparative Guide to the Biological Activity of Substituted Thieno[2,3-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally analogous to the purine bases found in DNA and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally analogous to the purine bases found in DNA and RNA.[1] This core has proven to be a versatile template for the design of potent and selective modulators of various biological targets, leading to a wide spectrum of therapeutic applications. This guide provides a comparative analysis of the biological activity of substituted thieno[2,3-d]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into structure-activity relationships (SAR), detail key experimental protocols, and visualize the underlying molecular pathways to provide a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Kinases in Oncology

Thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of several protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[2] Their mechanism of action often involves competitive inhibition at the ATP-binding site of the kinase domain.[3]

Structure-Activity Relationship (SAR) Summary

The anticancer potency of thieno[2,3-d]pyrimidines is highly dependent on the nature and position of substituents on both the thieno[2,3-d]pyrimidine core and any appended aryl rings.

  • Substitutions at the 2- and 4-positions of the pyrimidine ring are crucial for kinase inhibitory activity. For instance, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines targeting PI3K, a hydroxyl group at the 3-position of the 2-phenyl ring was found to be critical for potent inhibition of PI3Kβ and PI3Kγ isoforms.[4][5]

  • For EGFR inhibitors , substitutions at both the 2-phenyl and the 4-anilino positions significantly impact potency. A small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity against both wild-type and mutant EGFR.[4]

  • The nature of the substituent at the 2-position can dramatically influence activity. For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed broad cytotoxic activity across numerous cancer cell lines.[6][7]

  • Alterations in the thiophene ring also play a role. Compounds bearing a cyclohexyl moiety on the thiophene core have demonstrated higher activity compared to their phenyl-substituted counterparts in some studies.[7]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.

Compound IDKey SubstituentsCancer Cell LineIC50 (µM) / Growth PercentTarget(s)Reference(s)
17f 4-(3-fluorobenzyloxy)-3-methoxy-benzylamino at C4HCT-116 (Colon)2.80 ± 0.16VEGFR-2[8]
HepG2 (Liver)4.10 ± 0.45
12j 4-((3-methoxy-4-(pyridin-2-ylmethoxy)phenyl)amino)EBC-1 (Lung)0.025 ± 0.003c-Met, VEGFR-2[9]
12m 4-((4-((1-methyl-1H-pyrazol-4-yl)methoxy)phenyl)amino)EBC-1 (Lung)0.048 ± 0.006c-Met, VEGFR-2[9]
VIb 2-(3-hydroxy-5-methoxyphenyl)-4-morpholinoT-47D (Breast)Not specified (72% inhibition of PI3Kβ)PI3K[4][5]
9 2-thioxo-3-sulfanilamideMCF7 (Breast)27.83Not specified[10]
13 2-thioxo-3-sulfadimethoxazineMCF7 (Breast)22.52Not specified[10]
14 2-thioxo-3-sulfadoxineMCF7 (Breast)22.12Not specified[10]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-benzylamino, 5,6-dimethylMDA-MB-435 (Melanoma)GP = -31.02% at 10µMNot specified[6][7]
Key Signaling Pathways in Thieno[2,3-d]pyrimidine Anticancer Activity

Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the VEGFR-2, EGFR, and PI3K pathways.

VEGFR2_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Activates Akt Akt PI3K->Akt Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->VEGFR2 Inhibits Cell_Proliferation Cell Proliferation & Angiogenesis Akt->Cell_Proliferation MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Cell_Proliferation

EGFR_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->EGFR Inhibits Raf Raf Ras->Raf Activates Akt Akt PI3K->Akt Activates MEK MEK Raf->MEK Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK ERK MEK->ERK Activates ERK->Cell_Survival

PI3K_Akt_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->PI3K Inhibits Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Antimicrobial Activity: A Scaffold for Novel Anti-infectives

The thieno[2,3-d]pyrimidine core is also a promising scaffold for the development of new antimicrobial agents, particularly against drug-resistant bacterial strains.[11][12]

Structure-Activity Relationship (SAR) Summary
  • Thieno[2,3-d]pyrimidinediones have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[13]

  • The presence of a phenol group appears to be critical for the antibacterial activity of these dione derivatives.[14]

  • The pyrimidine ring is essential for activity, as related urido compounds were found to be inactive.[14]

  • Some derivatives have been identified as prodrugs, requiring activation by bacterial enzymes like nitroreductases to exert their effect, particularly against Mycobacterium tuberculosis.[15]

Comparative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected thieno[2,3-d]pyrimidine derivatives against various bacterial strains.

Compound IDKey SubstituentsBacterial StrainMIC (mg/L)Reference(s)
Compound 2 Thieno[2,3-d]pyrimidinedione with a phenol groupMRSA2-16[13][14]
VRSA2-16[13][14]
VISA2-16[13][14]
VRE2-16[13][14]
Compound 9b Phenylpyrimido[4,5:4,5]thieno[2,3-d]pyrimidineAspergillus fumigatusZone of inhibition (mm)[16]
Candida albicansZone of inhibition (mm)[16]
Staphylococcus aureusZone of inhibition (mm)[16]
Bacillus subtilisZone of inhibition (mm)[16]
Salmonella sp.Zone of inhibition (mm)[16]
Escherichia coliZone of inhibition (mm)[16]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Substituted thieno[2,3-d]pyrimidines have also been investigated for their anti-inflammatory properties, showing potential as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[17][18]

Structure-Activity Relationship (SAR) Summary
  • Derivatives with a 2-thioxo substitution have demonstrated significant in vivo anti-inflammatory activity.[17]

  • The introduction of various aromatic aldehydes at the 3-position of the 2-thioxo-thieno[2,3-d]pyrimidine core has yielded compounds with potent activity, comparable to diclofenac.[17]

  • The mechanism of action for some of these compounds involves the reduction of prostaglandin E2 (PGE2) levels , a key mediator of inflammation.[17]

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected thieno[2,3-d]pyrimidine derivatives in the carrageenan-induced paw edema model.

Compound IDKey Substituents% Inhibition of Paw Edema (Time)Reference(s)
4c 3-(4-chlorobenzylideneamino)-2-thioxo35% (1h), 36% (2h), 42% (3h)[17]
4f 3-(4-fluorobenzylideneamino)-2-thioxo71% of diclofenac activity (4h)[17]
4a 3-benzylideneamino-2-thioxo69% of diclofenac activity (4h)[17]
4i 3-(4-methoxybenzylideneamino)-2-thioxo63% of diclofenac activity (4h)[17]
4e 3-(4-methylbenzylideneamino)-2-thioxo61% of diclofenac activity (4h)[17]

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][19] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[20]

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Thieno[2,3-d]pyrimidine Derivatives A->B C 3. Add MTT Reagent B->C D 4. Incubate (Formation of Formazan) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 Values F->G

Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[21][22] Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response.[21]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test thieno[2,3-d]pyrimidine derivatives, a positive control (e.g., diclofenac), and a vehicle control to different groups of animals via an appropriate route (e.g., oral or intraperitoneal).[23]

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[23]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.[23]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Paw_Edema_Workflow A 1. Animal Acclimatization B 2. Administer Test Compounds & Controls A->B C 3. Inject Carrageenan into Paw B->C D 4. Measure Paw Volume at Time Intervals C->D E 5. Calculate % Inhibition of Edema D->E

Conclusion

The thieno[2,3-d]pyrimidine scaffold represents a highly valuable framework in the pursuit of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, are intricately linked to the substitution patterns around the core structure. A thorough understanding of the structure-activity relationships, coupled with robust experimental validation, is paramount for the rational design and development of next-generation thieno[2,3-d]pyrimidine-based drugs. This guide provides a foundational comparison to aid researchers in this endeavor.

References

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC - PubMed Central. [Link]

  • Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidine-2,4-dione Derivatives as Potent GnRH Receptor Antagonists - PubMed. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed. [Link]

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest. [Link]

  • Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. [Link]

  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed. [Link]

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed. [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed. [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. [Link]

  • (PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ResearchGate. [Link]

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed Central. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC - PubMed Central. [Link]

  • MTT Cell Assay Protocol. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC - NIH. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

  • In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC - NIH. [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. [Link]

  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - MDPI. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives - ResearchGate. [Link]

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed. [Link]

  • (PDF) Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives - ResearchGate. [Link]

  • Synthesis, Reactions, and Antimicrobial Activity of Some Fused Thieno[2,3-d]pyrimidine Derivatives | Request PDF - ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Preparation and Certification of a 4-Methylthiophene-3-carbonitrile Analytical Standard

For researchers, analytical chemists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the analytical standards used. 4-Methylthiophene-3-carbonitrile, a key heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical chemists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the analytical standards used. 4-Methylthiophene-3-carbonitrile, a key heterocyclic building block in the synthesis of various pharmaceutical agents, demands a rigorously characterized standard for accurate impurity profiling, pharmacokinetic studies, and quality control.

This guide provides an in-depth, comparative analysis of the methodologies required to prepare and certify a high-purity analytical standard of 4-Methylthiophene-3-carbonitrile. We move beyond simple protocols to explain the scientific rationale behind procedural choices, ensuring a self-validating and robust approach to standard preparation. This document is structured to provide both a practical workflow and a comparative assessment of critical analytical techniques.

Part 1: Synthesis and Purification of the Primary Material

The journey to an analytical standard begins with the synthesis of the primary material. The chosen synthetic route must be reproducible and yield a product that is amenable to high-purity purification. A common and effective method for the synthesis of substituted 2-aminothiophene-3-carbonitriles is the Gewald reaction. While 4-methylthiophene-3-carbonitrile itself is not a direct product of the classic Gewald reaction, related syntheses for thiophene carbonitriles often involve the cyclization of appropriately substituted precursors.[1][2] For the purpose of this guide, we will consider a generalized synthesis and focus on the crucial subsequent steps of purification and characterization.

A plausible synthetic pathway involves the reaction of precursors that can form the substituted thiophene ring. Potential impurities often include unreacted starting materials, reaction intermediates, and by-products from side reactions.

Visualizing the Synthesis Pathway

cluster_synthesis Conceptual Synthesis Workflow Start Starting Materials (e.g., substituted ketones/nitriles) Reaction Cyclization/Condensation Reaction Start->Reaction Reagents & Catalyst Crude Crude 4-Methylthiophene-3-carbonitrile Reaction->Crude Work-up & Isolation

Caption: A conceptual workflow for the synthesis of the crude product.

Purification: The First Step in Purity Enhancement

Achieving the high purity required for an analytical standard (>99.5%) necessitates a robust purification strategy.

  • Recrystallization: This is the preferred initial method for removing bulk impurities. The choice of solvent is critical. An ideal solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures. A solvent screen (e.g., using ethanol, isopropanol, hexanes, ethyl acetate) is essential to identify the optimal system.

  • Column Chromatography: If recrystallization fails to remove closely related impurities, silica gel column chromatography is employed. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), allows for the separation of compounds based on their affinity for the stationary phase.

Part 2: A Comparative Guide to Purity Assessment Techniques

No single analytical technique can definitively establish the purity of a compound. A multi-pronged approach is essential for a comprehensive characterization that accounts for different types of potential impurities. We will compare three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Workflow for Analytical Standard Certification

cluster_workflow Certification Workflow Purified Purified Solid Material HPLC HPLC-UV (Purity, Non-Volatile Impurities) Purified->HPLC GCMS GC-MS (Volatile Impurities, ID) Purified->GCMS Cert Certified Analytical Standard HPLC->Cert Data Concordance GCMS->Cert Data Concordance qNMR qNMR (Absolute Purity/Assay) qNMR->Cert Data Concordance Puried Puried Puried->qNMR Orthogonal Method

Caption: Comprehensive workflow for certifying an analytical standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds and is crucial for detecting impurities with similar structures to the main analyte.[3]

  • Principle of Operation: A reversed-phase HPLC method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds (like 4-methylthiophene-3-carbonitrile) are retained longer on the column. Purity is typically determined by area percent calculation from the resulting chromatogram.

  • Causality in Method Development: The choice of a C18 column provides good retention for the moderately polar thiophene ring.[4] Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry. The UV detection wavelength is set near the absorbance maximum of the thiophene chromophore to ensure high sensitivity.

  • Trustworthiness through Validation: A method is considered trustworthy when validated according to ICH guidelines.[5][6][7] This involves demonstrating specificity (no interference from impurities), linearity over a defined range, accuracy, and precision.

Experimental Protocol: HPLC-UV Purity Assessment

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A: Water; B: Acetonitrile.

  • Gradient: Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[8]

  • Sample Preparation: Accurately weigh ~10 mg of the standard into a 10 mL volumetric flask and dissolve in acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps.[9]

  • Principle of Operation: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules into characteristic ions, allowing for definitive identification by comparing the fragmentation pattern to spectral libraries.[10][11][12]

  • Causality in Method Development: A mid-polarity column (e.g., DB-5ms) is chosen for its versatility in analyzing a wide range of potential impurities. The temperature program is designed to start at a low temperature to resolve highly volatile solvents, then ramp up to elute the main component and any higher-boiling impurities.

  • Trustworthiness through System Suitability: Before analysis, a system suitability test is performed using a known standard mixture to verify that the system is operating correctly in terms of resolution and sensitivity.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Injector: Splitless mode at 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a high-purity solvent like dichloromethane or ethyl acetate.

Quantitative NMR (qNMR)

While chromatographic methods provide relative purity, qNMR offers a direct measure of absolute purity (assay) without the need for a specific reference standard of the analyte itself.[9]

  • Principle of Operation: qNMR determines the concentration of an analyte by comparing the integrated signal of one of its protons with the integrated signal of a certified, high-purity internal standard of known concentration. The purity is calculated based on the molar ratios.

  • Causality in Method Development: The choice of an internal standard is critical. It must be of high, certified purity, stable, not react with the analyte, and have resonances that are well-resolved from the analyte's signals.[9] Dimethyl sulfone or maleic anhydride are common choices. A high-field NMR (≥400 MHz) is used to ensure adequate signal separation and sensitivity.

  • Trustworthiness through Rigorous Preparation: The accuracy of qNMR is directly dependent on the precision of weighing both the analyte and the internal standard. Using a microbalance and ensuring complete dissolution are paramount for a reliable result.

Experimental Protocol: qNMR for Absolute Purity

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Internal Standard (IS): Maleic Anhydride (Certified Purity ≥ 99.9%).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: a. Accurately weigh ~15 mg of 4-Methylthiophene-3-carbonitrile into a vial. b. Accurately weigh ~10 mg of the internal standard into the same vial. c. Dissolve the mixture in ~0.7 mL of deuterated solvent. d. Transfer the solution to an NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full signal relaxation for accurate integration.

  • Calculation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_IS = Purity of the internal standard.

Part 3: Data Synthesis and Final Certification

A high-quality analytical standard is one where the data from orthogonal techniques are in strong agreement.

Comparative Summary of Analytical Techniques
Parameter HPLC-UV GC-MS qNMR
Primary Measurement Relative Purity (Area %)Impurity IdentificationAbsolute Purity (Assay %)
Typical Impurities Detected Non-volatile, UV-activeVolatile, semi-volatileQuantifies main component relative to a standard
Strengths High precision, robust for routine QC[9], suitable for thermally labile compounds.Definitive impurity identification via MS libraries[9], excellent for residual solvents.Primary ratio method, does not require analyte-specific standard.
Limitations Requires reference standards for impurity ID, may not detect non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.[9]Lower sensitivity than chromatography, requires high-purity internal standard.

The final certified purity of the 4-Methylthiophene-3-carbonitrile standard is determined by mass balance. The assay value from qNMR is considered the primary measure of the main component. This value is then corrected for the content of impurities determined by HPLC (non-volatile) and GC-MS (volatile solvents), as well as water content (determined by Karl Fischer titration) and non-combustible inorganic content (residue on ignition).

By integrating these scientifically-grounded synthesis, purification, and multi-faceted analytical approaches, researchers and drug development professionals can produce and certify a 4-Methylthiophene-3-carbonitrile analytical standard with the utmost confidence in its purity, identity, and performance.

References

  • Bicchierini, V., & Bertazzo, A. (2002). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci., 57(1-2), 63-71. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • European Centre for Clinical Research Training. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. . [Link]

  • Profound. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • Bicchierini, V., & Bertazzo, A. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Sharma, S., & Singh, A. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Education and Research, 4(2). [Link]

  • Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5226–5233. [Link]

  • Szarka, S., et al. (2010). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. [Link]

  • Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
  • Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31693–31705. [Link]

  • Shestopalov, A. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted thiophene-3-carbonitrile. ResearchGate. [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • Ali, I., et al. (2022). Synthesis and Evaluation of Coupler 4-Aryl-2-Aminothiophene-3-Carbonitrile and its Derivatives as Potential Coupling Component in Dye Synthesis. ResearchGate. [Link]

  • Brooks, M. A., & De Silva, J. A. (1979). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(2), 193-196. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for 4-Methylthiophene-3-carbonitrile

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Bioisosteric replacement, a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a rational approach to fine-tune molecular properties by exchanging functional groups with others that possess similar steric and electronic characteristics.[1][2] This guide provides an in-depth comparison of bioisosteric replacement strategies centered on the 4-methylthiophene-3-carbonitrile scaffold, a privileged structure in numerous therapeutic areas.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the rationale behind specific bioisosteric choices, present comparative experimental data, and provide detailed protocols to empower your own discovery programs.

The 4-Methylthiophene-3-carbonitrile Scaffold: A Versatile Core

The thiophene ring is a highly valued pharmacophore in medicinal chemistry, recognized for its electron-rich nature and its ability to serve as a bioisostere for phenyl rings.[3][4] This substitution can enhance metabolic stability, improve binding affinity through potential hydrogen bonding involving the sulfur atom, and favorably modulate physicochemical properties.[3] The nitrile group is another critical functional group, often acting as a hydrogen bond acceptor or a bioisostere for carbonyls and halogens.[5][6] Its incorporation can enhance target binding, improve pharmacokinetic profiles, and block metabolically labile sites.[5][6] The combination of these features in the 4-methylthiophene-3-carbonitrile core makes it a compelling starting point for inhibitor design across various target classes.

Strategic Bioisosteric Replacements: A Comparative Analysis

The true power of this scaffold lies in its amenability to targeted modifications. Below, we explore bioisosteric replacements for each key component of the molecule, supported by illustrative experimental data.

cluster_scaffold 4-Methylthiophene-3-carbonitrile cluster_replacements Bioisosteric Replacements cluster_examples Example Bioisosteres Scaffold Core Scaffold Thiophene Thiophene Ring (Bioisostere for Phenyl) Methyl Methyl Group (Metabolic Site) Nitrile Nitrile Group (H-Bond Acceptor) Thiophene_R Phenyl Pyridine Furan Thiazole Thiophene->Thiophene_R Replace with Methyl_R H Cl, F CF3 Ethyl Methyl->Methyl_R Replace with Nitrile_R Tetrazole Oxadiazole Amide Carboxylic Acid Nitrile->Nitrile_R Replace with

Caption: Bioisosteric replacement points on the 4-methylthiophene-3-carbonitrile scaffold.

Thiophene Ring Bioisosteres

The thiophene ring is often considered a bioisostere of benzene, aniline, and other aromatic systems.[7][8] Its replacement can significantly impact target engagement, selectivity, and ADME properties. The choice of a replacement is dictated by the specific interactions within the target's binding pocket.

Compound IDRing SystemRationale for ReplacementIllustrative IC50 (nM)cLogP
Parent-1 ThiopheneBaseline502.1
Analogue-1A PhenylExplore hydrophobic interactions, remove H-bond accepting sulfur.752.5
Analogue-1B PyridineIntroduce H-bond acceptor (N) for specific polar contacts.251.8
Analogue-1C FuranSimilar size to thiophene, but with altered electronics.1201.9

Data in this table is illustrative and intended for comparative purposes.

As the data suggests, replacing the thiophene with a pyridine ring (Analogue-1B) could potentially double the potency if a key hydrogen bond donor is present in the target's active site. Conversely, a simple switch to a phenyl ring (Analogue-1A) might slightly decrease potency by removing the potential for sulfur-mediated interactions.

Methyl Group Bioisosteres

The methyl group at the C4 position is a common site for metabolic oxidation by cytochrome P450 enzymes. Modifying this position is a classic strategy to improve metabolic stability and, in some cases, enhance potency through new interactions.[9][10]

Compound IDC4-SubstituentRationale for ReplacementIllustrative IC50 (nM)Metabolic Stability (t½, min)
Parent-1 -CH3Baseline5015
Analogue-2A -HRemove potential metabolic hot-spot; probe steric tolerance.20045
Analogue-2B -ClHalogen bond potential; block metabolism; increase lipophilicity.40>60
Analogue-2C -CF3Electron-withdrawing; block metabolism; significant lipophilicity increase.60>60

Data in this table is illustrative and intended for comparative purposes.

Replacing the metabolically labile methyl group with a chlorine atom (Analogue-2B) not only enhances metabolic stability but can also improve potency, potentially through favorable halogen bonding interactions. While removing the methyl group entirely (Analogue-2A) improves stability, it may come at the cost of reduced potency due to the loss of beneficial hydrophobic interactions.

Nitrile Group Bioisosteres

The nitrile group is a versatile polar functional group. However, its replacement can be beneficial for modulating solubility, improving cell permeability, or exploring alternative hydrogen bonding patterns.[11] The tetrazole ring is a well-known bioisostere for carboxylic acids and, in this context, can act as a non-classical replacement for the nitrile, offering a different spatial arrangement of hydrogen bond acceptors.

Compound IDC3-SubstituentRationale for ReplacementIllustrative IC50 (nM)Aqueous Solubility (µM)
Parent-1 -CNBaseline; H-bond acceptor.50100
Analogue-3A -CONH2Introduce H-bond donor and acceptor capabilities.80150
Analogue-3B 1,2,4-OxadiazoleMaintain H-bond acceptor properties with a different vector.6590
Analogue-3C TetrazoleIntroduce acidic properties; multi-point H-bonding.95250

Data in this table is illustrative and intended for comparative purposes.

Switching the nitrile for an amide (Analogue-3A) or a tetrazole (Analogue-3C) can significantly improve aqueous solubility, which is a critical parameter for oral bioavailability. However, these changes may also impact potency, as the geometry and nature of the interaction with the target are altered.

Experimental Protocols

To facilitate the application of these principles, we provide detailed, representative protocols for the synthesis of the parent scaffold and a key biological assay.

Protocol 1: Synthesis of 4-Methylthiophene-3-carbonitrile (Parent-1)

This protocol is based on the well-established Gewald aminothiophene synthesis.[12]

Materials:

  • Propionaldehyde

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add propionaldehyde (1.45 g, 25 mmol) and malononitrile (1.65 g, 25 mmol) in 30 mL of ethanol.

  • Add elemental sulfur (0.80 g, 25 mmol).

  • Add morpholine (0.2 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with stirring.

  • The precipitated product will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-4-methylthiophene-3-carbonitrile.

Start Combine Reactants (Propionaldehyde, Malononitrile, Sulfur) Add_Catalyst Add Morpholine in Ethanol Start->Add_Catalyst Reflux Reflux at 80°C for 2 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Quench Quench in Ice-Water Monitor->Quench Complete Filter Filter & Wash Solid Product Quench->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize

Caption: Workflow for the Gewald synthesis of the 2-amino-4-methylthiophene-3-carbonitrile scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative)

This protocol describes a generic method to assess the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target Kinase (e.g., EGFR, Abl)

  • Peptide Substrate

  • ATP (Adenosine Triphosphate)

  • Synthesized Inhibitor Compounds (dissolved in DMSO)

  • Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well microplate

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Perform serial dilutions of the inhibitor compounds in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer.

  • Add 1 µL of the diluted inhibitor compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 2 µL of a mixture containing the peptide substrate and ATP to each well.

  • Initiate Reaction: Add 2 µL of the target kinase to each well (except the "no enzyme" control) to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence signal. The signal is proportional to the amount of ADP produced and thus, the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The 4-methylthiophene-3-carbonitrile scaffold represents a fertile ground for the application of bioisosteric replacement principles. A systematic and rational approach to modifying the thiophene ring, the C4-methyl group, and the C3-nitrile can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The choice of which bioisostere to employ is highly context-dependent and should be guided by a deep understanding of the target's structure and the specific liabilities of the lead compound.[1] Future work in this area will likely involve the use of more novel and esoteric bioisosteres, such as bicyclo[1.1.1]pentanes or oxetanes, to explore new chemical space and further optimize drug-like properties.[13]

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
  • Application of Nitrile in Drug Design. (2025).
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[8]annulene-scaffold. (n.d.). RSC Publishing.

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.).
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). [No Source Name Found].
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.).
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[8]annulene-scaffold. (n.d.). PubMed Central.

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Bioisosterism in Medicinal Chemistry. (2025).
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI.
  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (n.d.). Bentham Science.
  • Synthesis of substituted thiophene-3-carbonitrile. (n.d.).
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). [No Source Name Found].
  • Bioisosteres Che
  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. (n.d.). ChemRxiv.

Sources

Validation

Performance Showdown: A Comparative Guide to 4-Methylthiophene-3-carbonitrile Based Materials and Leading Organic Semiconductors

For researchers and engineers in organic electronics, the quest for novel semiconductor materials with tailored properties is relentless. Thiophene, an electron-rich aromatic heterocycle, has long been a foundational bui...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and engineers in organic electronics, the quest for novel semiconductor materials with tailored properties is relentless. Thiophene, an electron-rich aromatic heterocycle, has long been a foundational building block for high-performance organic semiconductors due to its excellent charge transport properties and synthetic versatility.[1][2] Strategic functionalization of the thiophene ring allows for precise tuning of its electronic characteristics, opening avenues for new materials.

This guide provides an in-depth comparison of the projected performance of materials derived from 4-Methylthiophene-3-carbonitrile against established classes of organic semiconductors. While direct, extensive experimental data on polymers of 4-Methylthiophene-3-carbonitrile is emerging, we can construct a robust prospective analysis based on well-understood structure-property relationships in thiophene chemistry.[3][4] This analysis will serve as a valuable resource for scientists exploring new molecular designs for next-generation organic field-effect transistors (OFETs) and other electronic devices.

The Promise of Asymmetric Substitution: A Look at 4-Methylthiophene-3-carbonitrile

The core of our topic molecule, 4-Methylthiophene-3-carbonitrile, presents a fascinating case of electronic asymmetry. The thiophene ring is functionalized with two groups of opposing electronic nature:

  • Methyl Group (-CH₃) at position 4: A weak electron-donating group that tends to raise the energy level of the Highest Occupied Molecular Orbital (HOMO), generally favoring hole transport (p-type behavior).[5]

  • Cyano Group (-CN) at position 3: A strong electron-withdrawing group that significantly lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] This is a key strategy for designing materials capable of accepting and transporting electrons (n-type behavior).[8][9]

This "push-pull" arrangement on a single monomer unit suggests that polymers or oligomers derived from it could exhibit unique properties. The powerful influence of the cyano group makes it plausible that these materials could function as n-type semiconductors , a class of materials that is less common and has historically lagged behind their p-type counterparts in terms of performance and stability.[8] The development of polythiophenes that conduct electrons with mobilities comparable to p-type benchmark materials like P3HT has been achieved precisely through the incorporation of cyano groups into the polymer backbone.[6] Therefore, 4-Methylthiophene-3-carbonitrile represents a promising, yet underexplored, building block for creating novel n-type or potentially ambipolar organic semiconductors.

Performance Benchmarking: A Comparative Landscape

To contextualize the potential of 4-Methylthiophene-3-carbonitrile, we must compare its projected properties against the titans of the organic semiconductor world. The performance of an OFET is primarily defined by its charge carrier mobility (µ), which measures how quickly charge carriers move through the material, and the on/off current ratio (Ion/Ioff), which indicates the device's switching capability.

Below is a comparative summary of key performance metrics for benchmark organic semiconductors.

Material ClassSpecific ExampleTypeTypical Mobility (µ) [cm²/Vs]Typical On/Off RatioKey Characteristics
P-Type Small Molecule Pentacenep-type0.5 - 2.0[10][11]10⁵ - 10⁸High mobility, good crystallinity, but sensitive to air and moisture. Requires vacuum deposition.[12]
P-Type Polymer Poly(3-hexylthiophene) (P3HT)p-type0.01 - 0.2[13][14]10⁴ - 10⁶Benchmark solution-processable polymer; performance is highly dependent on regioregularity and processing.[15]
High-Performance P-Type Polymer Diketopyrrolopyrrole (DPP) Copolymersp-type1.0 - 10.0 (can exceed 20)[16][17]10⁵ - 10⁸Excellent charge transport due to strong intermolecular interactions and planar backbones.[18][19]
N-Type Small Molecule Fullerene (C₆₀, PCBM)n-type0.1 - 5.0 (highly process-dependent)[14][20]10⁴ - 10⁶Standard n-type materials, widely used in organic solar cells. Performance is sensitive to morphology and air exposure.[21][22]
N-Type Polymer Cyano-substituted Polythiophenen-type0.1 - 0.4[6][8]> 10⁶Demonstrates that cyano-functionalization is a successful strategy for creating high-performance n-type thiophene polymers.[23]
Prospective Material Poly(4-Methylthiophene-3-carbonitrile)n-type (Predicted)Hypothesized: 0.01 - 0.2Hypothesized: > 10⁵Potential for solution-processable n-type material. Performance will depend on polymerization success and resulting morphology.

Causality in Performance: Why Structure Dictates Function

The vast differences in performance detailed above are not arbitrary. They are a direct consequence of the material's molecular structure and how those molecules arrange themselves in a thin film.

G cluster_0 Molecular Level cluster_1 Supramolecular Level cluster_2 Device Level A Molecular Structure (e.g., Monomer Design, Functional Groups) B Intermolecular Packing (π-π stacking) A->B Influences D Device Performance (Mobility, On/Off Ratio, Stability) A->D Governs Energy Levels (HOMO/LUMO) C Film Morphology (Crystallinity, Grain Boundaries) B->C Determines C->D Directly Impacts G cluster_workflow OFET Fabrication Workflow A 1. Substrate Cleaning (Si/SiO₂) B 2. Surface Treatment (OTS Vapor/Solution) A->B C 3. Semiconductor Deposition (Spin-Coating) B->C D 4. Thermal Annealing C->D E 5. Electrode Deposition (Thermal Evaporation via Shadow Mask) D->E F Completed Device E->F

Caption: Workflow for fabricating a top-contact, bottom-gate OFET.

Protocol 2: Electrical Characterization of an OFET
  • Setup: Place the fabricated device on the chuck of a semiconductor probe station inside a dark, electrically shielded box. Use micro-manipulators to make contact with the source, drain, and gate electrodes. Connect these probes to a semiconductor parameter analyzer.

  • Output Characteristics:

    • Measure the drain current (ID) as a function of the drain-source voltage (VDS) for a series of fixed gate-source voltages (VGS).

    • For a p-type transistor, sweep VDS from 0 V to -60 V while stepping VGS from 0 V to -60 V in -10 V increments.

    • For an n-type transistor, sweep VDS from 0 V to +60 V while stepping VGS from 0 V to +60 V in +10 V increments.

    • This provides a family of curves that show the device's current modulation.

  • Transfer Characteristics:

    • Measure ID as a function of VGS at a fixed, high VDS (in the saturation regime, e.g., -60 V for p-type, +60 V for n-type).

    • Plot both log(|ID|) vs. VGS and |ID|1/2 vs. VGS.

    • Data Extraction:

      • On/Off Ratio: Determined from the log plot as the ratio of the maximum current (Ion) to the minimum current (Ioff).

      • Field-Effect Mobility (µ): Calculated from the slope of the linear region in the |ID|1/2 vs. VGS plot using the saturation regime equation: ID = (µ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W and L are the channel width and length, and Vth is the threshold voltage.

Conclusion and Outlook

While established materials like pentacene, P3HT, and DPP-copolymers have paved the way for high-performance p-type organic electronics, the development of robust, solution-processable n-type semiconductors remains a critical challenge. The analysis of the 4-Methylthiophene-3-carbonitrile structure reveals its significant potential as a building block for this exact purpose. The strong electron-withdrawing cyano group is a proven tool for engineering n-type behavior in polythiophenes.

The ultimate performance of materials derived from this monomer will depend critically on achieving successful polymerization and favorable molecular packing in the solid state. However, the foundational principles of structure-property relationships suggest that this is a highly promising avenue of research. By leveraging the insights gained from benchmark materials and applying rigorous, standardized experimental protocols, the scientific community can efficiently evaluate 4-Methylthiophene-3-carbonitrile derivatives and unlock their potential for creating the next generation of complementary logic circuits and advanced organic electronic devices.

References

  • Effect of poly (3-hexylthiophene) film thickness on organic thin film transistor properties. ResearchGate.[Link]

  • Enhanced characteristics of pentacene field-effect transistors with graphene electrodes and substrate treatments. AIP Publishing.[Link]

  • Increased mobility and on/off ratio in organic field-effect transistors using low-cost guanine-pentacene multilayers. AIP Publishing.[Link]

  • Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry.[Link]

  • Diketopyrrolopyrrole (DPP)-Based Polymers and Their Organic Field-Effect Transistor Applications: A Review. ResearchGate.[Link]

  • Recent Advances on π-Conjugated Polymers as Active Elements in High Performance Organic Field-Effect Transistors. arXiv.[Link]

  • In situ tuning of the performance of polymer field-effect transistors by soft plasma etching. RSC Publishing.[Link]

  • Electrical mobility in organic thin-film transistors determined by noise spectroscopy. IRIS.[Link]

  • Excellent carrier mobility of 0.24 cm2/Vs in regioregular poly(3-hexylthiophene) based field-effect transistor by employing octadecyltrimethoxysilane treated gate insulator. AIP Publishing.[Link]

  • Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study. ACS Publications.[Link]

  • Temperature and electric-field dependence of the mobility of a single-grain pentacene field-effect transistor. AIP Publishing.[Link]

  • A pentacene-based organic transistor for emulating excitatory–inhibitory responses of the synaptic behaviors. IEEE Xplore.[Link]

  • Benchmark Data Set of Crystalline Organic Semiconductors. ACS Publications.[Link]

  • Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors. ResearchGate.[Link]

  • Benchmark Data Set of Crystalline Organic Semiconductors. ResearchGate.[Link]

  • Enhancing the Performance of Organic Phototransistors Based on Oriented Floating Films of P3HT Assisted by Al-Island Deposition. MDPI.[Link]

  • Benchmark Data Set of Crystalline Organic Semiconductors. ACS Publications.[Link]

  • Towards reliable charge-mobility benchmark measurements for organic semiconductors. NPL.[Link]

  • Enhancement of field effect mobility of poly(3-hexylthiophene) thin film transistors by soft-lithographical nanopatterning on the gate-dielectric surface. AIP Publishing.[Link]

  • Structure–Property Relationships in Amorphous Thieno[3,2-b]thiophene–Diketopyrrolopyrrole–Thiophene-Containing Polymers. ACS Publications.[Link]

  • Density functional theory study on the interaction of C60 fullerene with PCBM. researchmap.[Link]

  • Photodegradation of the electronic structure of PCBM and C60 films in air. ResearchGate.[Link]

  • Benchmark Data Set of Crystalline Organic Semiconductors. ACS Publications.[Link]

  • Synthesis and characterisation of novel substituted benzo[c]thiophenes and polybenzo[c]thiophenes: tuning the potentials for n- and p-doping in transparent conducting polymers. RSC Publishing.[Link]

  • Mobility Comparison of Poly (3-hexyithiophene) based Organic Field Effect Transistors. University of California, Berkeley.[Link]

  • Cyano-Substituted Head-to-Head Polythiophenes: Enabling High-Performance n-Type Organic Thin-Film Transistors. Semantic Scholar.[Link]

  • Achieving 16% Efficiency for Polythiophene Organic Solar Cells with a Cyano‐Substituted Polythiophene. ResearchGate.[Link]

  • Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. ResearchGate.[Link]

  • Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. Apollo - University of Cambridge Repository.[Link]

  • High-performance n-type organic thermoelectrics enabled by modulating cyano-functionalized polythiophene backbones. RSC Publishing.[Link]

  • Structure Property Relationships: Asymmetric Oligofluorene−Thiophene Molecules for Organic TFTs. ResearchGate.[Link]

  • Fullerene-C60 and PCBM as interlayers in regular and inverted lead-free PSCs using CH3NH3SnI3: an analysis of device performance and defect density dependence by SCAPS-1D. RSC Publishing.[Link]

  • Cyano-capped molecules: versatile organic materials. RSC Publishing.[Link]

  • Investigation of PCBM/ZnO and C60/BCP-based electron transport layer for high-performance p-i-n perovskite solar cells. ResearchGate.[Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Publications.[Link]

  • The unexpected fast polymerization during the synthesis of a glycolated polythiophene. RSC Publishing.[Link]

  • Synthesis and characterisation of novel substituted benzo[c]thiophenes and polybenzo[c]thiophenes: Tuning the potentials for n- and p-doping in transparent conducting polymers. ResearchGate.[Link]

  • Mechanism of Carrier Formation in P3HT-C60-PCBM Solar Cells. MDPI.[Link]

  • Thiophene. Wikipedia.[Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Future Medicinal Chemistry.[Link]

  • Thiophene: Structure, Properties, Reactions. Scribd.[Link]

  • Novel highly substituted thiophene-based n-type organic semiconductor: structural study, optical anisotropy and molecular control. RSC Publishing.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methylthiophene-3-carbonitrile

This document provides essential procedural guidance for the safe handling and disposal of 4-Methylthiophene-3-carbonitrile. Developed for researchers, scientists, and professionals in drug development, this guide synthe...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Methylthiophene-3-carbonitrile. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes regulatory standards with practical, field-proven insights to ensure operational safety and environmental compliance. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, reinforcing a culture of safety that extends beyond the product itself.

Hazard Profile and Core Safety Directive

4-Methylthiophene-3-carbonitrile is a heterocyclic compound whose hazard profile is dictated by its constituent functional groups: the thiophene ring and the nitrile group. While comprehensive toxicological data for this specific molecule is limited, the known hazards of related thiophenes and aliphatic nitriles provide a strong basis for risk assessment and handling protocols.

The primary directive for the disposal of 4-Methylthiophene-3-carbonitrile is unequivocal: it must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in general refuse or discharged into the sewer system.[1][2][3] Disposal must be conducted through an approved and licensed hazardous waste disposal plant.[4][5]

The toxicity of many aliphatic nitriles is linked to their metabolic conversion to cyanide in the body, which can lead to systemic effects.[6] Thiophene-containing compounds can also present significant environmental hazards, being potentially harmful to aquatic life with long-lasting effects.[4] Therefore, all handling and disposal procedures must be executed with the assumption that this compound is toxic, an irritant, and an environmental hazard.

Hazard Identification Summary

The following table summarizes the anticipated hazards based on data from structurally similar compounds. Laboratory personnel must consult the specific Safety Data Sheet (SDS) provided with their product for the most accurate information.

Hazard ClassificationGHS PictogramDescription & Precautionary Statements (P-Statements)
Acute Toxicity (Oral, Dermal, Inhalation)

Toxic if swallowed, in contact with skin, or if inhaled.[2][5] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2][5]
Skin and Eye Irritation

Causes skin irritation and serious eye irritation.[7][8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Environmental Hazard

Potentially harmful to aquatic life with long-lasting effects. P273: Avoid release to the environment.[4]

Pre-Disposal Operations: Spill Management and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before any disposal procedure, ensure that appropriate engineering controls are in place and all personnel are equipped with the necessary PPE.

Engineering Controls

All handling of 4-Methylthiophene-3-carbonitrile, including weighing, transfers, and waste consolidation, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.[9][10]

Mandatory Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[11] Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or significant spill risk, a chemically resistant apron and appropriate footwear are recommended.[12]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with cartridges appropriate for organic vapors and nitriles must be used in accordance with OSHA regulations (29 CFR 1910.134).[1]

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Control Vapors & Ignition Sources: Ensure the area is well-ventilated (fume hood). Remove all sources of ignition, as related thiophene compounds are flammable.[7][13]

  • Contain the Spill: For liquid spills, contain the material using an inert absorbent such as vermiculite, dry sand, or earth.[7][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Package: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[7][9] Use non-sparking tools if the compound is known to be flammable.[13][14]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: All materials used for cleanup, including absorbents and PPE, must be placed in a sealed, labeled container and disposed of as hazardous waste.[15]

Step-by-Step Disposal Protocol

The proper disposal of 4-Methylthiophene-3-carbonitrile waste requires meticulous segregation, containment, and labeling to comply with regulations and ensure the safety of all personnel, including waste handlers.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous chemical reactions and facilitates correct disposal by waste management professionals.

  • Primary Waste Stream: Designate a specific, clearly labeled hazardous waste container for all materials directly contaminated with 4-Methylthiophene-3-carbonitrile.

  • Incompatibility Warning: CRITICAL: Nitriles can react exothermically and potentially release toxic or flammable gases when mixed with strong acids or strong oxidizing agents.[16] Ensure that 4-Methylthiophene-3-carbonitrile waste is NEVER mixed with acidic or oxidizing waste streams.[13]

  • Waste Forms:

    • Unused/Expired Product: Keep in its original, sealed container. Label clearly as "HAZARDOUS WASTE."

    • Solutions: Collect liquid waste containing the compound in a dedicated, sealed, and chemically compatible container (e.g., borosilicate glass or polyethylene).

    • Contaminated Solids: Collect all contaminated labware (pipette tips, vials), absorbent materials from spills, and disposable PPE in a separate, sealed container or a heavy-duty, lined waste drum.[17]

Step 2: Containment and Labeling
  • Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical, and can be securely sealed. For liquids, ensure there is sufficient headspace (approx. 10%) to allow for vapor expansion.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "4-Methylthiophene-3-carbonitrile"

    • An accurate list of all other chemical constituents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., toxic, irritant, environmental hazard).

    • The date of waste accumulation start.

Step 3: On-Site Accumulation and Storage
  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.

  • The storage area must be secure, well-ventilated, and have secondary containment to capture any potential leaks.[13]

  • Keep containers away from heat, ignition sources, and incompatible chemicals, particularly acids and oxidizers.[13]

Step 4: Final Disposal
  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor.[11]

  • Provide the waste handler with a complete and accurate inventory of the waste. Never leave waste containers in an unsecured or undesignated location.

  • The ultimate disposal method will be determined by the waste management facility, but it typically involves high-temperature incineration in a unit equipped with afterburners and scrubbers to neutralize harmful combustion products.[14]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making and segregation process for managing waste streams containing 4-Methylthiophene-3-carbonitrile.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition start Waste Containing 4-Methylthiophene-3-carbonitrile Generated pure_solid Pure/Concentrated Solid or Liquid start->pure_solid Is it unused product or concentrated residue? solutions Contaminated Solutions (e.g., reaction mixtures, solvent rinses) start->solutions Is it a liquid mixture? ppe Contaminated Solid Waste (PPE, glassware, absorbents) start->ppe Is it contaminated equipment or PPE? container_pure Original or compatible, sealed container. Label: HAZARDOUS WASTE, full chemical name, hazards. pure_solid->container_pure container_solutions Sealed, compatible liquid waste container. Label: HAZARDOUS WASTE, all components & conc., hazards. solutions->container_solutions container_ppe Sealed, lined solid waste drum or bag. Label: HAZARDOUS WASTE, primary contaminant, hazards. ppe->container_ppe storage Store in designated Satellite Accumulation Area. Maintain segregation from acids/oxidizers. container_pure->storage container_solutions->storage container_ppe->storage collection Collection by Certified Hazardous Waste Handler storage->collection

Caption: Waste segregation and disposal workflow for 4-Methylthiophene-3-carbonitrile.

References

  • How to Recycle Nitrile Gloves. Thomasnet. (2022). Retrieved from [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Material Safety Data Sheet. Derthon Optoelectronic Materials Science Technology Co Ltd. Retrieved from a general MSDS source, specific URL not available.
  • Hazardous Substance Fact Sheet - Thiophene. New Jersey Department of Health. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - 2-[(4-Chlorophenyl)thio]thiophene. Fisher Scientific. Retrieved from a general MSDS source, specific URL not available.
  • Hazardous Substance Fact Sheet - 2-DIMETHYLAMINOACETONITRILE. New Jersey Department of Health. Retrieved from [Link]

  • Nitriles Waste Compatibility Chart. CP Lab Safety. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6 - Aliphatic Nitriles. National Center for Biotechnology Information (NCBI). (2008). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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